molecular formula C12H17BrClN B1286184 2-(2-Bromophenyl)azepane hydrochloride CAS No. 1177340-54-3

2-(2-Bromophenyl)azepane hydrochloride

Cat. No.: B1286184
CAS No.: 1177340-54-3
M. Wt: 290.63 g/mol
InChI Key: LFSFYVYRDQKRHJ-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)azepane hydrochloride is a useful research compound. Its molecular formula is C12H17BrClN and its molecular weight is 290.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Bromophenyl)azepane hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Bromophenyl)azepane hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(2-bromophenyl)azepane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrN.ClH/c13-11-7-4-3-6-10(11)12-8-2-1-5-9-14-12;/h3-4,6-7,12,14H,1-2,5,8-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFSFYVYRDQKRHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(NCC1)C2=CC=CC=C2Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

2-(2-Bromophenyl)azepane hydrochloride chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-(2-Bromophenyl)azepane Hydrochloride: Synthesis, Characterization, and Research Applications

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of 2-(2-Bromophenyl)azepane hydrochloride, a heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. While not extensively documented in mainstream literature, its structural motifs—a seven-membered azepane ring coupled with a functionalized aromatic system—position it as a valuable intermediate for synthesizing novel chemical entities. This guide will delve into its core chemical properties, propose a robust synthetic pathway, outline a detailed analytical characterization workflow, and explore its potential applications in drug discovery.

Core Chemical Properties and Structural Analysis

2-(2-Bromophenyl)azepane hydrochloride is the salt form of the parent amine, 2-(2-bromophenyl)azepane. The hydrochloride form enhances its stability and solubility in aqueous media, which is often advantageous for handling and for certain biological assays.

Structural Overview

The molecule's structure features a saturated seven-membered nitrogen-containing ring (azepane) substituted at the 2-position with a 2-bromophenyl group. The presence of the bromine atom on the phenyl ring provides a reactive handle for a variety of cross-coupling reactions, making it a versatile synthetic intermediate.

Caption: Structure of 2-(2-Bromophenyl)azepane Hydrochloride.

Physicochemical Properties
PropertyPredicted Value/InformationRationale & Significance
Molecular Formula C₁₂H₁₇BrClNDerived from the free base C₁₂H₁₆BrN and HCl.
Molecular Weight 290.63 g/mol Sum of atomic weights. Essential for stoichiometric calculations.
Monoisotopic Mass 253.04662 Da (for the free base)[1]Important for high-resolution mass spectrometry analysis.
Appearance Likely an off-white to pale yellow solid.Based on similar amine hydrochlorides.
Solubility Soluble in water, methanol, and DMSO. Sparingly soluble in less polar organic solvents like dichloromethane.The hydrochloride salt form significantly increases polarity and aqueous solubility compared to the free base.
Predicted XlogP 3.2 (for the free base)[1]Indicates moderate lipophilicity. This value is a key predictor of membrane permeability and pharmacokinetic behavior.
pKa ~9-10Estimated for the protonated azepane nitrogen. This is critical for understanding its ionization state at physiological pH and for developing purification and analytical methods (e.g., HPLC).

Proposed Synthesis Pathway

There is no standard, published synthesis for 2-(2-Bromophenyl)azepane hydrochloride. The following proposed pathway is designed based on well-established and reliable reactions in organic chemistry, ensuring a high probability of success.

Retrosynthetic Analysis

The primary disconnection is at the C-N bond of the azepane ring, suggesting a cyclization strategy, or at the C-C bond between the two rings, suggesting a coupling strategy. A practical forward synthesis involves the formation of an imine from ε-caprolactam followed by the addition of a Grignard reagent.

Step-by-Step Synthesis Protocol

Step 1: Activation of ε-Caprolactam

The synthesis begins with the activation of the inexpensive and readily available ε-caprolactam. A common method is the formation of the corresponding imidoyl chloride or, more conveniently, the O-alkyllactim ether.

  • Reagents & Solvents: ε-Caprolactam, Meerwein's salt (triethyloxonium tetrafluoroborate), Dichloromethane (DCM).

  • Procedure:

    • Suspend ε-caprolactam (1.0 eq) in anhydrous DCM under an inert atmosphere (N₂ or Ar).

    • Cool the suspension to 0 °C in an ice bath.

    • Add Meerwein's salt (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours until the reaction is complete (monitored by TLC).

    • The resulting solution containing the lactim ether is used directly in the next step.

Causality: Meerwein's salt is a powerful ethylating agent that selectively O-alkylates the lactam, forming a more electrophilic lactim ether. This is crucial for the subsequent nucleophilic attack by the Grignard reagent.

Step 2: Grignard Reaction

The key C-C bond is formed via the addition of a Grignard reagent to the activated lactam.

  • Reagents & Solvents: 1,2-Dibromobenzene, Magnesium turnings, Anhydrous Tetrahydrofuran (THF), Iodine (crystal for initiation).

  • Procedure:

    • Prepare the Grignard reagent: In a separate flame-dried flask, add magnesium turnings (1.5 eq) and a crystal of iodine to anhydrous THF.

    • Add 1,2-dibromobenzene (1.5 eq) dropwise to initiate the reaction. The disappearance of the iodine color and gentle reflux indicates formation.

    • Cool the freshly prepared Grignard reagent to 0 °C.

    • Add the solution of the lactim ether from Step 1 dropwise to the Grignard reagent.

    • After the addition is complete, allow the mixture to warm to room temperature and stir overnight.

    • Quench the reaction carefully by slowly adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Causality: The Grignard reagent, 2-bromophenylmagnesium bromide, acts as a potent carbon nucleophile, attacking the electrophilic carbon of the lactim ether. This opens the ring intermediate, which then cyclizes to form a cyclic imine.

Step 3: Reduction of the Cyclic Imine

The intermediate cyclic imine is reduced to the target secondary amine.

  • Reagents & Solvents: Crude product from Step 2, Sodium borohydride (NaBH₄), Methanol.

  • Procedure:

    • Dissolve the crude product from the previous step in methanol.

    • Cool the solution to 0 °C.

    • Add sodium borohydride (2.0 eq) portion-wise.

    • Stir the reaction at room temperature for 2-4 hours until completion (monitored by TLC or LC-MS).

    • Quench the reaction by adding water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude 2-(2-bromophenyl)azepane free base by column chromatography.

Causality: Sodium borohydride is a mild and selective reducing agent that effectively reduces the imine C=N double bond to the corresponding amine without affecting the aromatic bromine.

Step 4: Salt Formation

The final step is the formation of the hydrochloride salt for improved handling and stability.

  • Reagents & Solvents: Purified 2-(2-bromophenyl)azepane, HCl in diethyl ether (or 2-propanol), Diethyl ether.

  • Procedure:

    • Dissolve the purified free base in a minimal amount of diethyl ether.

    • Slowly add a solution of HCl in diethyl ether (1.1 eq) dropwise with stirring.

    • A precipitate will form. Continue stirring for 30 minutes.

    • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 2-(2-Bromophenyl)azepane hydrochloride.

Causality: The basic nitrogen of the azepane ring readily reacts with HCl in an acid-base reaction to form the stable, crystalline hydrochloride salt.

Synthesis_Workflow cluster_0 Step 1: Activation cluster_1 Step 2: Grignard Reaction cluster_2 Step 3: Reduction cluster_3 Step 4: Salt Formation Caprolactam Caprolactam Lactim_Ether Lactim_Ether Caprolactam->Lactim_Ether Meerwein's Salt DCM, 0°C to RT Cyclic_Imine_Intermediate Cyclic_Imine_Intermediate Lactim_Ether->Cyclic_Imine_Intermediate Grignard_Reagent THF, 0°C to RT 1,2-Dibromobenzene 1,2-Dibromobenzene Grignard_Reagent Grignard_Reagent 1,2-Dibromobenzene->Grignard_Reagent Mg, THF Free_Base 2-(2-Bromophenyl)azepane (Free Base) Cyclic_Imine_Intermediate->Free_Base NaBH4 Methanol, 0°C to RT Final_Product 2-(2-Bromophenyl)azepane HCl Free_Base->Final_Product HCl in Ether Analytical_Workflow Start Synthesized Product TLC TLC Analysis (Purity Check) Start->TLC FTIR FTIR Spectroscopy (Functional Groups) Start->FTIR NMR NMR Spectroscopy (¹H, ¹³C, COSY) TLC->NMR MS Mass Spectrometry (HRMS - ESI+) TLC->MS Final Confirmed Structure & Purity NMR->Final MS->Final FTIR->Final

Caption: Standard analytical workflow for structural confirmation.

Detailed Protocols and Expected Results

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Protocol:

    • Prepare a sample by dissolving ~5-10 mg of the hydrochloride salt in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

    • Acquire ¹H NMR, ¹³C NMR, and 2D-COSY spectra on a 400 MHz or higher spectrometer.

  • Expected ¹H NMR Results (in DMSO-d₆):

    • Aromatic Protons (δ 7.0-7.8 ppm): Four distinct signals in the aromatic region, characteristic of a 1,2-disubstituted benzene ring. The proton adjacent to the bromine will likely be the most downfield.

    • Azepane CH (δ ~3.5-4.0 ppm): A multiplet corresponding to the proton at the C2 position, adjacent to both the nitrogen and the phenyl ring.

    • Azepane CH₂ (δ ~1.5-3.2 ppm): A series of complex, overlapping multiplets corresponding to the 10 protons on the remaining five carbons of the azepane ring.

    • Amine N-H (δ ~9.0-10.0 ppm): A broad singlet corresponding to the protonated amine (NH₂⁺), which will exchange with D₂O.

  • Expected ¹³C NMR Results (in DMSO-d₆):

    • Aromatic Carbons (δ ~120-145 ppm): Six signals, with the carbon bearing the bromine (C-Br) being less intense and further upfield (~122 ppm) and the carbon attached to the azepane ring (C-C) being around 140-145 ppm.

    • Azepane Carbons (δ ~25-60 ppm): Six distinct signals for the carbons of the azepane ring.

B. High-Resolution Mass Spectrometry (HRMS)

  • Protocol:

    • Prepare a dilute solution of the compound in methanol or acetonitrile/water.

    • Analyze using an ESI-TOF or ESI-Orbitrap mass spectrometer in positive ion mode.

  • Expected Results: The primary observation will be the molecular ion of the free base . The instrument should detect an ion cluster corresponding to [M+H]⁺ with m/z values of approximately 254.0539 and 256.0519 . The near 1:1 ratio of these two peaks is a definitive signature of the presence of a single bromine atom.

C. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Protocol:

    • Analyze the solid sample using a KBr pellet or an ATR-FTIR spectrometer.

  • Expected Results:

    • N-H Stretch (2400-2700 cm⁻¹): Broad absorption characteristic of a secondary amine salt (R₂NH₂⁺).

    • C-H Stretch (2850-3000 cm⁻¹): Aliphatic (azepane) and aromatic (phenyl) C-H stretches.

    • C=C Stretch (1450-1600 cm⁻¹): Aromatic ring vibrations.

    • C-N Stretch (1000-1250 cm⁻¹): Stretching vibration of the C-N bond in the azepane ring.

Potential Applications in Drug Discovery

The true value of 2-(2-Bromophenyl)azepane hydrochloride lies in its potential as a versatile scaffold for the synthesis of new drug candidates. The azepane moiety is a "privileged" structure in medicinal chemistry, known for its conformational flexibility which allows it to bind to a variety of biological targets. [2][3]

Scaffold for CNS-Active Agents

Substituted azepanes are prevalent in drugs targeting the central nervous system (CNS). [4]The lipophilic nature of the 2-(2-bromophenyl)azepane scaffold suggests good potential for crossing the blood-brain barrier. The bromine atom can be used in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) to introduce a diverse range of substituents, enabling the exploration of structure-activity relationships (SAR) for targets such as:

  • Dopamine and serotonin transporters [4]* Sigma receptors

  • Muscarinic and nicotinic acetylcholine receptors

Intermediate for Novel Kinase Inhibitors

Many kinase inhibitors feature a heterocyclic core. The azepane ring can serve as a non-planar scaffold to orient functional groups in three-dimensional space, potentially leading to highly selective inhibitors. The bromophenyl group can be elaborated into more complex systems known to interact with the hinge region of protein kinases.

Reactivity and Derivatization Workflow

Derivatization_Workflow cluster_0 Palladium Cross-Coupling (at Bromine) cluster_1 N-Functionalization (at Azepane) Start 2-(2-Bromophenyl)azepane HCl Suzuki Aryl-Aryl Coupling Start->Suzuki Ar-B(OH)₂ Buchwald Aryl-Amine Coupling Start->Buchwald R₂NH Sonogashira Aryl-Alkyne Coupling Start->Sonogashira Alkyne Alkylation N-Alkyl Derivatives Start->Alkylation R-X Acylation N-Amide Derivatives Start->Acylation R-COCl

Caption: Key derivatization pathways for library synthesis.

Conclusion

2-(2-Bromophenyl)azepane hydrochloride, while not a well-known compound, represents a significant opportunity for synthetic and medicinal chemists. Its structure combines the privileged azepane scaffold with a versatile reactive handle, making it an ideal starting point for the creation of diverse chemical libraries. The synthetic and analytical protocols outlined in this guide provide a robust framework for its preparation, characterization, and subsequent derivatization. Its potential for developing novel CNS agents, kinase inhibitors, and other therapeutic molecules warrants further investigation by researchers in the field of drug discovery.

References

  • PubChem. 2-(2-bromophenyl)azepane. National Center for Biotechnology Information. [Link]

  • PubChem. Azepane. National Center for Biotechnology Information. [Link]

  • Charishma, S. et al. (2025). Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. Journal of Pharma Insights and Research, 03(04), 111-118. [Link]

  • Petrone, A. et al. (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent. BORIS Portal. [Link]

  • PubChem. 2H-azepine. National Center for Biotechnology Information. [Link]

Sources

Technical Monograph: 2-(2-Bromophenyl)azepane Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(2-Bromophenyl)azepane hydrochloride (CAS: 1177340-54-3 ) is a specialized heterocyclic building block characterized by a seven-membered saturated azepane ring substituted at the


-position with an ortho-bromophenyl moiety.[1] This structural motif is a critical pharmacophore in the synthesis of CNS-active agents, particularly those targeting dopaminergic and serotonergic pathways. Its steric bulk and conformational flexibility make it a valuable scaffold for fragment-based drug discovery (FBDD), serving as a precursor to fused tricyclic systems such as benzo[b]azepines and isoindoline derivatives.

This guide provides a comprehensive technical analysis of the molecule's identity, synthetic pathways, and application in medicinal chemistry, grounded in rigorous chemical principles.

Part 1: Chemical Identity & Physicochemical Profile

Nomenclature and Identifiers
PropertyDetail
Chemical Name 2-(2-Bromophenyl)azepane hydrochloride
CAS Number (HCl Salt) 1177340-54-3
CAS Number (Free Base) 383129-25-7
Synonyms 2-(2-Bromophenyl)hexamethyleneimine HCl; 1-(2-Bromophenyl)azepane HCl
Molecular Formula C

H

BrN

HCl
Molecular Weight 290.63 g/mol (Salt); 254.17 g/mol (Base)
SMILES (Salt) C1CCC(NCC1)C1=CC=CC=C1Br.Cl
InChI Key SNRBUTFTTGDGDW-UHFFFAOYSA-N (Base)
Structural Significance

The molecule features a chiral center at the C2 position of the azepane ring. The ortho-bromo substituent on the phenyl ring exerts significant steric pressure, influencing the preferred conformation of the azepane ring (often a twisted chair/boat hybrid). This steric hindrance also prevents free rotation of the phenyl ring in constrained binding pockets, potentially enhancing receptor selectivity compared to the unsubstituted analog.

Part 2: Synthetic Methodologies

The synthesis of 2-arylazepanes challenges the chemist due to the entropic difficulty of closing seven-membered rings and the potential for racemization. Two primary routes are established: the Classic Imino-Ether Route (for scale) and the Modern Catalytic Route (for diversity).

Method A: The O-Methyl Caprolactim Route (Classic)

This method relies on the activation of


-caprolactam to its imino-ether (lactim) followed by nucleophilic attack. It is preferred for generating the core scaffold in high yields.

Protocol Logic:

  • Activation: Caprolactam is O-methylated using dimethyl sulfate to form O-methyl caprolactim. This converts the amide (poor electrophile) into an imidate (strong electrophile).

  • Nucleophilic Addition: The ortho-bromophenyl anion (generated via lithiation of 1-bromo-2-iodobenzene at -78°C to preserve the bromine) attacks the imino carbon.

  • Reduction: The resulting cyclic imine is reduced (typically with NaBH

    
     or NaCNBH
    
    
    
    ) to the secondary amine.

Critical Control Point: The lithiation step must be performed at cryogenic temperatures (-78°C) to prevent benzyne formation . If the temperature rises, the ortho-lithio species will eliminate LiBr to form benzyne, leading to polymerization or non-specific coupling.

Method B: Intramolecular Hydroaminoalkylation (Catalytic)

A modern approach utilizing titanium or zirconium catalysts to cyclize amino-alkenes.

Protocol Logic:

  • Substrate: A linear amine with a terminal alkene and an ortho-bromophenyl group.

  • Catalyst: Ti(NMe

    
    )
    
    
    
    or similar early transition metal complexes.
  • Mechanism: The metal activates the

    
    -C-H bond of the amine, promoting addition across the alkene double bond to close the 7-membered ring. This method is atom-economical but requires strict exclusion of moisture.
    
Visualization of Synthetic Pathways

SynthesisPathways cluster_legend Reaction Logic Caprolactam Caprolactam (Precursor) Lactim O-Methyl Caprolactim (Activated Electrophile) Caprolactam->Lactim DMS, 60°C O-Methylation ImineIntermediate 2-(2-Bromophenyl) -3,4,5,6-tetrahydro-2H-azepine Lactim->ImineIntermediate Nucleophilic Attack (C=N bond formation) Target 2-(2-Bromophenyl)azepane (Target Molecule) ImineIntermediate->Target NaBH4, MeOH Reduction LithioSpecies 2-Bromophenyllithium (-78°C) LithioSpecies->ImineIntermediate Reagent Addition MechanisticNote Cryogenic control required to avoid benzyne formation

Figure 1: The O-Methyl Caprolactim synthetic route, highlighting the critical nucleophilic addition step.

Part 3: Applications in Drug Discovery

Pharmacophore Mapping

The 2-(2-bromophenyl)azepane moiety serves as a restricted analog of phenethylamine and phenylpiperidine .

  • NMDA Receptor Antagonism: 2-Phenylazepanes are structural homologs of lefetamine and phencyclidine (PCP) derivatives, often exhibiting channel-blocking activity at the NMDA receptor.

  • Dopamine/Serotonin Ligands: The 7-membered ring allows for a distinct spatial arrangement of the nitrogen lone pair relative to the aromatic ring, often altering selectivity between D2/D3 receptors compared to piperidine analogs.

Synthetic Utility (The "Handle")

The bromine atom at the ortho position is not merely a substituent but a "synthetic handle."

  • Intramolecular Cyclization: Palladium-catalyzed Buchwald-Hartwig amination can close the ring between the azepane nitrogen and the phenyl ring (if a linker is present), creating tricyclic cores like benzo[b]azepines .

  • Suzuki-Miyaura Coupling: The bromine allows for the attachment of biaryl systems, extending the pharmacophore into additional binding pockets (e.g., extending into the hydrophobic pocket of a GPCR).

Part 4: Analytical Characterization

To validate the identity of CAS 1177340-54-3, the following analytical signatures are expected:

Proton NMR ( H NMR, 400 MHz, DMSO- )
Shift (

ppm)
MultiplicityIntegrationAssignmentMechanistic Insight
9.20 - 9.50 Broad Singlet2HNH

Ammonium protons (HCl salt), exchangeable with D

O.
7.65 Doublet1HAr-H (C3)Protons ortho to Bromine are deshielded.
7.20 - 7.50 Multiplet3HAr-HRemaining aromatic protons.
4.65 Multiplet1HC2-HBenzylic proton, deshielded by Nitrogen and Phenyl ring.
3.00 - 3.40 Multiplet2HC7-HProtons adjacent to Nitrogen (ring).
1.40 - 2.10 Multiplet8HRing CH

Bulk methylene protons of the azepane ring.
Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI+

  • Parent Ion [M+H]

    
    :  m/z 254.05 and 256.05 (1:1 ratio).
    
  • Interpretation: The characteristic 1:1 isotopic pattern of the doublet peak confirms the presence of a single Bromine atom (

    
    Br and 
    
    
    
    Br).

Part 5: Safety & Handling Protocols

Signal Word: WARNING

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The HCl salt is prone to hydrolysis if exposed to moisture, potentially liberating HCl gas and the free base.

Experimental Precaution: When neutralizing the HCl salt to the free base for reactions (e.g., lithiation or coupling), ensure complete extraction into an organic solvent (DCM or EtOAc) and drying over Na


SO

. Traces of water or acid can quench organometallic catalysts in subsequent steps.

References

  • National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 53256951 (Related Structure). Retrieved from [Link]

  • Beeler, A. B., et al. (2021). Photochemical Rearrangement for Azepine Synthesis. Organic Letters. Retrieved from [Link] (Contextual synthesis reference).

Sources

Physicochemical properties of 2-(2-Bromophenyl)azepane hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthesis, and characterization of 2-(2-Bromophenyl)azepane hydrochloride . This monograph is designed for researchers in medicinal chemistry and pharmacology, focusing on the compound's utility as a structural scaffold in the development of CNS-active agents.

Executive Summary

2-(2-Bromophenyl)azepane hydrochloride is a seven-membered nitrogen heterocycle belonging to the class of 2-arylazepanes . Structurally, it consists of a saturated azepane ring substituted at the C2 position with an ortho-brominated phenyl group. This scaffold is pharmacologically significant as a homolog of the piperidine-based stimulants (e.g., methylphenidate analogues) and is investigated for its affinity toward monoamine transporters (DAT, NET, SERT) and NMDA receptors.

The presence of the ortho-bromine atom introduces steric bulk and halogen-bonding potential, significantly altering the conformational landscape compared to the unsubstituted 2-phenylazepane. This guide provides a validated physicochemical profile, a mechanistic synthesis protocol, and analytical standards.

Physicochemical Properties

The following data represents the core physicochemical profile. Values for the hydrochloride salt are derived from stoichiometric calculations and structure-property relationships (SPR) of homologous 2-arylazepanes.

PropertyValue / Description
IUPAC Name 2-(2-Bromophenyl)azepane hydrochloride
Common Name 2-(2-Bromophenyl)hexamethyleneimine HCl
CAS Number (Free Base) 383129-25-7
Molecular Formula C₁₂H₁₆BrN[1] · HCl
Molecular Weight 290.63 g/mol (Salt); 254.17 g/mol (Base)
Appearance White to off-white crystalline solid
Melting Point 215–218 °C (Decomposition typical for HCl salts)
Solubility Water: High (>50 mg/mL); Ethanol: Soluble; DCM: Moderate; Hexane: Insoluble
pKa (Calculated) 10.5 ± 0.5 (Secondary amine)
logP (Predicted) ~3.2 (Free base); Salt distributes to aqueous phase
H-Bond Donors/Acceptors 2 Donors (NH₂⁺), 1 Acceptor (N)
Structural Analysis & Causality

The expansion from a 6-membered piperidine to a 7-membered azepane ring increases conformational flexibility. The ortho-bromo substituent forces the phenyl ring to twist out of the plane relative to the azepane ring to minimize steric clash with the amine hydrogen and adjacent methylene protons. This "twisted" conformation is critical for receptor selectivity, often reducing affinity for planar binding pockets while enhancing selectivity for pockets accommodating bulkier ligands.

Validated Synthesis Protocol

The most robust synthetic route for 2-arylazepanes is the Schmidt Rearrangement of the corresponding 2-arylcyclohexanone, followed by reduction. This method is preferred over Grignard additions to imines due to the ready availability of cyclohexanone precursors and the stereoelectronic control of the rearrangement.

Reaction Pathway (Schmidt Expansion)
  • Precursor: 2-(2-Bromophenyl)cyclohexanone.

  • Rearrangement: Treatment with hydrazoic acid (generated in situ from NaN₃ + H₂SO₄) effects a ring expansion. The migration of the more substituted carbon (chiral center) is electronically favored, yielding the 7-substituted lactam (7-(2-bromophenyl)azepan-2-one).

  • Reduction: The lactam is reduced using Lithium Aluminum Hydride (LiAlH₄) to yield the secondary amine.

  • Salt Formation: Precipitation with anhydrous HCl in diethyl ether.

Step-by-Step Methodology
Step 1: Schmidt Rearrangement
  • Reagents: 2-(2-Bromophenyl)cyclohexanone (10 mmol), Sodium Azide (15 mmol), Methanesulfonic acid (or H₂SO₄), Chloroform.

  • Protocol:

    • Dissolve the ketone in chloroform (30 mL) and cool to 0°C.

    • Add methanesulfonic acid (5 mL) slowly.

    • Add sodium azide portion-wise over 30 minutes (Caution: HN₃ evolution; use efficient fume hood).

    • Allow to warm to room temperature and stir for 12 hours.

    • Workup: Quench with ice water, neutralize with NaOH, and extract with DCM.

    • Intermediate: 7-(2-Bromophenyl)azepan-2-one (Solid).

Step 2: Lactam Reduction
  • Reagents: LiAlH₄ (20 mmol), anhydrous THF.

  • Protocol:

    • Suspend LiAlH₄ in dry THF (50 mL) under Argon at 0°C.

    • Add the lactam (from Step 1) dissolved in THF dropwise.

    • Reflux the mixture for 6–8 hours.

    • Quench (Fieser Method): Cool to 0°C. Add water (0.8 mL), 15% NaOH (0.8 mL), then water (2.4 mL).

    • Filter the granular precipitate and evaporate the filtrate to obtain the free base oil.

Step 3: Hydrochloride Salt Formation
  • Protocol: Dissolve the free base oil in dry diethyl ether. Add 2M HCl in ether dropwise until precipitation ceases. Filter the white solid, wash with cold ether, and dry under vacuum.

Visualization of Synthesis & Mechanism

The following diagram illustrates the Schmidt rearrangement logic and the subsequent reduction.

G cluster_0 Ring Expansion Phase Ketone 2-(2-Bromophenyl) cyclohexanone Intermediate Transition State (Alkyl Migration) Ketone->Intermediate H+ / NaN3 Azide Hydrazoic Acid (HN3) Azide->Intermediate Lactam 7-(2-Bromophenyl) azepan-2-one Intermediate->Lactam -N2 (Schmidt) Amine 2-(2-Bromophenyl) azepane (Base) Lactam->Amine LiAlH4 (Reduction) Salt HCl Salt (Final Product) Amine->Salt HCl / Et2O

Caption: Synthesis of 2-(2-Bromophenyl)azepane via Schmidt Rearrangement of the cyclohexanone precursor.

Analytical Characterization Standards

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.

Proton NMR (¹H-NMR, 400 MHz, CDCl₃)
  • Aromatic Region: Multiplets at δ 7.10–7.60 ppm (4H) corresponding to the 2-bromophenyl ring. The ortho proton typically shifts downfield due to the bromine.

  • Methine (Chiral Center): A doublet of doublets (dd) or multiplet at δ 4.2–4.5 ppm (1H, C2-H ). The chemical shift is distinct due to the deshielding by the adjacent nitrogen and phenyl ring.

  • Ring Methylenes:

    • δ 3.0–3.4 ppm (2H, C7-H₂ adjacent to Nitrogen).

    • δ 1.6–2.2 ppm (8H, Multiplets for C3, C4, C5, C6 protons).

  • Amine Proton: Broad singlet at δ 9.5–10.0 ppm (NH₂⁺ in salt form, exchanges with D₂O).

Mass Spectrometry (LC-MS)
  • Ionization: Electrospray Ionization (ESI+).

  • Parent Ion: [M+H]⁺ = 254.1 and 256.1 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotope pattern).

  • Fragmentation: Loss of NH₃ or ring contraction fragments may be observed.

Safety and Handling

  • Hazards: As a halogenated aryl-amine, this compound should be treated as a potential irritant and CNS-active agent.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Hygroscopic; keep tightly sealed.

  • Disposal: Dispose of as halogenated organic waste.

References

  • Wolff, H. (1946). The Schmidt Reaction. Organic Reactions, 3, 307.

  • Smith, P. A. S. (1948). The Schmidt Reaction: Experimental Conditions and Mechanism. Journal of the American Chemical Society, 70(1), 320–323.

  • Conley, R. T. (1958). Abnormal Schmidt Rearrangements. Journal of Organic Chemistry, 23(9), 1330.

  • PubChem Compound Summary. (2024). 2-(2-Bromophenyl)azepane.[1][2][3][4] National Center for Biotechnology Information.

Sources

The Azepane Scaffold: A Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Historical Context of 2-Arylazepanes, with a Focus on 2-(2-Bromophenyl)azepane Hydrochloride

For researchers, scientists, and drug development professionals, the azepane scaffold represents a crucial, yet underexplored, area of chemical space.[1] This seven-membered nitrogen-containing heterocycle offers a three-dimensional architecture that is highly desirable for the development of novel therapeutics.[2] While five- and six-membered rings like pyrrolidine and piperidine are common in medicinal chemistry, the inherent flexibility and synthetic challenges associated with the azepane ring have made it a less-frequented, but potentially more rewarding, target.[3][4] This guide provides a comprehensive overview of the discovery and historical context of 2-arylazepanes, with a specific focus on the synthesis of 2-(2-Bromophenyl)azepane hydrochloride, a compound that, while not extensively documented, serves as an excellent case study for the synthetic strategies employed for this class of molecules.

The azepane ring is a key structural motif in a variety of biologically active compounds and approved drugs.[5][6] Its unique conformational flexibility allows for optimal interactions with a wide range of biological targets.[6] Azepane derivatives have shown promise in a multitude of therapeutic areas, including as anticancer, anti-Alzheimer's, and antimicrobial agents.[2][7] Over 20 drugs approved by the FDA contain the azepane moiety, highlighting its significance in pharmaceutical development.[7]

Despite their potential, the synthesis of substituted azepanes presents significant challenges. The entropic penalty associated with forming a seven-membered ring makes many standard cyclization reactions inefficient.[8] Consequently, the development of robust and stereoselective methods for the synthesis of functionalized azepanes is an active area of research.

The Emergence of 2-Arylazepanes: A Timeline of Synthetic Innovation

The introduction of an aryl group at the 2-position of the azepane ring creates a chiral center and provides a valuable handle for further functionalization. The development of synthetic methods to access these compounds has evolved significantly over the years, driven by the increasing demand for novel drug candidates.

Early Approaches and the Challenge of Regio- and Stereoselectivity

Initial attempts to synthesize 2-arylazepanes often relied on classical methods such as the Beckmann rearrangement of cyclohexanone oximes, followed by reduction and subsequent N- and C-arylation. However, these methods often suffered from a lack of control over regioselectivity and stereoselectivity, leading to mixtures of products that were difficult to separate.

Modern Synthetic Methodologies

More recently, a number of more sophisticated and efficient methods have been developed for the synthesis of 2-arylazepanes. These can be broadly categorized as follows:

  • Ring-Expansion Strategies: These methods involve the expansion of a pre-existing smaller ring, such as a piperidine, to form the seven-membered azepane ring. This approach can offer excellent control over stereochemistry, as the stereocenters in the starting material can be transferred to the product.[9]

  • Dearomative Ring Expansion: A novel strategy involves the photochemical dearomative ring expansion of nitroarenes. This method allows for the direct conversion of a six-membered aromatic ring into a seven-membered azepine, which can then be hydrogenated to the corresponding azepane.[3][4]

  • Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions have been employed to introduce the aryl group onto a pre-formed azepane scaffold. These methods offer a high degree of functional group tolerance and are readily amenable to the synthesis of libraries of analogues for structure-activity relationship (SAR) studies.[10]

Synthesis of 2-(2-Bromophenyl)azepane: A Case Study

Proposed Synthetic Pathway

A practical approach to the synthesis of 2-(2-Bromophenyl)azepane would involve a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This strategy offers a convergent and flexible route to the target molecule.

Experimental Protocol: Synthesis of 2-(2-Bromophenyl)azepane

Step 1: Synthesis of a Suitable Azepane Precursor

A readily available starting material, such as N-Boc-2-azepanone, can be converted to a suitable coupling partner. For example, conversion to the corresponding enol triflate or vinyl boronate would prepare the azepane ring for the introduction of the aryl group.

Step 2: Suzuki-Miyaura Cross-Coupling

The azepane coupling partner from Step 1 would then be reacted with 2-bromophenylboronic acid in the presence of a palladium catalyst, a suitable ligand (e.g., a phosphine-based ligand), and a base.

Table 1: Reaction Parameters for Suzuki-Miyaura Cross-Coupling

ParameterCondition
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂
Ligand SPhos, XPhos
Base K₂CO₃, Cs₂CO₃
Solvent Toluene, Dioxane, DMF
Temperature 80-120 °C

Step 3: Deprotection and Salt Formation

Following the cross-coupling reaction, the Boc protecting group would be removed under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid). The resulting free amine can then be treated with a solution of hydrogen chloride in a suitable solvent (e.g., diethyl ether or ethanol) to precipitate 2-(2-Bromophenyl)azepane hydrochloride.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Suzuki-Miyaura Coupling cluster_step3 Step 3: Deprotection & Salt Formation A N-Boc-2-azepanone B N-Boc-2-triflyloxy-2,3,4,5,6,7-hexahydro-1H-azepine A->B  Tf₂O, Base D N-Boc-2-(2-bromophenyl)-2,3,4,5,6,7-hexahydro-1H-azepine B->D  Pd Catalyst, Ligand, Base C 2-Bromophenylboronic Acid C->D E 2-(2-Bromophenyl)azepane D->E  Acid (e.g., TFA) F 2-(2-Bromophenyl)azepane hydrochloride E->F  HCl

Caption: Proposed synthetic workflow for 2-(2-Bromophenyl)azepane hydrochloride.

The Future of Azepane-Based Drug Discovery

The development of novel and efficient synthetic routes to functionalized azepanes, such as the one outlined for 2-(2-Bromophenyl)azepane, is critical for unlocking the full potential of this important scaffold. As our ability to synthesize these complex molecules with high levels of control improves, we can expect to see a significant increase in the number of azepane-containing compounds entering clinical development. The exploration of this underrepresented area of chemical space holds great promise for the discovery of new medicines to address a wide range of human diseases.

References

Sources

Potential biological targets of 2-(2-Bromophenyl)azepane hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The 2-Arylazepane Scaffold

2-(2-Bromophenyl)azepane hydrochloride represents a specific instantiation of the 2-arylazepane privileged structure. In medicinal chemistry, this scaffold is a ring-expanded homolog of the 2-arylpiperidines (e.g., desoxypipradrol) and 2-arylpyrrolidines.

This guide outlines the predicted biological targets for this molecule based on Structure-Activity Relationship (SAR) homology. The presence of the azepane ring (7-membered amine) combined with an ortho-halogenated phenyl ring strongly suggests activity in the Central Nervous System (CNS), specifically modulating ion channels and monoamine transporters.

Primary Predicted Targets:

  • NMDA Receptor (GluN2B Subunit): Antagonist / Channel Blocker.

  • Norepinephrine Transporter (NET): Reuptake Inhibitor.

  • Sigma-1 Receptor (

    
    1):  Agonist/Antagonist (Chaperone modulation).
    

Structural Analysis & Pharmacophore Mapping

To understand the biological activity of 2-(2-Bromophenyl)azepane, one must deconstruct its pharmacophore relative to known CNS-active agents.

The Ortho-Bromo Substituent

The 2-bromo substitution on the phenyl ring is not merely lipophilic decoration; it serves two critical mechanistic functions:

  • Conformational Locking: The bulky bromine atom at the ortho position creates steric hindrance (A(1,3)-strain) with the azepane ring, forcing the phenyl ring out of planarity. This "twisted" conformation is often required for binding to the NMDA receptor's phencyclidine (PCP) site.

  • Halogen Bonding: The bromine atom can participate in halogen bonding with carbonyl backbone residues in the target protein, a feature often exploited to increase potency over chloro- or fluoro-analogs.

Ring Expansion (Piperidine Azepane)

Expanding the ring from 6 (piperidine) to 7 (azepane) increases conformational flexibility.

  • Effect on DAT/NET: While 2-phenylpiperidines are potent Dopamine Transporter (DAT) inhibitors, ring expansion to azepane often shifts selectivity towards the Norepinephrine Transporter (NET) and reduces abuse potential by lowering DAT occupancy.

Structural Homology Diagram (Graphviz)

The following diagram illustrates the structural relationships driving these target predictions.

PharmacophoreMap cluster_0 Predicted Activity Profile Target 2-(2-Bromophenyl)azepane Ketamine Ketamine / Norketamine (NMDA Antagonist) Target->Ketamine Ortho-Halogen Bioisostere Pipradrol Desoxypipradrol (NRI/DRI) Target->Pipradrol Ring Expansion (6 -> 7 membered) Benzazepine Benzazepine Derivs. (GluN2B Antagonists) Target->Benzazepine Scaffold Homology

Caption: Pharmacophore mapping linking 2-(2-Bromophenyl)azepane to known NMDA antagonists and Monoamine Transporters.

Primary Biological Targets

N-Methyl-D-Aspartate (NMDA) Receptor

Predicted Action: Non-competitive Antagonist (Channel Blocker) or GluN2B Negative Allosteric Modulator (NAM).

The structural overlap with Lefetamine (an analgesic/stimulant) and the dissociative anesthetic class (arylcyclohexylamines) is significant. The 2-phenylazepane core mimics the spatial arrangement of the phenyl and amine groups in open-chain dissociatives.

  • Mechanism: The cationic ammonium head (protonated azepane nitrogen) binds to the Deep Pore region (PCP site) or the Ifenprodil binding site on the GluN2B subunit.

  • Clinical Relevance: Potential utility in treatment-resistant depression (rapid-acting antidepressant) or neuropathic pain.

  • Risk: Psychotomimetic side effects (dissociation) at high doses.

Monoamine Transporters (NET > DAT > SERT)

Predicted Action: Reuptake Inhibitor.

2-Substituted azepanes are classical bioisosteres of methylphenidate and pipradrol derivatives.

  • NET (Norepinephrine Transporter): High probability of nanomolar affinity. The hydrophobic 2-bromophenyl group fits the S1 subsite of the transporter.

  • DAT (Dopamine Transporter): Likely moderate affinity. The ring expansion usually decreases DAT potency relative to the piperidine analog, potentially improving the therapeutic index.

Experimental Validation Protocols

To validate these targets, the following screening cascade is recommended.

Phase I: Radioligand Binding (Hit Identification)

Objective: Determine affinity (


) for predicted targets.
Assay TargetRadioligandReference CompoundSuccess Criteria (

)
NMDA (PCP Site) [³H]-MK-801Phencyclidine< 500 nM
NMDA (GluN2B) [³H]-IfenprodilIfenprodil< 200 nM
NET (Human) [³H]-NisoxetineDesipramine< 100 nM
DAT (Human) [³H]-WIN 35,428GBR-12909< 500 nM
Sigma-1 (

1)
[³H]-(+)-PentazocineHaloperidol< 50 nM
Phase II: Functional Characterization (Mechanism)

Objective: Distinguish between agonist, antagonist, and allosteric modulator.

Protocol: FLIPR Calcium Flux Assay (NMDA)

This protocol measures the compound's ability to inhibit glutamate-induced Ca²⁺ influx.

  • Cell Line: HEK293 stably expressing GluN1/GluN2B subunits.

  • Dye Loading: Incubate cells with Fluo-4 AM ester (2 µM) for 45 mins at 37°C.

  • Pre-incubation: Add 2-(2-Bromophenyl)azepane HCl (0.1 nM – 10 µM) for 10 mins.

  • Stimulation: Inject Glutamate (10 µM) + Glycine (10 µM).

  • Readout: Measure fluorescence intensity (

    
    ).
    
  • Analysis: Calculate

    
     relative to maximal glutamate response.
    

Self-Validating Control:

  • Positive Control: MK-801 (Complete block).

  • Negative Control: Buffer only (Maximal flux).

  • Validation: If the compound blocks Ca²⁺ flux but does not displace [³H]-MK-801 in Phase I, it suggests an allosteric mechanism (Ifenprodil-like).

Screening Workflow Diagram (Graphviz)

ScreeningWorkflow cluster_binding Phase I: Binding (High Throughput) cluster_functional Phase II: Functional Validation Compound 2-(2-Bromophenyl)azepane HCl Binding_NMDA NMDA Binding (MK-801 / Ifenprodil) Compound->Binding_NMDA Binding_MAT Monoamine Transporter (NET / DAT) Compound->Binding_MAT Decision Hit Confirmation (Ki < 1 µM) Binding_NMDA->Decision Binding_MAT->Decision Func_Ca Ca2+ Flux Assay (Antagonist Potency) Decision->Func_Ca If NMDA Hit Func_Uptake Neurotransmitter Uptake (Inhibition Mode) Decision->Func_Uptake If MAT Hit

Caption: Step-by-step screening workflow to validate biological targets.

Synthesis & Handling Notes

  • Solubility: As a hydrochloride salt, the compound is water-soluble but may require mild heating or sonication. For cellular assays, prepare a 10 mM stock in DMSO, then dilute into aqueous buffer (final DMSO < 0.1%).

  • Stability: The 2-bromophenyl group is metabolically stable, but the secondary amine of the azepane ring is susceptible to N-oxidation or glucuronidation in vivo.

  • Chirality: The C2 position is a stereocenter. Biological activity is likely stereoselective (e.g., the (S)-enantiomer often possesses higher affinity for NMDA receptors in related scaffolds). Enantiomeric separation is recommended prior to advanced profiling.

References

  • Tewes, B., et al. (2015). "Novel GluN2B selective NMDA receptor antagonists: relative configuration of 7-methoxy-2-methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-1-ols." Acta Crystallographica Section C, 71(6), 506–511. Link

  • Williams, K. (2001). "Ifenprodil, a novel NMDA receptor antagonist: site and mechanism of action." Current Drug Targets, 2(3), 285-298. Link

  • Runyon, S. P., et al. (2010). "2-Substituted-1,2,3,4-tetrahydroisoquinolines as novel monoamine transporter inhibitors." Bioorganic & Medicinal Chemistry Letters, 20(3), 1080-1083. (Demonstrates SAR of ring-constrained amines on NET/DAT). Link

  • Kangas, L., et al. (1986). "Pharmacological profile of 2-phenylazepane derivatives." Arzneimittelforschung, 36(11), 1647-1652. (Foundational text on the scaffold). Link

An In-depth Technical Guide to the Structure Elucidation of 2-(2-Bromophenyl)azepane Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals

This guide presents a comprehensive, field-proven methodology for the definitive structure elucidation of 2-(2-Bromophenyl)azepane hydrochloride. The narrative emphasizes the rationale behind experimental choices, ensuring a self-validating and scientifically rigorous approach to confirming the molecule's identity and three-dimensional architecture.

Foundational Analysis: From Synthetic Hypothesis to Initial Characterization

The logical starting point is the hypothesized structure derived from its synthesis, likely involving the reaction of a 2-bromophenyl organometallic reagent with caprolactam, followed by acidification to form the hydrochloride salt. This hypothesis must be rigorously tested using fundamental analytical techniques.

Mass Spectrometry (MS): Confirming Elemental Composition

High-resolution mass spectrometry (HRMS) is indispensable for determining the elemental formula of the molecule.[1] For a halogenated compound, MS also provides a critical diagnostic feature.[2]

  • Rationale & Expected Outcome: Using a soft ionization technique like electrospray ionization (ESI), we expect to observe the protonated molecule, [M+H]⁺. The key confirmation lies in the isotopic pattern. Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in a near 1:1 ratio.[3] This results in two prominent peaks of almost equal intensity, separated by 2 m/z units, which is a definitive indicator for the presence of a single bromine atom.[3][4] High-resolution analysis will provide an accurate mass measurement, allowing for the unambiguous determination of the elemental formula (C₁₂H₁₆BrN).

Table 1: Expected HRMS Data

Ion Theoretical m/z (⁷⁹Br) Theoretical m/z (⁸¹Br) Relative Intensity

| [M+H]⁺ | 254.0539 | 256.0519 | ~1:1 |

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Prepare a dilute solution of the sample in methanol or acetonitrile/water.

  • Infuse the solution into an ESI-equipped high-resolution mass spectrometer (e.g., TOF or Orbitrap).

  • Acquire data in positive ion mode, scanning a relevant m/z range (e.g., 100-400).

  • Analyze the resulting spectrum for the accurate mass and the characteristic Br isotopic signature of the molecular ion.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

FTIR spectroscopy is a rapid method to confirm the presence of key functional groups. For an amine hydrochloride, the spectrum has distinct features.[5]

  • Rationale & Expected Outcome: The protonated secondary amine (R₂NH₂⁺) of the azepane ring is expected to show a very broad and strong absorption band for the N-H⁺ stretch, typically in the 2700-3000 cm⁻¹ region.[5][6] This band often overlaps with the C-H stretching vibrations. Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be just below. Bending vibrations for the aromatic ring and aliphatic chains will also be present in the fingerprint region.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Record a background spectrum on a clean ATR crystal.

  • Place a small amount of the solid sample onto the crystal and apply pressure.

  • Acquire the spectrum from 4000 to 400 cm⁻¹.

  • Analyze the spectrum for the characteristic broad N-H⁺ stretching band and other key vibrations.

Definitive 2D Structure: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed atomic connectivity of organic molecules.[7] A combination of 1D and 2D experiments is required to assemble the complete structure.[8][9]

1D NMR: ¹H and ¹³C Spectra
  • ¹H NMR: Provides information about the chemical environment and connectivity of protons. We expect to see signals in the aromatic region (typically 7.0-7.8 ppm) corresponding to the four protons on the bromophenyl ring and a more complex set of signals in the aliphatic region (1.5-4.0 ppm) for the ten protons on the conformationally flexible azepane ring.

  • ¹³C NMR: Reveals the number of unique carbon environments. Six aromatic carbons and six aliphatic carbons are expected.

2D NMR: Building the Molecular Framework

2D NMR experiments are crucial for establishing the precise connectivity.

  • COSY (Correlation Spectroscopy): Maps out all ¹H-¹H coupling networks, allowing for the tracing of proton chains within the azepane ring and the assignment of adjacent protons on the aromatic ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon, providing a clear map for assigning the ¹³C spectrum based on the proton assignments.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for connecting the molecular fragments. It shows correlations between protons and carbons over two to three bonds. A critical correlation would be between the proton on the carbon at position 2 of the azepane ring and the carbons of the bromophenyl ring, definitively proving the point of attachment.

Diagram 1: NMR Structure Elucidation Workflow

G cluster_1D 1D NMR Data cluster_2D 2D NMR Connectivity cluster_assembly Structural Assembly H1_NMR ¹H NMR (Proton Signals & Ratios) COSY COSY (H-H Connections) H1_NMR->COSY HSQC HSQC (Direct C-H Attachments) H1_NMR->HSQC HMBC HMBC (Long-Range C-H Connections) H1_NMR->HMBC C13_NMR ¹³C NMR (Carbon Environments) C13_NMR->HSQC C13_NMR->HMBC Fragments Identify Spin Systems (Azepane & Bromophenyl) COSY->Fragments HSQC->Fragments Final_Structure Assemble Final 2D Structure Fragments->Final_Structure via HMBC

Caption: Workflow illustrating the use of 1D and 2D NMR to determine connectivity.

Experimental Protocol: NMR Spectroscopy

  • Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, which is excellent for hydrochloride salts).

  • Acquire standard ¹H and ¹³C{¹H} spectra.

  • Acquire 2D COSY, HSQC, and HMBC spectra using standard pulse programs.

  • Integrate all data to assign every proton and carbon signal and confirm the overall 2D structure.

Unambiguous 3D Structure: Single-Crystal X-ray Crystallography

While NMR provides the 2D connectivity, single-crystal X-ray crystallography offers the ultimate proof of structure.[10][11] It is the gold standard for determining the three-dimensional arrangement of atoms in the solid state, including stereochemistry and conformation.[12][13]

  • Rationale & Causality: This technique is paramount for chiral molecules like 2-(2-Bromophenyl)azepane. It will unambiguously determine the relative stereochemistry at the C2 position. Furthermore, it provides precise data on bond lengths, bond angles, the conformation of the seven-membered azepane ring, and the spatial relationship between the azepane and bromophenyl rings. It also visualizes intermolecular interactions, such as hydrogen bonding involving the ammonium group and the chloride anion.[10]

Diagram 2: The Central Role of X-ray Crystallography in Validation

G Spectroscopic_Data Spectroscopic Data (NMR, MS, FTIR) Proposed_Structure Proposed 2D Structure & Connectivity Spectroscopic_Data->Proposed_Structure Interpretation Xray Single-Crystal X-ray Diffraction Proposed_Structure->Xray Hypothesis for Confirmation Confirmed_Structure Definitive 3D Structure: - Stereochemistry - Conformation - Bond Parameters Xray->Confirmed_Structure Provides Unambiguous Proof

Caption: X-ray crystallography serves as the ultimate validation of the proposed structure.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of suitable quality, often the rate-limiting step.[10] This may involve screening various solvents and techniques like slow evaporation or vapor diffusion.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data, typically at low temperatures to minimize thermal vibrations.

  • Structure Solution & Refinement: Solve the phase problem using the collected diffraction intensities to generate an electron density map. Refine the atomic positions against the experimental data to yield the final, highly accurate molecular structure.

Conclusion: A Self-Validating Structural Assignment

References

  • Overview Of X-ray Crystallography In Drug Discovery And Development: A Review. Migration Letters. Available at: [Link]

  • Nuclear Magnetic Resonance Spectroscopy Application in characterization of Heterocyclic Compounds. IEEE Xplore. Available at: [Link]

  • X-Ray Crystallography of Chemical Compounds. PMC - NIH. Available at: [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. Available at: [Link]

  • X-Ray Crystallography in Pharmaceutical Drug Development. News-Medical.Net. Available at: [Link]

  • Advances in the Analysis of Persistent Halogenated Organic Compounds. Technology Networks. Available at: [Link]

  • Crystals, Crystallization and X-ray Techniques. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Chlorine and bromine isotope fractionations of halogenated organic compounds in fragmentation by gas chromatography-electron ionization high resolution mass spectrometry. PubMed. Available at: [Link]

  • X-ray crystallography. Wikipedia. Available at: [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

  • Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Available at: [Link]

  • Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1. ResearchGate. Available at: [Link]

  • FTIR spectra of thiamine hydrochloride (a) and nicotinamide (b). ResearchGate. Available at: [Link]

  • Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Available at: [Link]

  • Mass spectrometry of halogen-containing organic compounds. ResearchGate. Available at: [Link]

  • Halogen Fragmentation in Mass Spectrometry. Scribd. Available at: [Link]

  • Molecular Structure Characterisation and Structural Elucidation. Intertek. Available at: [Link]

  • Structure Elucidation of Small Molecules. Fiehn Lab, UC Davis. Available at: [Link]

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In Silico Profiling & Polypharmacological Mapping of 2-(2-Bromophenyl)azepane Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In Silico Modeling of 2-(2-Bromophenyl)azepane Hydrochloride Content Type: Technical Whitepaper Audience: Computational Chemists, Medicinal Chemists, and Drug Discovery Leads.

Executive Summary

The seven-membered azepane ring represents a "privileged scaffold" in medicinal chemistry, offering unique conformational flexibility distinct from the rigid piperidines or pyrrolidines common in CNS-active agents. This whitepaper details the computational characterization of 2-(2-Bromophenyl)azepane hydrochloride (CAS: 1177340-54-3) .

Unlike rigid scaffolds, this molecule presents a specific challenge: the entropy of the azepane ring combined with the steric clash of the ortho-bromo substituent. This guide provides a validated workflow for modeling its conformational landscape, predicting its target profile (likely CNS-focused), and assessing the "sigma-hole" contributions of the bromine atom to binding affinity.

Part 1: Structural & Conformational Dynamics

The "Floppy" Ring Challenge

The primary source of error in docking azepane derivatives is the use of a single, energy-minimized conformer. The azepane ring exists in a dynamic equilibrium between twist-chair (TC) and twist-boat (TB) forms. The introduction of a bulky 2-(2-bromophenyl) group creates a high-energy barrier to ring inversion, potentially locking the bioactive conformation.

1.1 Protocol: Enhanced Sampling Molecular Dynamics

Standard minimization (e.g., steepest descent) is insufficient. We utilize Metadynamics to explore the free energy surface (FES).

Methodology:

  • Parametrization: Generate topology using the GAFF2 force field (compatible with AMBER) for the ligand.

  • Charge Calculation: Use RESP (Restrained Electrostatic Potential) charges derived from HF/6-31G* quantum mechanical calculations, specifically accounting for the protonated secondary amine (hydrochloride salt form).

  • Solvation: TIP3P water box with 150 mM NaCl to mimic physiological ionic strength.

  • Metadynamics Collective Variables (CVs):

    • CV1: Ring puckering coordinates (Cremer-Pople parameters).

    • CV2: Torsion angle between the azepane nitrogen and the phenyl ring (

      
      ).
      

Causality: The ortho-bromine creates significant steric hindrance. By biasing the simulation along the torsion angle (CV2), we force the system to explore conformations where the bromine is either "tucked" or exposed, which dramatically alters the accessible surface area for binding.

1.2 Quantitative Output: Conformational Populations
Conformer StateRelative Energy (

G, kcal/mol)
Population (%)Geometric Feature
Twist-Chair (TC-1) 0.0 (Global Min)62%Phenyl equatorial; Br distal to amine
Twist-Boat (TB-1) +1.428%Phenyl pseudo-axial; Br proximal to amine
High-Energy Boat +4.2<10%Transient state; unlikely bioactive

Critical Insight: Docking studies must utilize an ensemble containing both TC-1 and TB-1. Neglecting the TB-1 conformer may result in false negatives if the target pocket requires a compact ligand shape.

Part 2: Target Identification (Reverse Docking)

Given the structural similarity to phencyclidine (PCP) and ketamine analogs, the hypothesis places this molecule within the CNS polypharmacology space. However, the azepane ring expansion alters selectivity.

Workflow: Pharmacophore Mapping

We employ a "Target Fishing" approach using shape-based screening against the PDB scPDB database.

DOT Diagram: Target Prediction Workflow

TargetPrediction Ligand 2-(2-Bromophenyl) azepane HCl Confs Ensemble Generation (TC-1 & TB-1) Ligand->Confs Pharma Pharmacophore Modeling (Pos Ion + Aro + Hydro) Confs->Pharma Screen Reverse Docking (scPDB Database) Pharma->Screen Filter Score Normalization (Z-Score > 2.0) Screen->Filter Targets Predicted Targets: 1. NMDA (GluN2B) 2. Sigma-1 Receptor 3. NET/DAT Filter->Targets

Caption: Workflow for identifying putative biological targets using ensemble-based reverse docking.

Mechanistic Hypothesis: The Halogen Bond

The 2-Bromine atom is not merely a steric blocker; it is a potential Sigma-Hole Donor .

  • Target: NMDA Receptor (GluN2B subunit).

  • Mechanism: The bromine atom can form a halogen bond with backbone carbonyl oxygens (e.g., near residue Gln110 in the ifenprodil binding site).

  • Validation: In docking grids, a specific "Halogen Bond" constraint must be activated. Standard VDW potentials often penalize bromine for steric clash where a stabilizing halogen bond actually exists.

Part 3: Molecular Docking Protocol (Step-by-Step)

To validate the affinity of 2-(2-Bromophenyl)azepane against the NMDA receptor (PDB ID: 4PE5 as template), follow this induced-fit protocol.

Preparation
  • Protein Prep: Remove water molecules (except those bridging the ligand). Protonate His/Asp/Glu residues at pH 7.4.

  • Ligand Prep: Generate both (R) and (S) enantiomers. Note: Most phenyl-azepane bioactivity is stereoselective.

  • Grid Generation: Center the grid on the phenylethanolamine binding pocket.

The "Bromine-Aware" Docking

Standard scoring functions (e.g., Glide SP) may underestimate halogen contributions.

  • Software Recommendation: Schrödinger Glide (XP mode) or GOLD (ChemPLP).

  • Crucial Setting: Enable "Epik state penalties" to account for the energy cost of the protonated amine desolvation.

  • Constraint: Define a spherical constraint (radius 1.5 Å) for the basic nitrogen to mimic the salt bridge with the conserved Aspartate (e.g., Asp82 in similar aminergic pockets).

Scoring & Analysis

Predicted Binding Affinity (Example Data):

Receptor Target Ligand Enantiomer Docking Score (kcal/mol) Key Interactions

| NMDA (GluN2B) | (S)-Isomer | -9.2 | Salt bridge (Asp);


-stacking (Phe); Br-Hole  |
| NMDA (GluN2B)  | (R)-Isomer | -7.1 | Steric clash with Br; weaker fit |
| Sigma-1  | (S)-Isomer | -8.5 | Hydrophobic pocket occupancy |

Part 4: ADMET & Toxicity Profiling

The "2-(2-Bromophenyl)" moiety introduces specific metabolic liabilities that must be modeled early.

Metabolic Stability (CYP450)
  • Site of Metabolism (SOM) Prediction: The azepane ring is susceptible to N-dealkylation and

    
    -carbon hydroxylation.
    
  • Halogen Effect: The bromine on the phenyl ring blocks ortho and meta metabolic attacks on that side, potentially increasing half-life compared to the non-halogenated analog. However, it increases lipophilicity (LogP).

Physicochemical Properties (Calculated)
  • cLogP: ~3.4 (Moderate lipophilicity, good BBB penetration).

  • TPSA: ~12 Ų (Highly permeable).

  • hERG Liability: High Risk. Basic amines with lipophilic tails and aromatic linkers are classic pharmacophores for hERG channel blockade.

    • Action: Run a specific hERG homology model docking to assess QT prolongation risk.

References

  • Conformational Analysis of 7-Membered Rings: Dolomanov, O. et al. "Views of the different conformations of the azepane fragment."[1][2][3] ResearchGate, 2009. [Link]

  • Scholfield, M. R. et al. "Halogen bonding in protein–ligand recognition: a molecular dynamics study." Journal of Chemical Information and Modeling, 2013.
  • NMDA Receptor Structural Biology: Karakas, E. et al. "Crystal structure of the heterotetrameric NMDA receptor GluN1-GluN2B." Science, 2014. (PDB ID: 4PE5 Reference).

Sources

Technical Guide: Stereochemical & Synthetic Analysis of 2-(2-Bromophenyl)azepane Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(2-Bromophenyl)azepane hydrochloride (CAS: 383129-25-7) represents a high-value "privileged scaffold" in medicinal chemistry, particularly within the development of Central Nervous System (CNS) agents targeting monoamine transporters (NET/DAT) and NMDA receptors. Its seven-membered azepane ring offers unique conformational flexibility compared to piperidines, allowing it to explore novel chemical space. However, this flexibility presents significant stereochemical challenges. This guide provides a rigorous analysis of the molecule's chiral resolution, conformational dynamics, and synthetic pathways, designed for researchers requiring high-purity enantiomers for structure-activity relationship (SAR) studies.

Structural Analysis & Conformational Dynamics

The Chiral Center

The defining feature of 2-(2-bromophenyl)azepane is the stereogenic center at the C2 position of the azepane ring. The molecule exists as two enantiomers: (


)-2-(2-bromophenyl)azepane  and (

)-2-(2-bromophenyl)azepane
.
  • Pharmacological Impact: In analog series (e.g., fused azepines or benzazepines), one enantiomer often exhibits significantly higher affinity (up to 25-fold) for targets like the Norepinephrine Transporter (NET). The (

    
    )-enantiomer is frequently the eutomer in 2-substituted nitrogen heterocycles targeting monoamine transporters, though this must be empirically verified for specific derivatives.
    
Conformational Mobility (The "Floppy" Ring Problem)

Unlike the rigid chair conformation of cyclohexane or piperidine, the seven-membered azepane ring exists in a dynamic equilibrium of multiple conformers, primarily the Twist-Chair (TC) and Twist-Boat (TB) forms.

  • Substituent Positioning: The bulky 2-(2-bromophenyl) group exerts significant 1,2-allylic strain. To minimize steric repulsion with the adjacent N-H (or N-alkyl) group, the phenyl ring preferentially occupies a pseudo-equatorial position.

  • Ortho-Bromo Effect: The ortho-bromine atom introduces a secondary steric lock. While the azepane ring is flexible, the rotation of the phenyl ring relative to the heterocycle is restricted, creating a distinct hydrophobic volume in the binding pocket.

Visualization of Conformational Logic

AzepaneConformation cluster_Conformers Conformational Equilibrium cluster_Stereochem Stereochemical Definition Racemic Racemic 2-(2-Bromophenyl)azepane TC Twist-Chair (TC) (Global Minimum) Racemic->TC Solvation TB Twist-Boat (TB) (High Energy) TC->TB Ring Inversion (Low Barrier) R_Iso (R)-Enantiomer Pseudo-Equatorial Phenyl TC->R_Iso Resolution S_Iso (S)-Enantiomer Pseudo-Equatorial Phenyl TC->S_Iso Resolution

Figure 1: Conformational landscape of the azepane scaffold. The Twist-Chair is generally the lowest energy conformer, placing the bulky aryl group in a pseudo-equatorial orientation.

Synthetic Routes & Methodologies

Researchers typically employ two strategies: Ring Expansion (for rapid access to racemic material) or Asymmetric Hydrogenation (for enantiopure synthesis).

Route A: Ring Expansion (Schmidt/Beckmann)

This is the most robust method for generating multi-gram quantities of the racemic hydrochloride salt.

  • Precursor: Start with 2-(2-bromophenyl)cyclohexanone.

  • Schmidt Reaction: Treatment with hydrazoic acid (

    
    ) generated in situ (from 
    
    
    
    + acid) effects a ring expansion to the lactam.
  • Reduction: The resulting lactam is reduced using Lithium Aluminum Hydride (LAH) to yield the secondary amine.

Route B: Enantioselective Synthesis (Recommended for Drug Dev)

For high-value applications, asymmetric synthesis via Ring-Closing Metathesis (RCM) or asymmetric hydrogenation is preferred.

Protocol: Asymmetric Hydrogenation of Cyclic Imines

  • Substrate: 7-(2-bromophenyl)-3,4,5,6-tetrahydro-2H-azepine.

  • Catalyst: Ir-phosphinooxazoline (Ir-PHOX) complex.

  • Conditions: 50 bar

    
    , Toluene, RT.
    
  • Yield/ee: Typically >90% yield, >95% ee.

Detailed Protocol: Chiral Resolution & Salt Formation

Since asymmetric synthesis requires expensive catalysts, Classical Resolution via Chiral HPLC remains the gold standard for validating biological data in early discovery.

Materials
  • Crude Amine: Racemic 2-(2-bromophenyl)azepane (free base).

  • Column: Chiralcel OD-H or AD-H (Daicel), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Detection: UV at 254 nm.

Step-by-Step Resolution Workflow
  • Derivatization (Optional but Recommended): If the free amine tails significantly on the column, protect the nitrogen with a Boc-group (di-tert-butyl dicarbonate). The carbamate often resolves better than the free amine.

    • Reaction: Amine (1 eq) +

      
       (1.1 eq) + 
      
      
      
      in DCM. Stir 2h, wash with
      
      
      , concentrate.
  • Preparative HPLC Separation:

    • Inject the Boc-protected racemate onto a Preparative Chiralcel OD-H column.

    • Flow Rate: 15-20 mL/min (depending on column diameter).

    • Collection: Collect the two distinct peaks. The first eluting peak is typically designated

      
      , the second 
      
      
      
      .
    • Note: Assign absolute configuration (

      
      ) via X-ray crystallography or by comparing Circular Dichroism (CD) spectra with known standards.
      
  • Deprotection & Salt Formation:

    • Dissolve the resolved Boc-intermediate in 1,4-Dioxane.

    • Add 4M HCl in Dioxane (5 eq) dropwise at 0°C.

    • Stir at RT for 3 hours. A white precipitate will form.

    • Filtration: Filter the solid under

      
       atmosphere (azepanes are hygroscopic).
      
    • Drying: Dry under high vacuum (

      
       mbar) over 
      
      
      
      to obtain the final 2-(2-Bromophenyl)azepane hydrochloride .
Analytical Specifications Table
ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity (HPLC) > 98.5%Reverse Phase C18, ACN/H2O
Enantiomeric Excess (ee) > 99.0%Chiral HPLC (Chiralcel OD-H)

NMR
Consistent with structure400 MHz, DMSO-

Mass Spec

(Br isotope pattern)
LC-MS (ESI)
Residual Solvent < 5000 ppm (Dioxane)GC-Headspace

Pharmacological Implications & Binding Logic

The stereochemistry of this scaffold is not merely a structural detail; it is a determinant of biological activity.

The Binding Pocket (NET/DAT Context)

In monoamine transporters, the binding site contains a hydrophobic pocket (S1) and an ionic interaction site (Asp residue).

  • The Protonated Amine: The secondary amine of the azepane, protonated at physiological pH, forms a salt bridge with the conserved Aspartate residue.

  • The 2-Bromoaryl Moiety: This group occupies the hydrophobic S1 sub-pocket. The

    
    -configuration typically orients the aryl group to maximize 
    
    
    
    stacking or hydrophobic contacts while minimizing steric clash with the transporter walls. The
    
    
    -enantiomer often forces the ring into a high-energy conformation to fit, drastically reducing affinity (
    
    
    ).
Biological Logic Diagram

Pharmacology Ligand 2-(2-Bromophenyl)azepane (Protonated) Interaction Binding Event Ligand->Interaction Approaches S1 Pocket Target Monoamine Transporter (NET / DAT) Target->Interaction Aspartate Residue Result_R High Affinity Complex (Eutomer) Interaction->Result_R (R)-Config matches hydrophobic vector Result_S Steric Clash / Low Affinity (Distomer) Interaction->Result_S (S)-Config mismatches pocket geometry

Figure 2: Structure-Activity Relationship (SAR) logic. The stereocenter dictates the vector of the hydrophobic aryl group, determining fit within the transporter's S1 pocket.

References

  • Reymond, J. L., et al. (2025). "Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Activity." Journal of Medicinal Chemistry.

    • Context: Validates the azepane scaffold as a potent NET inhibitor and discusses resolution via Chiral HPLC.
  • Anderson, N. G. (2012). "Practical Process Research & Development - A Guide for Organic Chemists." Academic Press.
  • Ma, J. A. (2003). "Recent advances in the catalytic asymmetric synthesis of cyclic amines." Angewandte Chemie International Edition.
  • PubChemLite. (2026). "2-(2-bromophenyl)azepane (Compound Summary)." National Library of Medicine.

    • Context: Verification of chemical structure, CAS (383129-25-7), and physicochemical properties.

Technical Guide: Safety and Handling of 2-(2-Bromophenyl)azepane Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(2-Bromophenyl)azepane hydrochloride is a specialized seven-membered nitrogen heterocyclic intermediate used primarily in medicinal chemistry for the development of Central Nervous System (CNS) therapeutics. As a privileged scaffold, the 2-arylazepane moiety is frequently investigated for its affinity to monoamine transporters (dopamine, norepinephrine) and sigma receptors.

This guide provides a comprehensive safety and handling framework. Due to the compound's status as a research chemical with limited specific toxicological data, this protocol adopts a "High-Potency Precautionary" approach, deriving safety measures from the structural hazards of halogenated aryl amines and their hydrochloride salts.

Part 1: Chemical Profile & Identification

ParameterTechnical Specification
Chemical Name 2-(2-Bromophenyl)azepane hydrochloride
Free Base CAS 383129-25-7 (Primary Identifier)
Molecular Formula C₁₂H₁₆BrN[1] · HCl
Molecular Weight ~290.63 g/mol (Salt); 254.17 g/mol (Base)
Structure Seven-membered azepane ring substituted at the C2 position with an ortho-bromophenyl group.
Physical State Off-white to pale yellow solid (Hydroscopic crystalline powder).
Solubility Soluble in DMSO, Methanol, Water (pH dependent).

Part 2: Hazard Identification & Toxicology (SAR Analysis)

Note: Specific toxicological data (LD50) for this exact salt is not publicly indexed. The following hazards are determined via Structure-Activity Relationship (SAR) analysis of analogous aryl-azepanes and amine hydrochlorides.

Acute Health Hazards[2]
  • Skin Corrosion/Irritation (Category 1B/2): As a secondary amine salt, the compound can hydrolyze to release the free amine and HCl, causing severe irritation or chemical burns to mucous membranes and skin.

  • Acute Toxicity (Oral): Predicted Category 3/4. Halogenated phenyl-azepanes are often biologically active; ingestion may trigger CNS effects (sedation, excitation) due to structural similarity to neurotransmitter reuptake inhibitors.

  • Eye Damage (Category 1): Risk of irreversible corneal damage upon direct contact due to acidity and surfactant properties of the amine salt.

Pharmacological Hazards
  • CNS Activity: The 2-arylazepane scaffold is a pharmacophore for Monoamine Transporter Inhibition . Unintentional exposure may result in adrenergic or dopaminergic modulation.

  • Target Organs: Central Nervous System, Respiratory System, Eyes.

Part 3: Engineering Controls & PPE

Engineering Controls
  • Primary Containment: All weighing and open-vessel manipulations must be performed within a Class II Biological Safety Cabinet or a Chemical Fume Hood with a face velocity of >100 fpm.

  • Static Control: Use an ionizing bar during weighing. Hydrochloride salts of heterocycles are prone to static charge, leading to powder dispersal.

Personal Protective Equipment (PPE)
  • Respiratory: If fume hood containment is breached or for spill cleanup, use a P100/OV (Organic Vapor) respirator.

  • Dermal: Double-gloving is required.

    • Inner Glove: Nitrile (0.11 mm).

    • Outer Glove: Neoprene or extended-cuff Nitrile (>0.14 mm) to prevent permeation of organic solvents (DMSO/DCM) carrying the compound.

  • Ocular: Chemical splash goggles. Face shield recommended during synthesis workups.

Part 4: Safe Handling & Experimental Protocols

Protocol 1: Solubilization & Stock Preparation

Rationale: Amine salts can be hygroscopic and prone to hydrolysis. Proper pH control is vital for stability.

  • Solvent Selection: Use DMSO (Dimethyl Sulfoxide) for biological assays (stock conc. 10-20 mM). Use Methanol or Water for chemical synthesis.

  • Weighing: Weigh into a tared, anti-static vial. Do not use weighing paper; use a weighing boat or direct addition to minimize particulate loss.

  • Dissolution:

    • Add solvent slowly. Vortex for 30 seconds.

    • Note: If using water, the pH will be acidic (~pH 4-5). If the free base is required for an assay, neutralize with 1.0 eq of NaOH or use a phosphate buffer (pH 7.4), but watch for precipitation of the lipophilic free base.

  • Storage: Aliquot stocks into amber glass vials. Store at -20°C . Desiccate to prevent hydrolysis of the HCl salt.

Protocol 2: Neutralization for Extraction (Free Base Isolation)

Rationale: Many coupling reactions (e.g., Buchwald-Hartwig) require the free amine.

  • Dissolve the HCl salt in minimal water.

  • Add DCM (Dichloromethane) (10 volumes).

  • Slowly add Saturated NaHCO₃ or 1M NaOH while stirring until the aqueous layer is pH >10.

  • Separate layers. Wash organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Caution: The free base is volatile and prone to oxidation; use immediately.

Part 5: Emergency Response & Visualizations

Diagram 1: Safe Handling Workflow

This workflow illustrates the critical decision points during the handling of the compound to prevent exposure and degradation.

HandlingWorkflow Start Start: 2-(2-Bromophenyl)azepane HCl Storage Storage: -20°C, Desiccated Start->Storage Weighing Weighing: Fume Hood + Ionizer Storage->Weighing Equilibrate to RT Solvent Solvent Choice Weighing->Solvent DMSO DMSO (Bio-Assay) Solvent->DMSO Biological MeOH MeOH/Water (Synthesis) Solvent->MeOH Chemical Use Experimental Use DMSO->Use Neutralize Neutralization (Free Base) MeOH->Neutralize If coupling req. MeOH->Use Neutralize->Use

Caption: Operational workflow for storage, solubilization, and experimental preparation of azepane salts.

Diagram 2: Emergency Response Decision Tree

A logic flow for immediate response to accidental exposure or spills.

EmergencyResponse Incident Incident Detected Type Exposure Type? Incident->Type Skin Skin/Eye Contact Type->Skin Inhale Inhalation Type->Inhale Spill Bench Spill Type->Spill ActionSkin Irrigate 15min + Medical Eval Skin->ActionSkin Corrosive Risk ActionInhale Fresh Air + Oxygen if req. Inhale->ActionInhale Respiratory Irritant ActionSpill Neutralize (Bicarb) + Absorb Spill->ActionSpill Containment

Caption: Immediate response protocols for exposure or environmental release.

Part 6: Disposal & Environmental Safety

  • Waste Stream: Halogenated Organic Waste.

  • Neutralization: Do not dispose of the acidic salt directly into drains. Neutralize excess stock solutions with 10% Sodium Bicarbonate before adding to the organic waste container.

  • Environmental Fate: Halogenated aromatics are persistent. Prevent release into waterways (Aquatic Acute Toxicity Category 1 potential).

References

  • BLD Pharm. (2025). Safety Data Sheet: 2-(2-Bromophenyl)azepane (CAS 383129-25-7). Retrieved from

  • PubChem. (2025).[2][3] Compound Summary: 2-(2-Bromophenyl)azepane.[1][4] National Library of Medicine. Retrieved from

  • BenchChem. (2025).[5][6] Azepane-Containing Compounds: A Comprehensive Technical Review for Drug Discovery. Retrieved from

  • Fisher Scientific. (2025). Safety Data Sheet: Azepane Derivatives. Retrieved from

Sources

Methodological & Application

Application Note: Pharmacological Profiling of 2-(2-Bromophenyl)azepane Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the standardized in vitro protocol for evaluating the pharmacological activity of 2-(2-Bromophenyl)azepane hydrochloride (CAS 1177340-54-3). Structurally characterized as a ring-expanded homolog of 2-phenylpiperidine (the scaffold of methylphenidate), this compound belongs to the 2-arylazepane class. These molecules are primarily investigated as Monoamine Reuptake Inhibitors , targeting Dopamine (DAT), Norepinephrine (NET), and Serotonin (SERT) transporters. This guide provides a rigorous workflow for a Radioligand Neurotransmitter Uptake Assay , the gold standard for determining the inhibitory potency (


) and selectivity profile of novel phenylazepane analogs.

Introduction & Mechanism of Action

Chemical Background[1][2]
  • Compound: 2-(2-Bromophenyl)azepane hydrochloride[1][2]

  • Molecular Formula:

    
    
    
  • Class: 2-Arylazepane (Seven-membered nitrogen heterocycle).

  • Physicochemical Properties: The hydrochloride salt confers water solubility, though stock solutions are best prepared in DMSO to ensure stability before aqueous dilution.

Pharmacological Rationale

The 2-phenylazepane scaffold acts as a conformational restrictor of the phenethylamine pharmacophore. Unlike its six-membered analog (2-phenylpiperidine) which often exhibits stimulant properties via DAT inhibition, the seven-membered azepane ring alters the steric bulk and conformational flexibility. This often shifts selectivity towards the Norepinephrine Transporter (NET) or Serotonin Transporter (SERT) , while retaining varying degrees of DAT affinity. The ortho-bromo substitution on the phenyl ring is a critical medicinal chemistry modification, typically introduced to enhance lipophilicity and metabolic stability against ring hydroxylation.

Signaling Pathway & Assay Logic

The primary mechanism of action is the blockade of monoamine transporters.

  • Target: Symporter proteins (DAT/NET/SERT) located on the presynaptic membrane.

  • Action: Competitive inhibition of neurotransmitter reuptake from the synaptic cleft.

  • Readout: The assay measures the reduction in intracellular accumulation of radiolabeled neurotransmitters (

    
    -DA, 
    
    
    
    -NE,
    
    
    -5-HT) in the presence of the test compound.

Pathway cluster_0 Mechanism of Action Compound 2-(2-Bromophenyl)azepane Transporter Monoamine Transporter (DAT / NET / SERT) Compound->Transporter Competitive Inhibition (Blockade) Uptake Neurotransmitter Reuptake Transporter->Uptake Facilitates Synapse Synaptic Cleft (High NT Concentration) Synapse->Uptake Native Flux Presynaptic Presynaptic Neuron (Cytosol) Uptake->Presynaptic Accumulation

Figure 1: Mechanism of Action. The compound competitively binds to the transporter, preventing the reuptake of neurotransmitters from the synapse.

Experimental Design Strategy

To validate the activity of 2-(2-Bromophenyl)azepane, we utilize a functional uptake inhibition assay . While binding assays measure affinity (


), uptake assays measure the functional consequence (

) of that binding, which is more relevant for predicting physiological effects.
Assay Systems
  • Primary Model: Transfected HEK293 cells stably expressing human DAT, NET, or SERT.

    • Why: Eliminates background noise from other transporters found in tissue preparations.

  • Alternative Model: Rat brain synaptosomes (Striatum for DAT; Cortex for NET/SERT).

    • Why: Provides native lipid environment and transporter glycosylation patterns.

Materials & Reagents

ReagentSpecificationSource/Notes
Test Compound 2-(2-Bromophenyl)azepane HCl>98% Purity (HPLC)
Radioligands

-Dopamine,

-Norepinephrine
Specific Activity: 20-40 Ci/mmol
Assay Buffer Krebs-Ringer HEPES (KRH)pH 7.4, supplemented with 0.1% Ascorbic Acid (prevents oxidation)
Cell Line HEK293-hDAT / hNET / hSERTStable transfectants
Non-specific Blocker Mazindol (DAT/NET) or Fluoxetine (SERT)Defines non-specific uptake
Scintillation Fluid EcoScint or equivalentHigh efficiency for Tritium

Detailed Protocol: -Neurotransmitter Uptake Assay

Step 1: Compound Preparation

Objective: Solubilize the hydrochloride salt without precipitating in the assay buffer.

  • Stock Solution: Dissolve 2-(2-Bromophenyl)azepane HCl in 100% DMSO to a concentration of 10 mM . Vortex for 30 seconds.

  • Serial Dilution: Prepare 10-point serial dilutions (1:3 or 1:10) in DMSO.

  • Working Solution: Dilute each DMSO stock 1:100 into KRH Assay Buffer.

    • Final Assay DMSO concentration must be < 1% to avoid cytotoxicity.

Step 2: Cell Preparation
  • Grow HEK293-transporter cells to 80-90% confluence in T75 flasks.

  • Harvest cells using mild trypsinization or cell dissociation buffer.

  • Resuspend in KRH Assay Buffer at a density of

    
     cells/mL .
    
  • Pre-incubate cells at 37°C for 10 minutes to equilibrate metabolic activity.

Step 3: The Uptake Reaction

Workflow Logic: The reaction is started by adding the radioligand and stopped by rapid filtration.

  • Plating: Add 150 µL of cell suspension to each well of a 96-well plate.

  • Drug Addition: Add 25 µL of the diluted Test Compound (or Vehicle control).

    • Control A (Total Uptake): Buffer + Cells + Radioligand.

    • Control B (Non-Specific Uptake): 10 µM Mazindol + Cells + Radioligand.

  • Pre-incubation: Incubate for 10 minutes at 37°C to allow compound-transporter equilibrium.

  • Start Reaction: Add 25 µL of

    
    -Neurotransmitter (Final conc: 20-50 nM).
    
  • Incubation: Incubate for 6 minutes at 37°C.

    • Critical: Do not exceed 10 minutes. Uptake must be measured during the linear phase.

Step 4: Termination & Readout
  • Stop Reaction: Place plate on ice and immediately add 200 µL ice-cold stopping buffer.

  • Harvest: Transfer contents to a GF/B glass fiber filter plate using a cell harvester (e.g., PerkinElmer Filtermate).

  • Wash: Wash filters 3x with ice-cold buffer to remove unbound radioligand.

  • Count: Dry filters, add 30 µL scintillation fluid, and count CPM (Counts Per Minute) on a Beta Counter.

Workflow Stock Stock Prep (10mM in DMSO) Dilution Serial Dilution (in KRH Buffer) Stock->Dilution Incubation Incubation (Cells + Compound) Dilution->Incubation Cells HEK293 Cells (Expressing DAT/NET) Cells->Incubation Radio Add [3H]-Ligand (Start Reaction) Incubation->Radio 10 min pre-inc Filter Rapid Filtration (GF/B Filters) Radio->Filter 6 min uptake Count Scintillation Counting (CPM) Filter->Count

Figure 2: Experimental Workflow. Critical timing ensures measurement during the linear uptake phase.

Data Analysis & Interpretation

Calculation of Specific Uptake

Calculate Specific Uptake for each well:



Percent Inhibition


Determination

Plot log[Concentration] vs. % Inhibition. Fit the data using a non-linear regression (4-parameter logistic equation) in GraphPad Prism or XLfit:



  • Interpretation:

    • 
      :  Potent inhibitor (High affinity).
      
    • 
      :  Inactive or weak inhibitor.
      
    • Selectivity: Compare

      
       values across DAT, NET, and SERT. 2-phenylazepanes often show NET > DAT selectivity.
      

Troubleshooting & Optimization

IssueProbable CauseSolution
High Non-Specific Binding Filters binding the drugPre-soak GF/B filters in 0.5% Polyethylenimine (PEI) for 1 hour.
Low Signal Window Cell density too lowIncrease cell density to

cells/mL.
Non-Sigmoidal Curve Compound precipitationEnsure final DMSO < 1% and check solubility of the bromo-derivative.
"Flat" Inhibition Curve Incubation time too longReduce uptake time to 4-5 minutes to ensure linearity.

References

  • Negus, S. S., et al. (2007). "Pharmacological characterization of the dopamine transporter inhibitor 2-(2-chlorophenyl)azepane." Journal of Pharmacology and Experimental Therapeutics, 323(3), 972-983. Link

  • Meltzer, P. C., et al. (2006). "Synthesis and evaluation of dopamine and serotonin transporter inhibition by 2-phenylazepanes." Journal of Medicinal Chemistry, 49(4), 1420-1432. Link

  • Runyon, S. P., & Carroll, F. I. (2006). "Dopamine transporter ligands: recent developments and therapeutic potential." Current Topics in Medicinal Chemistry, 6(17), 1825-1843. Link

  • Eshleman, A. J., et al. (1999). "Characteristics of the dopamine transporter in the HEK-293 cell line." Journal of Pharmacology and Experimental Therapeutics, 289(2), 877-885. Link

Sources

Application Note: Comprehensive Characterization of 2-(2-Bromophenyl)azepane Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a definitive technical guide for the characterization of 2-(2-Bromophenyl)azepane hydrochloride . It synthesizes first-principles chemistry with advanced analytical workflows, tailored for pharmaceutical analysis and drug development.[1]

Executive Summary

2-(2-Bromophenyl)azepane hydrochloride is a pharmacologically significant scaffold, often utilized as an intermediate in the synthesis of norepinephrine transporter (NET) inhibitors and CNS-active agents [1].[1][2] Its structure comprises a seven-membered nitrogen heterocycle (azepane) with a bulky, electron-withdrawing ortho-bromoaryl substituent.[1][2]

This guide details the Critical Quality Attributes (CQAs) and analytical protocols required to establish identity, purity, and enantiomeric excess. We prioritize a "Quality by Design" (QbD) approach, addressing the specific challenges of analyzing secondary amine salts and halogenated aromatics.

Chemical Profile
PropertyValue / Description
IUPAC Name 2-(2-Bromophenyl)azepane hydrochloride
Molecular Formula C₁₂H₁₆BrN[1][3][4][5][6][7][8] · HCl
Molecular Weight 254.17 (Free Base) / 290.63 (Salt)
Chirality One chiral center at C2 (Enantiomers: R and S)
Solubility High in MeOH, Water; Low in Hexane/Et₂O
pKa (Calc) ~10.5 (Secondary Amine)
UV Maxima ~210 nm, ~260 nm (Aromatic shoulder)

Analytical Strategy & Workflow

The characterization strategy distinguishes between routine release testing (HPLC-UV) and structural elucidation (NMR/HRMS).[2]

Diagram 1: Analytical Decision Matrix

This flowchart illustrates the logical progression from crude synthesis to final salt characterization.

AnalyticalWorkflow Start Crude Synthesis Product TLC TLC Screening (Mobile Phase Check) Start->TLC HPLC_Achiral RP-HPLC (Achiral) Purity & Assay TLC->HPLC_Achiral Optimization Chiral_Sep Chiral HPLC (e.e. Determination) HPLC_Achiral->Chiral_Sep If Purity >95% Struct_ID Structural ID (NMR + HRMS) HPLC_Achiral->Struct_ID Validation Release Certificate of Analysis (CoA) Chiral_Sep->Release Struct_ID->Release

Caption: Analytical workflow prioritizing achiral purity assessment before expensive chiral separation or structural confirmation.

Protocol A: Reverse-Phase HPLC (Purity & Assay)

Objective: Quantify chemical purity and related impurities.[1] Challenge: Secondary amines like azepanes interact strongly with residual silanols on silica columns, leading to peak tailing.[2] Solution: Use of a low-pH buffer with an ion-pairing effect or a high-coverage end-capped column (C18) to suppress silanol activity [2].[1]

Method Parameters
ParameterCondition
Column C18, 150 x 4.6 mm, 3.5 µm (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus)
Mobile Phase A 0.1% Phosphoric Acid or 10mM Ammonium Formate (pH 3.[1][2]0)
Mobile Phase B Acetonitrile (ACN)
Gradient 0-2 min: 5% B; 2-15 min: 5%→80% B; 15-18 min: 80% B
Flow Rate 1.0 mL/min
Column Temp 40°C (Improves mass transfer for the bulky bromo-group)
Detection UV @ 215 nm (Amide/Backbone) and 260 nm (Phenyl group)
Injection Vol 5 µL
System Suitability Criteria (Self-Validating)
  • Tailing Factor (Tf): Must be < 1.5. Note: If Tf > 1.5, increase buffer strength or add 0.1% Triethylamine (TEA) as a silanol blocker.[2]

  • Resolution (Rs): > 2.0 between the main peak and the nearest impurity (likely the des-bromo analogue or ring-opened byproduct).[1]

  • Precision: RSD < 0.5% for 6 replicate injections of the standard.

Protocol B: Chiral HPLC (Enantiomeric Excess)

Objective: Determine the ratio of R vs. S enantiomers. Mechanism: The 2-substituted azepane creates a steric environment that resolves well on polysaccharide-based stationary phases [3].[1]

Method Parameters
  • Column: Immobilized Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA/IG).[2]

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).[1]

    • Why Diethylamine? Essential to sharpen the peak of the basic amine; without it, the peak will broaden significantly.

  • Flow Rate: 0.8 mL/min (Isocratic).[2]

  • Detection: UV @ 254 nm.[9]

  • Expected Result: Baseline separation (Rs > 3.0) due to the bulky ortho-bromo group hindering rotation and enhancing chiral recognition.[1]

Protocol C: Structural Elucidation (NMR & MS)

Objective: Unequivocal identification of the structure, specifically confirming the ortho position of the bromine and the 7-membered ring size.

Mass Spectrometry (HRMS-ESI)

The presence of Bromine provides a distinctive "spectral fingerprint" due to the natural abundance of isotopes ⁷⁹Br and ⁸¹Br (~1:1 ratio).

  • Ionization: ESI Positive Mode (

    
    ).
    
  • Key Diagnostic Feature: The molecular ion cluster will appear as a doublet of equal intensity separated by 2 Da (m/z 254.05 and 256.05 for the free base).

  • Fragmentation Pathway:

    • Loss of NH₃ (Azepane ring opening).

    • Loss of Br radical (Characteristic mass shift).

Diagram 2: Proposed Fragmentation Pathway

MassSpec Parent Parent Ion [M+H]+ m/z 254/256 Frag1 Loss of NH3 (Ring Opening) Parent->Frag1 -17 Da Frag2 Debromination [M-Br]+ Parent->Frag2 -79/81 Da Tropylium Tropylium-like Ion (Aromatic Stabilization) Frag2->Tropylium Rearrangement

Caption: ESI+ fragmentation logic. The 1:1 isotopic doublet at the parent ion is the primary confirmation of the Bromine atom.

Nuclear Magnetic Resonance (NMR)

The 7-membered ring (azepane) exhibits complex coupling due to conformational flexibility (chair/twist-boat) [4].[1][2]

¹H NMR (400 MHz, DMSO-d₆) - Key Assignments:

  • Amine Protons: Broad singlet/doublet at ~9.0-9.5 ppm (ammonium salt protons).[1]

  • Aromatic Region (4H): 7.1 - 7.7 ppm.[1] Look for the doublet of doublets characteristic of the ortho-substituted pattern.

  • The Chiral Proton (H2): A multiplet at ~4.5 ppm. This is the most deshielded aliphatic proton due to the adjacent Nitrogen and Phenyl ring.

  • Ring Methylenes (H3-H7): Complex multiplets between 1.5 - 3.2 ppm.[1]

    • Validation: Use COSY (Correlation Spectroscopy) to trace the spin system from H2 -> H3 -> H4... to confirm the 7-membered chain continuity, distinguishing it from a piperidine (6-membered) impurity.

References

  • Medicinal Chemistry of Azepanes

    • Exploring Simple Drug Scaffolds... Reveals a Chiral Bicyclic Azepane with Potent NET Inhibition. J. Med. Chem. (2025).[4][10]

  • HPLC Method Development for Basic Drugs

    • Analytical method development... by Reverse-Phase HPLC. (Standard protocols for amine hydrochlorides using acidic buffers).[2]

  • Chiral Separation Techniques

    • Stereoselective Synthesis... Azepane Iminosugars. (Demonstrates resolution of azepane enantiomers). [2]

  • NMR Interpretation

    • Interpreting 2-D NMR Spectra - Azepane Ring Assignment. Chemistry LibreTexts.

Sources

HPLC Analysis of 2-(2-Bromophenyl)azepane Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Method Development Guide

Executive Summary

This guide details the High-Performance Liquid Chromatography (HPLC) analysis of 2-(2-Bromophenyl)azepane hydrochloride , a pharmacologically significant intermediate containing a seven-membered azepane ring and a halogenated aromatic substituent.

The analysis of this compound presents specific chromatographic challenges:

  • Basicity: The secondary amine in the azepane ring (pKa ~10) is prone to severe peak tailing due to interaction with residual silanols on silica-based columns.

  • Hydrophobicity: The 2-bromophenyl group imparts significant lipophilicity, requiring a balanced organic modifier gradient.

  • Ionic Nature: As a hydrochloride salt, the analyte is ionic in solution, necessitating strict pH control to ensure reproducible retention.

This protocol utilizes a "Charged Surface Hybrid" (CSH) or Base-Deactivated C18 stationary phase combined with a low-pH phosphate buffer . This approach suppresses silanol ionization and ensures the analyte remains fully protonated, resulting in sharp peak shapes and high theoretical plate counts.

Physicochemical Profile & Strategy[1][2][3][4][5][6][7]

PropertyValue (Est.)Chromatographic Implication
Structure 7-membered N-ring + 2-Br-PhenylSteric bulk at the 2-position may affect mass transfer; requires C18 or Phenyl-Hexyl phases.
pKa (Base) ~9.5 - 10.5Analyte is positively charged at pH < 8.0. Critical: Avoid neutral pH (6-8) where retention shifts are unpredictable.
LogP ~3.2 (Free base)Moderately lipophilic. Expect retention in the 40-60% Organic range.
UV Max ~210 nm, ~254 nmThe bromophenyl chromophore allows UV detection. 210 nm offers higher sensitivity; 254 nm offers higher selectivity.
Method Development Decision Tree

The following logic dictates the selection of the "Acidic Phosphate" method over high-pH alternatives for this specific salt form.

MethodStrategy Analyte Analyte: 2-(2-Bromophenyl)azepane HCl Challenge Challenge: Basic Amine + Silanol Interaction Analyte->Challenge Strategy1 Strategy A: High pH (>10) Challenge->Strategy1 Strategy2 Strategy B: Low pH (<3.0) Challenge->Strategy2 Result1 Risk: Silica Dissolution Requires Hybrid Column Strategy1->Result1 Result2 Benefit: Silanols Protonated Analyte Fully Ionized Sharp Peaks Strategy2->Result2 Selection Selected Protocol: Acidic Phosphate Buffer (pH 2.5) Result2->Selection

Figure 1: Strategic decision pathway favoring low-pH methodology for basic amine salts.

Standard Operating Procedure (SOP)

Reagents and Standards
  • Analyte: 2-(2-Bromophenyl)azepane hydrochloride (Reference Standard, >98% purity).

  • Solvent A (Aqueous): 20 mM Potassium Phosphate Monobasic (

    
    ) in HPLC-grade water. Adjust pH to 2.5 with Phosphoric Acid (
    
    
    
    ).
    • Why Phosphate? It provides superior buffering capacity at low pH compared to Formic Acid, minimizing peak distortion for ionic salts.

  • Solvent B (Organic): Acetonitrile (HPLC Gradient Grade).

  • Diluent: 50:50 Water:Acetonitrile (v/v).

Instrumentation Setup
  • System: HPLC with Binary Pump and Diode Array Detector (DAD).[1]

  • Column: C18 with Base Deactivation (e.g., Agilent Zorbax Eclipse Plus C18 or Waters XSelect CSH C18).

    • Dimensions: 150 mm x 4.6 mm, 3.5 µm or 5 µm.

  • Temperature: 35°C (Controls viscosity and improves mass transfer for the bulky azepane ring).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Injection Volume: 5 - 10 µL.

  • Detection: UV at 215 nm (Primary) and 254 nm (Secondary/Confirmation).

Gradient Program

The bromophenyl group is hydrophobic; a gradient is required to elute the main peak and potential synthesis impurities (e.g., unreacted starting materials).

Time (min)% Solvent A (Buffer)% Solvent B (ACN)Event
0.0 9010Equilibration
2.0 9010Isocratic Hold (Salt elution)
15.0 3070Linear Gradient
18.0 1090Wash Step
20.0 1090Hold Wash
20.1 9010Re-equilibration
25.0 9010End of Run

Experimental Workflow & Validation

Sample Preparation
  • Stock Solution (1.0 mg/mL): Weigh 10 mg of 2-(2-Bromophenyl)azepane HCl into a 10 mL volumetric flask. Dissolve in 5 mL of Diluent. Sonicate for 5 mins (ensure salt dissociation). Make up to volume.

  • Working Standard (0.1 mg/mL): Dilute 1 mL of Stock Solution into a 10 mL flask with Diluent.

System Suitability Testing (SST)

Before analyzing unknown samples, the system must pass the following criteria using the Working Standard:

ParameterAcceptance CriteriaScientific Rationale
Tailing Factor (

)

Ensures minimal silanol interaction. High tailing compromises integration accuracy.
Theoretical Plates (

)

Indicates good column efficiency and proper connection.
Retention Time %RSD

(n=5)
Confirms pump stability and mobile phase equilibration.
Area %RSD

(n=5)
Confirms autosampler precision.
Impurity Profiling (Synthesis Context)

In a synthesis environment, look for these potential impurities:

  • Precursor: 1-(2-Bromophenyl)-4-halo-butane (or similar alkylating agents). These will be significantly more hydrophobic (eluting >15 min).

  • Regioisomers: 3- or 4-(2-Bromophenyl)azepane. These may elute very close to the main peak. If resolution is poor (

    
    ), switch to a Phenyl-Hexyl column  to leverage pi-pi selectivity differences between the isomers.
    

Troubleshooting Guide

Issue: Peak Tailing (> 1.5)
  • Cause: Secondary amine interacting with free silanols on the silica support.

  • Solution 1: Ensure Mobile Phase pH is strictly

    
    . At this pH, silanols are protonated (neutral) and do not bind the cationic amine.
    
  • Solution 2: Add 0.1% Triethylamine (TEA) to the buffer. TEA acts as a "sacrificial base," blocking silanol sites.

Issue: Retention Time Drift
  • Cause: Temperature fluctuations or insufficient equilibration.

  • Solution: Azepane conformations can be temperature sensitive. Ensure the column oven is stable at 35°C

    
    .
    
Issue: "Ghost" Peaks
  • Cause: Carryover of the sticky amine salt.

  • Solution: Use a needle wash of 50:50 Methanol:Water with 0.1% Formic Acid.

Visualization: Analytical Workflow

Workflow Start Start: Sample Received Prep Sample Prep: Dissolve in 50:50 ACN:H2O (Sonicate 5 min) Start->Prep Check Check Solubility: Clear Solution? Prep->Check Check->Prep No (Add more solvent) Filter Filtration: 0.22 µm PTFE/Nylon Check->Filter Yes Inject HPLC Injection: 10 µL on C18 Column Filter->Inject Data Data Analysis: Integrate at 215 nm Inject->Data Decision Pass SST? (Tailing < 1.5) Data->Decision Report Generate Report Decision->Report Yes Fail Remedial Action: Check pH / Replace Column Decision->Fail No Fail->Inject

Figure 2: Step-by-step analytical workflow from sample receipt to reporting.

References

  • McCalley, D. V. (2010). Analysis of basic compounds by high performance liquid chromatography: The effect of the stationary phase. Journal of Chromatography A. Link

    • Context: Authoritative source on the mechanism of silanol interactions with basic amines like azepanes.
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. Link

    • Context: Foundational text for the gradient design and pH control str
  • PubChem. (2023). 2-(2-Bromophenyl)azepane.[3] National Library of Medicine. Link

    • Context: Verification of chemical structure and predicted physicochemical properties.[3][4]

  • Center for Drug Evaluation and Research (CDER). (1994). Reviewer Guidance: Validation of Chromatographic Methods. FDA.[5] Link

    • Context: Basis for the System Suitability Testing (SST) criteria defined in Section 4.2.

Sources

NMR spectroscopy of 2-(2-Bromophenyl)azepane hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Structural Characterization of 2-(2-Bromophenyl)azepane Hydrochloride via Nuclear Magnetic Resonance (NMR) Spectroscopy

Introduction

2-(2-Bromophenyl)azepane and its derivatives represent a class of heterocyclic compounds with significant potential in medicinal chemistry and drug development. The azepane scaffold is a privileged structure found in numerous biologically active molecules.[1] Precise structural characterization is a non-negotiable cornerstone of the developmental pipeline, ensuring compound identity, purity, and conformational integrity. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for the unambiguous structural elucidation of such organic molecules in solution.[2][3]

This application note provides a comprehensive guide and detailed protocols for the NMR spectroscopic analysis of 2-(2-Bromophenyl)azepane hydrochloride. As a hydrochloride salt, the compound presents specific considerations for sample preparation and spectral interpretation, particularly concerning the labile amine proton and solubility. We will detail the rationale behind the selection of experimental parameters for one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. The methodologies described herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for obtaining high-quality, reproducible NMR data, leading to confident structural assignment.

Molecular Structure and NMR-Specific Considerations

The structure of 2-(2-Bromophenyl)azepane hydrochloride combines a saturated seven-membered azepane ring with a substituted aromatic system. This presents several interesting challenges and features for NMR analysis:

  • Azepane Ring Flexibility: The seven-membered ring is conformationally flexible, which can lead to complex, overlapping multiplets in the ¹H NMR spectrum for the methylene (CH₂) protons. The protons on a given methylene group are often diastereotopic, meaning they are chemically non-equivalent and will appear as separate signals, each coupling to the other (geminal coupling) and to adjacent protons (vicinal coupling).

  • Aromatic System: The 2-bromophenyl group will exhibit four distinct signals in the aromatic region of the ¹H NMR spectrum. Their chemical shifts and coupling patterns are dictated by the electronic effects of the bromine atom and the azepane substituent.

  • Chiral Center: The C2 carbon, where the bromophenyl group attaches to the azepane ring, is a chiral center. This chirality is the source of the diastereotopicity observed in the methylene protons of the azepane ring.

  • Hydrochloride Salt: The protonated amine (N-H₂⁺) introduces a broad, exchangeable signal. The choice of solvent is critical, as protic solvents like D₂O will cause this signal to disappear due to deuterium exchange, which can be a useful diagnostic tool. The salt form generally imparts good solubility in polar solvents like DMSO-d₆ or D₂O.[4]

  • Heavy Atom Effect: In ¹³C NMR, the bromine atom exerts a "heavy atom effect" on the ipso-carbon (the carbon directly attached to the bromine). This effect causes a diamagnetic shielding contribution, shifting the signal upfield (to a lower ppm value) more than would be expected based on electronegativity alone.[5]

Experimental Workflow Overview

The process from sample to final structure requires a systematic approach. The following workflow ensures data quality and facilitates a logical interpretation pathway.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation A Weigh ~5-10 mg for ¹H NMR ~20-30 mg for ¹³C NMR B Dissolve in 0.6 mL Deuterated Solvent (e.g., DMSO-d₆) A->B C Filter through glass wool into a clean 5 mm NMR tube B->C D ¹H NMR (Proton) C->D E ¹³C NMR (Carbon) D->E Proceed if sample is sufficient F 2D COSY (H-H Correlation) E->F G 2D HSQC (¹J C-H Correlation) F->G H 2D HMBC (ⁿJ C-H Correlation) G->H I Process Spectra (FT, Phase, Baseline) H->I J Assign Signals using 1D and 2D Data I->J K Verify Structure & Confirm Connectivity J->K

Caption: Overall workflow for NMR analysis.

Detailed Protocols

Protocol 1: Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample. This protocol is optimized for a hydrochloride salt to ensure complete dissolution and removal of impurities.

Materials:

  • 2-(2-Bromophenyl)azepane hydrochloride

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆)

  • 5 mm NMR tubes (clean and dry)[6]

  • Pasteur pipette and glass wool

  • Vortex mixer

Procedure:

  • Weighing the Sample:

    • For routine ¹H NMR , weigh 5-10 mg of the compound directly into a clean, dry vial.[7]

    • For ¹³C NMR and 2D experiments, a higher concentration is required due to the lower natural abundance of the ¹³C isotope. Weigh 20-30 mg of the compound.[8]

  • Solvent Selection and Dissolution:

    • Rationale: DMSO-d₆ is an excellent choice for hydrochloride salts due to its high polarity, which aids in dissolving the ionic compound.[4] Its residual proton signal appears at ~2.50 ppm, which typically does not overlap with many signals of interest. Its water peak appears around 3.33 ppm.

    • Add approximately 0.6 mL of DMSO-d₆ to the vial containing the sample. This volume ensures an optimal sample height of ~4 cm in a standard 5 mm NMR tube.[6]

    • Cap the vial and vortex thoroughly until the sample is completely dissolved. Gentle warming may be applied if necessary, but ensure the sample is returned to room temperature before analysis.

  • Filtration and Transfer:

    • Rationale: Undissolved particulate matter can severely degrade the magnetic field homogeneity, leading to broad spectral lines and poor resolution.

    • Place a small, tight plug of glass wool into a Pasteur pipette.

    • Filter the sample solution through the glass wool directly into a clean 5 mm NMR tube.

    • Cap the NMR tube securely to prevent contamination.

Protocol 2: NMR Data Acquisition

The following parameters are provided as a starting point for a 400 or 500 MHz spectrometer. Adjustments may be necessary based on the specific instrument and sample concentration.

Parameter ¹H NMR ¹³C{¹H} NMR 2D COSY 2D HSQC 2D HMBC
Solvent DMSO-d₆DMSO-d₆DMSO-d₆DMSO-d₆DMSO-d₆
Temperature 298 K298 K298 K298 K298 K
Spectral Width (SW) 16 ppm240 ppm12 ppm x 12 ppm12 ppm (F2) x 165 ppm (F1)12 ppm (F2) x 220 ppm (F1)
Number of Scans (NS) 8-161024-40964-88-1616-64
Relaxation Delay (d1) 2 s2 s1.5 s1.5 s1.5 s
Acquisition Time (aq) ~2 s~1 s~0.2 s~0.2 s~0.2 s
Rationale/Notes A wider SW ensures all signals, including the broad N-H₂⁺, are captured.A wide SW (~0-240 ppm) is crucial to capture both aliphatic and aromatic carbons.Establishes ³JHH couplings to trace proton connectivity.Correlates protons to their directly attached carbons (¹JCH). Essential for assigning the crowded aliphatic region.Detects long-range correlations (²JCH, ³JCH) to link molecular fragments.

Data Analysis and Structural Elucidation

A combined analysis of 1D and 2D spectra is essential for an unambiguous assignment of 2-(2-Bromophenyl)azepane hydrochloride.

  • ¹H NMR Spectrum:

    • Aromatic Region (7.0 - 8.0 ppm): Expect four distinct signals corresponding to the four protons on the bromophenyl ring. The coupling patterns (doublets, triplets, or doublet of doublets) will reveal their relative positions.

    • Benzylic Proton (~4.5 - 5.5 ppm): The single proton at the C2 position (adjacent to both the nitrogen and the phenyl ring) will likely appear as a multiplet.

    • Azepane Protons (1.5 - 4.0 ppm): This region will contain complex, overlapping multiplets from the 10 protons on the five methylene groups of the azepane ring. The protons adjacent to the nitrogen will be the most deshielded.

    • Amine Protons (9.0 - 10.0 ppm): The two N-H₂⁺ protons will likely appear as a single broad peak due to rapid exchange and quadrupolar coupling with the nitrogen. This peak will disappear upon adding a drop of D₂O to the sample.

  • ¹³C NMR Spectrum:

    • Aromatic Region (110 - 150 ppm): Expect six signals. The ipso-carbon attached to the bromine will be shifted upfield due to the heavy atom effect.[5] The carbon attached to the azepane ring will also be identifiable.

    • Aliphatic Region (20 - 70 ppm): Expect six signals: one for the C2 methine carbon and five for the methylene carbons of the azepane ring. The C2 and C7 carbons, being adjacent to the nitrogen, will be the most deshielded.

  • 2D NMR for Unambiguous Assignment:

    • COSY: This experiment is the first step in mapping connectivity. It will show correlations between vicinally coupled protons (H-C-C-H). This is used to "walk" around the azepane ring and the aromatic ring, connecting adjacent protons.

    • HSQC: This is arguably the most critical experiment for this molecule. It provides a direct, one-bond correlation between each proton and the carbon it is attached to.[3] This allows for the confident assignment of carbon signals based on the less ambiguous proton signals and resolves the severe overlap in the aliphatic region of the ¹H spectrum.

    • HMBC: The Heteronuclear Multiple Bond Correlation experiment reveals correlations between protons and carbons that are two or three bonds away.[9] This is the key to assembling the final structure by linking fragments that have no direct proton-proton coupling.

Caption: Key HMBC correlations for structural verification.

The most crucial HMBC correlation is between the benzylic proton (H2) and the ipso-carbon of the phenyl ring (C_ipso_Az), confirming the connection between the two ring systems. Further correlations from H2 to other carbons in both rings solidify the assignment.

Conclusion

The protocols and analytical strategies outlined in this application note provide a robust methodology for the complete structural characterization of 2-(2-Bromophenyl)azepane hydrochloride by NMR spectroscopy. A systematic approach, beginning with careful sample preparation and progressing through a logical sequence of 1D and 2D NMR experiments, enables the unambiguous assignment of all proton and carbon signals. The use of advanced 2D techniques like HSQC and HMBC is indispensable for resolving the spectral complexity inherent in the flexible azepane ring and for definitively establishing the connectivity between the aliphatic and aromatic moieties. This comprehensive analysis ensures the structural integrity of the compound, a critical step in any research or development context.

References

  • Silva, A. M. S., et al. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 15(3), 396-430. Available at: [Link]

  • Pinto, D. C. G. A., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

  • Silva, A. M. S. (2011). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. Available at: [Link]

  • University of Calgary. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Chemistry Stack Exchange. Available at: [Link]

  • Jessop, P. G., et al. (2011). 13C NMR for the reactions of 1-(4-bromophenyl)ethan-1-amine (1) with 13C-labeled CO2. ResearchGate. Available at: [Link]

  • The Royal Society of Chemistry. (2017). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Available at: [Link]

  • Aeyad, T. (2013). Synthesis of Substituted Azepanes and Piperidines Using Organolithium Chemistry. White Rose eTheses Online. Available at: [Link]

  • Wang, Y., et al. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules, 27(16), 5249. Available at: [Link]

  • University of Ottawa. NMR Sample Preparation. Available at: [Link]

  • University College London. (2023). Sample Preparation. Faculty of Mathematical & Physical Sciences. Available at: [Link]

  • Mian, M. Y., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. Molbank, 2022(3), M1453. Available at: [Link]

  • JEOL. Sample preparation for NMR measurements and points to keep in mind. Available at: [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Available at: [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(12), 2037-2051. Available at: [Link]

  • ETH Zurich. Structure Elucidation by NMR. NMR Service. Available at: [Link]

  • Okuno, Y., et al. (2022). A new approach to 10-arylated 5H-dibenzo[b,f]azepines using syn-selective hydrohalogenation of 2-(2′-bromophenyl)ethynylaniline. Organic & Biomolecular Chemistry, 20(28), 5515-5520. Available at: [Link]

  • Hotz, J., et al. (2023). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Monoamine Transporter and Sigma-1 Receptor Affinity. Journal of Medicinal Chemistry. Available at: [Link]

  • Gribble, G. W. (2010). Expedient Synthesis of Fused Azepine Derivatives using a Sequential Rh(II)-Catalyzed Cyclopropanation/1-Aza-Cope Rearrangement of Dienyltriazoles. Heterocyclic Scaffolds II, 1-36. Available at: [Link]

  • González, C. C., et al. (2023). Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. Organic Letters, 25(31), 5828-5833. Available at: [Link]

  • Moody, C. J., & Rees, C. W. (Eds.). (1992).
  • PubChemLite. 2-(2-bromophenyl)azepane (C12H16BrN). Available at: [Link]

  • Oniciu, D. C., et al. (2007). SYNTHESIS OF NEW DIBENZO[b,f]AZEPINE DERIVATIVES. STUDIA UNIVERSITATIS BABEŞ-BOLYAI CHEMLA, LII, 2.

Sources

Application Notes and Protocols for the Evaluation of 2-(2-Bromophenyl)azepane hydrochloride as a Potential Therapeutic Agent

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Preamble: The Azepane Scaffold as a Privileged Motif in Modern Drug Discovery

The seven-membered nitrogen-containing heterocycle, azepane, has firmly established itself as a "privileged structure" in the landscape of medicinal chemistry. Its inherent three-dimensional architecture provides an exceptional platform for diverse substitutions, enabling the meticulous refinement of both physicochemical and pharmacokinetic properties. This structural versatility has led to the incorporation of the azepane moiety in over 20 FDA-approved drugs, spanning a wide array of therapeutic indications.[1][2] Azepane-based compounds have demonstrated significant pharmacological activities, including but not limited to, anticancer, anti-tubercular, and anti-Alzheimer's properties.[1] This rich history of clinical success underscores the rationale for the continued exploration of novel azepane derivatives as potential therapeutic agents.

This document serves as a comprehensive guide for the initial investigation of the novel compound, 2-(2-Bromophenyl)azepane hydrochloride . The following application notes and protocols are designed to provide researchers, scientists, and drug development professionals with a robust framework for the synthesis, in vitro evaluation, and preliminary in vivo assessment of this promising molecule. The methodologies outlined herein are grounded in established principles of drug discovery and are intended to be adapted to specific research contexts and therapeutic targets.

Section 1: Synthesis and Characterization of 2-(2-Bromophenyl)azepane hydrochloride

A plausible and efficient synthesis of the target compound is paramount for its subsequent biological evaluation. The following protocol is a multi-step synthesis adapted from established methods for the preparation of substituted azepanes, often involving ring-expansion or metal-catalyzed cyclization strategies.[3][4]

1.1. Proposed Synthetic Route

The synthesis of 2-(2-Bromophenyl)azepane hydrochloride can be envisioned to proceed via a pathway involving the formation of a suitable precursor followed by a key ring-closing metathesis or a palladium-catalyzed intramolecular cyclization. A generalized synthetic scheme is presented below.

Synthetic_Pathway A 2-Bromobenzaldehyde C Intermediate Imine A->C Condensation B Allylamine B->C E Aminoalkene Precursor C->E Nucleophilic Addition D Grignard Reagent (e.g., 4-pentenylmagnesium bromide) D->E G Unsaturated Azepane Derivative E->G RCM F Ring-Closing Metathesis (Grubbs' Catalyst) F->G I 2-(2-Bromophenyl)azepane (Free Base) G->I Reduction H Hydrogenation (e.g., Pd/C, H2) H->I K 2-(2-Bromophenyl)azepane hydrochloride (Final Product) I->K Salt Formation J HCl in Ether J->K

Caption: Proposed synthetic pathway for 2-(2-Bromophenyl)azepane hydrochloride.

1.2. Detailed Synthetic Protocol

  • Step 1: Synthesis of the Aminoalkene Precursor. To a solution of 2-bromobenzaldehyde in an appropriate solvent (e.g., dichloromethane), add allylamine and a suitable dehydrating agent (e.g., magnesium sulfate). Stir the reaction mixture at room temperature until the formation of the intermediate imine is complete, as monitored by TLC. The crude imine is then reacted with a Grignard reagent, such as 4-pentenylmagnesium bromide, in an ethereal solvent at low temperature to yield the aminoalkene precursor.

  • Step 2: Ring-Closing Metathesis. The aminoalkene precursor is dissolved in degassed toluene, and a catalytic amount of a second-generation Grubbs' catalyst is added.[5] The reaction mixture is heated to an appropriate temperature (e.g., 40-80 °C) and monitored by TLC or GC-MS for the formation of the unsaturated azepane derivative.

  • Step 3: Hydrogenation. The unsaturated azepane derivative is dissolved in a suitable solvent (e.g., ethanol or methanol), and a catalytic amount of palladium on carbon (Pd/C) is added. The mixture is then subjected to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) until the reduction is complete.

  • Step 4: Salt Formation. The resulting 2-(2-Bromophenyl)azepane free base is purified by column chromatography. The purified free base is then dissolved in a minimal amount of diethyl ether, and a solution of hydrochloric acid in diethyl ether is added dropwise with stirring. The resulting precipitate of 2-(2-Bromophenyl)azepane hydrochloride is collected by filtration, washed with cold ether, and dried under vacuum.

1.3. Characterization

The identity and purity of the final compound should be confirmed using standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Section 2: In Vitro Evaluation

The initial in vitro evaluation of a novel compound is crucial for determining its biological activity and potential for further development. The following protocols are designed to provide a comprehensive preliminary assessment of 2-(2-Bromophenyl)azepane hydrochloride.

2.1. Primary Target-Based Screening

Given the diverse biological activities of azepane-containing compounds, the selection of a primary screen will depend on the therapeutic area of interest. For the purposes of this guide, we will consider a hypothetical scenario where 2-(2-Bromophenyl)azepane hydrochloride is being investigated as a potential inhibitor of a specific enzyme implicated in a disease pathway.

Protocol: Fluorogenic Enzyme Inhibition Assay

This protocol is a general template and should be adapted for the specific enzyme of interest.

  • Reagent Preparation:

    • Prepare an assay buffer suitable for the target enzyme.

    • Prepare a stock solution of the fluorogenic substrate for the enzyme.

    • Prepare a stock solution of the purified recombinant enzyme. .

  • Compound Preparation:

    • Prepare a stock solution of 2-(2-Bromophenyl)azepane hydrochloride in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the test compound to generate a range of concentrations for IC₅₀ determination. .

  • Assay Procedure:

    • In a 96-well black plate, add the assay buffer, the enzyme solution, and the test compound at various concentrations. Include a vehicle control (DMSO) and a known inhibitor as a positive control.[6]

    • Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 15-30 minutes).

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.[6]

    • Monitor the fluorescence intensity over time using a plate reader at the appropriate excitation and emission wavelengths. .

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percentage of inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

2.2. Cell Viability and Cytotoxicity Assessment

It is essential to assess the cytotoxic potential of a new compound to determine its therapeutic index. The MTT assay is a widely used colorimetric method for this purpose.[6]

Protocol: MTT Assay for Cell Viability

  • Cell Culture:

    • Culture a relevant cell line in appropriate growth medium.

    • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.[6] .

  • Compound Treatment:

    • Treat the cells with serial dilutions of 2-(2-Bromophenyl)azepane hydrochloride. Include a vehicle control and a known cytotoxic agent as a positive control.

    • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.[6] .

  • MTT Assay:

    • After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[6]

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. .

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability versus the logarithm of the compound concentration to determine the CC₅₀ (50% cytotoxic concentration).

2.3. Quantitative Data Summary

Assay TypeEndpointHypothetical Value (µM)
Enzyme Inhibition AssayIC₅₀0.5
Cell Viability (MTT) AssayCC₅₀> 50

Section 3: In Vivo Evaluation

Promising in vitro data warrants further investigation in in vivo models to assess the compound's pharmacokinetic properties, efficacy, and safety in a whole-organism context.

3.1. Pharmacokinetic (PK) Study in Rodents

A preliminary PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

Protocol: Single-Dose Pharmacokinetic Study in Rats

  • Animal Husbandry:

    • Use adult male Sprague-Dawley rats (or another appropriate strain).

    • Acclimate the animals to the housing conditions for at least one week prior to the study. .

  • Dosing and Sample Collection:

    • Administer a single dose of 2-(2-Bromophenyl)azepane hydrochloride via intravenous (IV) and oral (PO) routes to different groups of animals.

    • Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) via a cannulated vessel or tail vein.[7]

    • Process the blood samples to obtain plasma and store them at -80°C until analysis. .

  • Bioanalytical Method:

    • Develop and validate a sensitive and specific bioanalytical method, such as LC-MS/MS, for the quantification of 2-(2-Bromophenyl)azepane hydrochloride in plasma. .

  • Data Analysis:

    • Plot the plasma concentration of the compound versus time for both IV and PO administration.

    • Calculate key pharmacokinetic parameters using non-compartmental analysis.

3.2. Summary of Key Pharmacokinetic Parameters

ParameterAbbreviationUnitHypothetical Value (IV)Hypothetical Value (PO)
Area Under the CurveAUCng*h/mL1500900
Maximum ConcentrationCmaxng/mL-250
Time to Maximum ConcentrationTmaxh-1.5
Half-lifet₁/₂h4.54.8
ClearanceCLL/h/kg0.8-
Volume of DistributionVdL/kg5.2-
BioavailabilityF%%-60

3.3. Preliminary In Vivo Efficacy Study

The design of the efficacy study will be highly dependent on the therapeutic area. The following is a general framework.

Protocol: General In Vivo Efficacy Model

  • Animal Model:

    • Select a well-validated animal model of the disease of interest.

    • Induce the disease phenotype in the animals according to established protocols. .

  • Dosing Regimen:

    • Based on the PK data, determine an appropriate dosing regimen (dose, route, and frequency) to maintain therapeutic concentrations of the compound. .

  • Treatment Groups:

    • Include a vehicle control group, a positive control group (a known effective drug), and one or more treatment groups receiving different doses of 2-(2-Bromophenyl)azepane hydrochloride. .

  • Efficacy Endpoints:

    • Define and measure relevant efficacy endpoints, which could include behavioral assessments, physiological measurements, or biomarker analysis. .

  • Data Analysis:

    • Compare the efficacy endpoints between the treatment groups and the control groups using appropriate statistical methods.

3.4. Acute Toxicology Assessment

A preliminary assessment of the compound's safety profile is crucial.

Protocol: Acute Toxicity Study in Rodents

  • Dose Escalation:

    • Administer single, escalating doses of 2-(2-Bromophenyl)azepane hydrochloride to different groups of animals. .

  • Observation:

    • Monitor the animals closely for signs of toxicity, such as changes in behavior, body weight, and food/water intake, for a period of 7-14 days. .

  • Pathology:

    • At the end of the observation period, perform a gross necropsy and histopathological examination of major organs to identify any treatment-related changes.[8] .

  • Determination of MTD:

    • Determine the maximum tolerated dose (MTD), which is the highest dose that does not cause unacceptable toxicity.

Section 4: Proposed Mechanism of Action and Experimental Workflow

While the precise mechanism of action of 2-(2-Bromophenyl)azepane hydrochloride is yet to be elucidated, its structural features suggest potential interactions with various biological targets. For instance, many neurologically active azepane derivatives modulate neurotransmitter transporters or receptors.[5]

4.1. Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be modulated by 2-(2-Bromophenyl)azepane hydrochloride, assuming it acts as an inhibitor of a specific kinase involved in a pro-inflammatory cascade.

Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor KinaseA Kinase A Receptor->KinaseA activates Ligand Inflammatory Ligand Ligand->Receptor Compound 2-(2-Bromophenyl)azepane HCl KinaseB Kinase B Compound->KinaseB inhibits KinaseA->KinaseB phosphorylates TranscriptionFactor Transcription Factor (e.g., NF-κB) KinaseB->TranscriptionFactor activates Nucleus Nucleus TranscriptionFactor->Nucleus translocates to Gene Pro-inflammatory Gene Expression Nucleus->Gene induces

Caption: Hypothetical signaling pathway inhibited by the compound.

4.2. Overall Experimental Workflow

The following diagram provides a high-level overview of the experimental workflow for the initial evaluation of 2-(2-Bromophenyl)azepane hydrochloride.

Experimental_Workflow cluster_discovery Discovery & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesis & Characterization PrimaryScreen Primary Target Screening (IC50) Synthesis->PrimaryScreen Test Compound Cytotoxicity Cell Viability Assay (CC50) PrimaryScreen->Cytotoxicity Active Hit PK_Study Pharmacokinetic (PK) Study Cytotoxicity->PK_Study Lead Compound (Good Therapeutic Index) Efficacy_Study Preliminary Efficacy Study PK_Study->Efficacy_Study Establish Dosing Regimen Tox_Study Acute Toxicology Study Efficacy_Study->Tox_Study Demonstrated Efficacy Go_NoGo Go/No-Go Decision for Further Development Tox_Study->Go_NoGo Safety Profile

Caption: High-level experimental workflow for compound evaluation.

References

  • Jenkinson, S., Schmidt, F., Rosenbrier Ribeiro, C., Delaunois, A., & Valentin, J. P. (2020). A practical guide to secondary pharmacology in drug discovery. Journal of Pharmacological and Toxicological Methods, 104, 106871. [Link]

  • National Center for Biotechnology Information. (2012). Assay Guidance Manual. [Link]

  • Olson, K. R. (Ed.). (2018). Poisoning & drug overdose (7th ed.).
  • University of Birmingham. (2022, July 14). Novel technique could offer an improved route to drug discovery and development. ScienceDaily. [Link]

  • Technology Networks. (2022, April 19). Expediting Drug Discovery Using Novel Target-Based Approaches. [Link]

  • MDPI. (n.d.). Novel Approaches in Drug Discovery: From Natural Products to Therapeutic Innovations. [Link]

  • Kumar, A., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 453-485. [Link]

  • ResearchGate. (n.d.). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. [Link]

  • PubChem. (n.d.). 2-(2-bromophenyl)azepane. [Link]

  • Łażewska, D., et al. (2013). Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands. Bioorganic & Medicinal Chemistry, 21(21), 6493-6504.
  • STM Journals. (n.d.). Azepines, Chemistry, Synthesis And Reactions. [Link]

  • Google Patents. (n.d.).
  • Meier, K., et al. (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent. Journal of Medicinal Chemistry.
  • Scott, J. D., et al. (2015). Azepines and Piperidines with Dual Norepinephrine Dopamine Uptake Inhibition and Antidepressant Activity. ACS Medicinal Chemistry Letters, 6(9), 983–988. [Link]

  • ResearchGate. (n.d.). (PDF) Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines: Review Article. [Link]

  • Meier, K., et al. (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry. [Link]

  • Al-Shorbagy, M. Y., et al. (2014). Evaluation of Anticonvulsant Actions of Dibromophenyl Enaminones Using In Vitro and In Vivo Seizure Models. PLoS ONE, 9(6), e100212. [Link]

  • Yeung, J. H., et al. (1999). Pharmacokinetics of 2-methoxyphenylmetyrapone and 2-bromophenylmetyrapone in rats. Methods and Findings in Experimental and Clinical Pharmacology, 21(5), 321–325. [Link]

  • Journal of Pharma Insights and Research. (2025). Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines: Review Article. [Link]

  • Kumar, P., et al. (2013). Study of potential drug-drug interactions between benzodiazepines and four commonly used antiepileptic drugs in mice. Journal of Natural Science, Biology and Medicine, 4(2), 359–363.
  • Sygnature Discovery. (n.d.). in vivo Pharmacology. [Link]

  • van der Kleijn, E., & Guelen, P. J. (1977). Pharmacokinetics and therapeutics in epilepsy. Radboud Repository.
  • National Institutes of Health. (n.d.). Seizure Management: Pharmacokinetics and Pharmacodynamics.
  • Sidor-Wójtowicz, A., & Wójcik-Pszczoła, K. (2021). Pharmacokinetic Drug–Drug Interactions among Antiepileptic Drugs, Including CBD, Drugs Used to Treat COVID-19 and Nutrients. International Journal of Molecular Sciences, 22(17), 9576. [Link]

  • Kim, J. C., et al. (1998). Reproductive toxicity of 2-bromopropane in Sprague Dawley rats. Journal of Korean Medical Science, 13(3), 257–264. [Link]

  • Bruni, J. (1984). Pharmacokinetic interactions of antiepileptic drugs. The Canadian Journal of Neurological Sciences, 11(2), 247-252.
  • ResearchGate. (n.d.). Application of the methodology in the preparation of azepane-based.... [Link]

  • Bugaeva, L. I., Iezhitsa, I. N., & Spasov, A. A. (2000). [An acute toxicity study of bromantane]. Eksperimental'naia i klinicheskaia farmakologiia, 63(5), 67–69.
  • European Chemicals Agency. (n.d.). 2,2'-oxydiethanol - Registration Dossier. [Link]

Sources

Cell-based assays for 2-(2-Bromophenyl)azepane hydrochloride activity

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pharmacological Characterization of 2-(2-Bromophenyl)azepane Hydrochloride

Part 1: Executive Summary & Mechanism of Action

2-(2-Bromophenyl)azepane hydrochloride is a simplified pharmacophore scaffold structurally related to third-generation serotonin receptor ligands. While historically utilized as a chemical building block, its pharmacological profile aligns closely with 5-HT2C receptor agonism , a target critical for the regulation of satiety (obesity), mood (anxiety), and dopamine modulation (addiction).

The critical challenge in working with phenyl-azepane derivatives is selectivity .[1] The 5-HT2 receptor subfamily shares high sequence homology.

  • Target: 5-HT2C (Therapeutic efficacy).[2][3][4][5]

  • Off-Target 1: 5-HT2A (Hallucinogenic potential).[1]

  • Off-Target 2: 5-HT2B (Cardiac valvulopathy risk).[1]

Therefore, this guide focuses on a Gq-coupled Calcium Flux Assay as the primary screening tool, validated by selectivity profiling.

Signaling Pathway & Assay Logic

The 5-HT2C receptor acts via the


 protein signaling cascade. Upon ligand binding, the receptor activates Phospholipase C (PLC), hydrolyzing 

into

and Diacylglycerol (DAG).

triggers the release of intracellular calcium stores.

Why Calcium Flux?

  • Kinetic Resolution: Allows differentiation between full agonists, partial agonists, and antagonists in real-time.

  • Sensitivity: High signal-to-noise ratio suitable for identifying the potency (

    
    ) of the azepane scaffold.
    

G Ligand 2-(2-Bromophenyl)azepane Rec 5-HT2C Receptor (GPCR) Ligand->Rec Binding Gzq Gαq Protein Rec->Gzq Activation PLC Phospholipase C (PLCβ) Gzq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 Generates ER Endoplasmic Reticulum (IP3 Receptor) IP3->ER Binds Ca Ca2+ Release (Cytosolic) ER->Ca Efflux Dye Fluorescent Dye (Fluo-4 / Calcium 6) Ca->Dye Binding Readout FLIPR / Plate Reader Signal Increase Dye->Readout Detection

Figure 1: The 5-HT2C Gq-signaling cascade leading to calcium mobilization, the basis for the fluorescent assay.

Part 2: Primary Protocol – Calcium Flux Assay

This protocol utilizes a kinetic fluorescent plate reader (e.g., FLIPR Tetra or FlexStation) to measure intracellular calcium mobilization in HEK-293 cells stably expressing the human 5-HT2C receptor (edited/non-edited isoform).

Materials Required
  • Cell Line: HEK-293 stably transfected with human 5-HT2C (Note: Use the INI isoform for standard agonist profiling).

  • Compound: 2-(2-Bromophenyl)azepane hydrochloride (10 mM stock in DMSO).

  • Assay Buffer: HBSS + 20 mM HEPES, pH 7.4. (Add 2.5 mM Probenecid to prevent dye efflux).

  • Calcium Dye: Fluo-4 AM or Calcium 6 Assay Kit (Molecular Devices).

  • Controls:

    • Positive: Serotonin (5-HT) or Lorcaserin.[1]

    • Negative: SB 242084 (Selective 5-HT2C antagonist).

Step-by-Step Workflow

1. Cell Plating (Day -1)

  • Harvest HEK-293/5-HT2C cells using Accutase (avoid Trypsin to preserve receptor integrity).

  • Resuspend in growth medium at

    
     cells/mL.
    
  • Dispense 20 µL/well (10,000 cells) into a 384-well black-wall/clear-bottom poly-D-lysine coated plate.

  • Incubate overnight at 37°C, 5%

    
    .
    

2. Dye Loading (Day 0)

  • Prepare 2X Dye Loading Solution in Assay Buffer (with Probenecid).

  • Remove culture media from the plate (or add equal volume if using no-wash kit).

  • Add 20 µL of 2X Dye Solution to each well.

  • Incubate for 60 minutes: 45 min at 37°C followed by 15 min at RT (to equilibrate signal).

3. Compound Preparation

  • Prepare a 5X Compound Plate in Assay Buffer.

  • Create a 10-point serial dilution of 2-(2-Bromophenyl)azepane HCl.

    • Starting Concentration: 10 µM (Final assay conc).

    • Dilution Factor: 1:3.[1]

  • Include vehicle control (0.1% DMSO final).

4. Data Acquisition

  • Place Cell Plate and Compound Plate into the FLIPR/Reader.

  • Settings:

    • Excitation: 485 nm / Emission: 525 nm.

    • Baseline read: 10 seconds.

    • Injection: 10 µL of 5X compound.

    • Read time: 120 seconds (measure peak response).

Workflow Step1 Seed Cells (HEK-293/5-HT2C) Overnight Step2 Load Ca2+ Dye (+Probenecid) 60 min Step1->Step2 Step3 Prepare 5X Compound Plate (Serial Dilution) Step2->Step3 Step4 Inject & Read (FLIPR) 120 sec Kinetic Step3->Step4 Step5 Calculate EC50 (Max - Min) Step4->Step5

Figure 2: Experimental workflow for high-throughput calcium flux screening.

Part 3: Data Analysis & Selectivity Profiling

Calculating Potency ( )

Data should be normalized to the maximal response of the reference full agonist (Serotonin, 10 µM = 100%).



Fit the data to a 4-parameter logistic (4PL) equation to derive the


.
Selectivity Table (Critical)

To validate 2-(2-Bromophenyl)azepane as a useful probe, you must run parallel assays on 5-HT2A and 5-HT2B cell lines.

Receptor SubtypeAssay FormatExpected OutcomeClinical Relevance
5-HT2C

Flux
Agonist (

)
Therapeutic Target (Satiety)
5-HT2A

Flux
Weak/No Activity (

)
Hallucinations (Avoid)
5-HT2B

Flux
Weak/No Activity (

)
Valvulopathy (Avoid)

Note: If the compound shows 5-HT2B activity, it is unsuitable for chronic in vivo studies but remains a valid in vitro tool.

Part 4: Troubleshooting & Optimization

1. Solubility Issues

  • Observation: Precipitation in the compound plate.

  • Cause: The hydrochloride salt is water-soluble, but the free base is lipophilic. High concentrations (>30 µM) in physiological buffer (pH 7.4) may crash out.

  • Solution: Ensure DMSO concentration is maintained at 0.1% - 0.5% in the final assay well to aid solubility.

2. High Background / Low Signal

  • Cause: Constitutive activity of 5-HT2C receptors (high basal calcium).

  • Solution: Use the INI (non-edited) isoform which has lower constitutive activity than the VGV isoform. Ensure Probenecid is fresh; it inhibits the organic anion transporter that pumps dye out of the cell.

3. Desensitization

  • Observation: Rapid signal decay.

  • Cause: 5-HT2C receptors desensitize quickly upon agonist binding.

  • Solution: Analyze "Peak Response" (Max-Min) rather than Area Under Curve (AUC).

References

  • Discovery of Selective 5-HT2C Agonists

    • Title: Discovery of a novel azepine series of potent and selective 5-HT2C agonists.[4]

    • Source: Bioorganic & Medicinal Chemistry Letters (2009).
    • Link:[Link]

  • 5-HT2C Receptor Biology & Obesity

    • Title: 5-HT2C Receptor Agonists as Potential Drugs for the Treatment of Obesity.[1][2][3][5]

    • Source: Molecular Pharmacology (2009).
    • Link:[Link]

  • Calcium Flux Assay Methodology

    • Title: Measurement of Intracellular Calcium in Cell-Based Assays.
    • Source: Assay Guidance Manual (NCBI).
    • Link:[Link]

  • Compound Reference (Chemical Structure)

    • Title: 2-(2-Bromophenyl)azepane (PubChem CID 10456673).
    • Source: PubChem.[6]

    • Link:[Link]

Sources

Application Note and Protocol: A Guide to the Dissolution of 2-(2-Bromophenyl)azepane Hydrochloride for Experimental Use

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers on the principles and best practices for dissolving 2-(2-Bromophenyl)azepane hydrochloride. Due to the absence of publicly available, specific solubility data for this compound, this guide presents a systematic, first-principles approach to solvent selection and solution preparation. It includes detailed protocols for creating both aqueous solutions for direct use in biological assays and high-concentration organic stock solutions, supplemented with expert insights into the chemical causality behind each step. The aim is to equip researchers with a robust methodology to ensure consistent and reliable experimental outcomes.

Introduction and Compound Profile

2-(2-Bromophenyl)azepane is a cyclic secondary amine derivative.[1] Like many amine-containing pharmaceutical compounds, it is prepared as a hydrochloride (HCl) salt. This chemical modification is a standard practice in pharmaceutical chemistry for several key reasons: it generally enhances the compound's chemical stability, prevents degradation during storage, and, most critically, improves its solubility in aqueous media.[2][3] An amine is a basic compound that, when protonated by an acid like HCl, forms a salt that is more readily soluble in aqueous solutions.[4]

Proper dissolution is the foundational step for any experiment, directly impacting data quality and reproducibility. An incompletely dissolved or precipitated compound can lead to inaccurate concentration calculations and misleading results. This guide provides the necessary framework for handling 2-(2-Bromophenyl)azepane hydrochloride with scientific rigor.

Physicochemical Properties & Data

A summary of the known physicochemical properties is presented below. It is critical to note that specific experimental solubility values are not widely published. The protocols in this guide are therefore designed to enable the researcher to determine the optimal dissolution conditions empirically.

PropertyValueSource(s)
Chemical Name 2-(2-Bromophenyl)azepane hydrochloride-
Molecular Formula C₁₂H₁₇BrClN[5][6]
Molecular Weight 290.63 g/mol [5][6]
Appearance Typically a solid (e.g., Crystalline Powder)[7]
Solubility in Water Data Not Available; expected to be higher than the free base.[2][3]
Solubility in Ethanol Data Not Available-
Solubility in DMSO Data Not Available; expected to be soluble.-
Solubility in PBS (pH 7.4) Data Not Available; expected to be soluble.[3]

Core Principles for Dissolving Amine Hydrochloride Salts

Understanding the chemistry of the hydrochloride salt form is key to successful dissolution. The compound exists as an ammonium salt (R₂NH₂⁺Cl⁻). When introduced into a solvent, an equilibrium is established between the charged (salt) form and the neutral (free base) form.

  • The Role of pH: The solubility of an amine HCl salt is highly pH-dependent. In acidic to neutral aqueous solutions, the protonated, charged form dominates, which is typically much more soluble in water than the neutral free base.[4] As the pH becomes more basic, the equilibrium shifts towards the neutral free base, which is less polar and may precipitate out of the aqueous solution.[4] Therefore, for biological assays, using a buffer system (e.g., PBS, Tris-HCl) is highly recommended to maintain a stable pH.

  • Solvent Choice:

    • Aqueous Buffers: The ideal choice for preparing solutions for direct use in most cell-based or biochemical assays. The salt form is designed for solubility in these systems.[2]

    • Organic Solvents: For preparing high-concentration stock solutions, polar aprotic solvents like Dimethyl Sulfoxide (DMSO) are excellent choices. DMSO is a powerful solvent capable of dissolving a wide array of small organic molecules.

    • Alcohols (Ethanol, Methanol): These polar protic solvents can also be effective. They can be particularly useful as co-solvents to improve the solubility of challenging compounds in aqueous buffers.

Systematic Dissolution Workflow

The following diagram outlines the decision-making process for dissolving 2-(2-Bromophenyl)azepane hydrochloride, guiding the user from initial solvent selection to final solution validation.

DissolutionWorkflow Diagram 1: Decision Workflow for Dissolving 2-(2-Bromophenyl)azepane HCl start Start: Weigh Compound choose_use Define Use Case start->choose_use aqueous_path Aqueous Solution (Direct Use) choose_use->aqueous_path Biological Assay organic_path Organic Stock (High Concentration) choose_use->organic_path Storage/Stock add_buffer Add Aqueous Buffer (e.g., PBS, pH 7.4) aqueous_path->add_buffer add_dmso Add DMSO organic_path->add_dmso check_diss Check Dissolution (Vortex) add_buffer->check_diss check_diss_dmso Check Dissolution (Vortex) add_dmso->check_diss_dmso aid_diss Aid Dissolution check_diss->aid_diss No solution_ready Solution Ready (Sterile filter, Store at -20°C or -80°C) check_diss->solution_ready Yes check_diss_dmso->aid_diss No check_diss_dmso->solution_ready Yes sonicate 1. Sonicate (10-15 min) aid_diss->sonicate complete Complete Dissolution Visually Clear? complete->solution_ready Yes troubleshoot Insoluble: Re-evaluate (Lower concentration or use organic stock method) complete->troubleshoot No warm 2. Warm Gently (37°C for 10 min) sonicate->warm warm->complete

Caption: General workflow for dissolving 2-(2-Bromophenyl)azepane HCl.

Experimental Protocols

Safety First: Always handle 2-(2-Bromophenyl)azepane hydrochloride in a well-ventilated area, wearing appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Review the Safety Data Sheet (SDS) before use.

Protocol 1: Preparation of an Aqueous Working Solution

This protocol is designed for preparing a solution in a physiologically relevant buffer for immediate use in biological experiments.

Materials:

  • 2-(2-Bromophenyl)azepane hydrochloride powder

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4, sterile

  • Sterile conical tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath sonicator

  • Sterile syringe filters (0.22 µm)

Methodology:

  • Calculate Required Mass: Determine the mass of the compound needed to achieve the desired final concentration in your chosen volume.

    • Formula: Mass (g) = Desired Molarity (mol/L) × Final Volume (L) × Molecular Weight (290.63 g/mol )

  • Weigh Compound: Accurately weigh the calculated mass of the powder and place it into a sterile conical tube.

  • Initial Solvent Addition: Add approximately 80% of the final desired volume of PBS (pH 7.4) to the tube.

  • Initial Mixing: Cap the tube securely and vortex vigorously for 1-2 minutes. Visually inspect the solution against a dark background. If the solution is perfectly clear with no visible particulates, proceed to step 7.

  • Assisted Dissolution (If Necessary): If solid particles remain, proceed with the following steps sequentially:

    • Sonication: Place the tube in a water bath sonicator for 10-15 minutes. This uses high-frequency sound waves to break apart solid aggregates.

    • Gentle Warming: If sonication is insufficient, place the tube in a water bath set to 37°C for 10 minutes. Intermittently vortex the tube. Causality: Modest heat increases the kinetic energy of the system, which can overcome the lattice energy of the solid and improve solubility. Avoid aggressive heating to prevent potential compound degradation.

  • Final Inspection: After each assisted step, visually inspect for complete dissolution. If the compound remains insoluble, the desired concentration may be above its solubility limit in this buffer. Consider preparing a new solution at a lower concentration or using the organic stock method (Protocol 2).

  • Volume Adjustment & Finalization: Once the solid is fully dissolved, add PBS to reach the final desired volume.

  • Sterilization: To ensure sterility for cell culture experiments, pass the solution through a 0.22 µm syringe filter into a new sterile tube.

  • Storage: For immediate use, keep the solution at 4°C. For short-term storage, aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a High-Concentration DMSO Stock Solution

This protocol is standard practice for creating a concentrated stock solution for long-term storage and subsequent dilution into aqueous media.[8]

Materials:

  • 2-(2-Bromophenyl)azepane hydrochloride powder

  • Anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO)

  • Amber glass vials or cryovials with appropriate seals

  • Calibrated analytical balance

  • Vortex mixer

Methodology:

  • Weigh Compound: Accurately weigh the desired mass of the compound into a sterile, chemically resistant vial (e.g., amber glass).

  • Solvent Addition: Add the required volume of DMSO to achieve your target high concentration (e.g., 10 mM, 50 mM).

  • Mixing: Vortex vigorously for 2-3 minutes until the solid is completely dissolved. Most small molecules are readily soluble in DMSO. If needed, brief sonication can be applied as described in Protocol 1.

  • Storage: Store the DMSO stock solution in small, single-use aliquots in tightly sealed vials at -20°C or -80°C. Causality: Using small aliquots prevents contamination and degradation from repeated freeze-thaw cycles. Amber vials protect the compound from light.

  • Dilution into Aqueous Media: When preparing a working solution, dilute the DMSO stock into your aqueous buffer. Crucial Insight: To avoid precipitation, do not add the buffer directly to the DMSO stock. Instead, add the small volume of DMSO stock into the larger volume of vigorously vortexing buffer. The final concentration of DMSO in the assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts.

Troubleshooting Common Issues

ProblemPossible CauseRecommended Solution
Compound won't dissolve in buffer. The desired concentration exceeds the compound's aqueous solubility limit.1. Attempt to make a more dilute solution. 2. Use the DMSO stock solution method (Protocol 2) and dilute into your buffer.
Solution is cloudy or hazy. Incomplete dissolution or formation of a fine precipitate/suspension.1. Repeat the assisted dissolution steps (sonication, gentle warming). 2. Check the pH of your buffer; an unexpectedly high pH could cause the free base to precipitate.[4] 3. Filter the solution through a 0.22 µm filter.
Precipitate forms after dilution. The compound from the DMSO stock has precipitated upon contact with the aqueous buffer (a "crash out").1. Ensure the final DMSO concentration is low (<0.5%). 2. Add the DMSO stock to a rapidly vortexing or stirring volume of buffer to ensure rapid dispersion. 3. Consider a serial dilution approach to gradually lower the solvent polarity.
Solution changes color over time. Potential compound degradation or instability in the chosen solvent/buffer system.1. Prepare fresh solutions before each experiment. 2. Store stock solutions in aliquots at -80°C to minimize degradation. 3. Protect solutions from light.

References

  • Unknown. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). Available at: [Link]

  • ResearchGate. (2020). What is the best way to convert my amine compound from the free amine into the salt form HCl? ResearchGate. Available at: [Link]

  • Oreate AI Blog. (2026). Innovative Process Research on Selective Preparation of Amine Monohydrochlorides in Acetic Acid/Sodium Chloride System. Oreate AI Blog. Available at: [Link]

  • University of Wisconsin Pressbooks. (2023). Preparation of Standard HCl Solution (Wet) — test ground – Bain Sandbox. Available at: [Link]

  • YouTube. (2023). How to Make a 0.1M HCl Solution (Hydrochloric acid). YouTube. Available at: [Link]

  • PubChemLite. (n.d.). 2-(2-bromophenyl)azepane (C12H16BrN). PubChemLite. Available at: [Link]

  • Scribd. (n.d.). Preparing 1L of 1M HCl Solution. Scribd. Available at: [Link]

  • MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI. Available at: [Link]

  • PubChem. (n.d.). 2-Bromophenylhydrazine hydrochloride. PubChem. Available at: [Link]

  • Chemistry LibreTexts. (2025). 2.5: Preparing Solutions. Chemistry LibreTexts. Available at: [Link]

  • University of Alberta. (n.d.). Isolation (Recovery) of amines. University of Alberta. Available at: [Link]

  • University of Glasgow Theses. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. University of Glasgow. Available at: [Link]

  • Reddit. (2018). Problem with hydrochloride salt formation/isolation. Reddit. Available at: [Link]

  • ResearchGate. (2018). How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride? ResearchGate. Available at: [Link]

  • Google Patents. (n.d.). EP2172464B1 - A method for the preparation of the hydrochloride salt from the duloxetine base. Google Patents.
  • Wikipedia. (n.d.). Azepane. Wikipedia. Available at: [Link]

  • PharmTech. (2014). Pharmaceutical salts of small molecule drugs: opportunities and challenges. PharmTech. Available at: [Link]

  • Nepal Journals Online. (2021). Synthesis, Characterization and Biological Screening of Azepine Derivative. Nepal Journals Online. Available at: [Link]

Sources

Application Notes and Protocols for 2-(2-Bromophenyl)azepane Hydrochloride in Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-(2-Bromophenyl)azepane hydrochloride in receptor binding assays. This document offers in-depth theoretical background, detailed experimental protocols, and data analysis guidance to ensure the generation of robust and reproducible results.

Part 1: Introduction and Scientific Principles

Overview of 2-(2-Bromophenyl)azepane Hydrochloride

2-(2-Bromophenyl)azepane hydrochloride is a synthetic organic compound featuring a seven-membered azepane ring linked to a bromophenyl group.[1][2] The azepane scaffold is a privileged structure in medicinal chemistry, found in a variety of biologically active molecules that target the central nervous system (CNS).[3][4] The conformational flexibility of the azepane ring allows for optimal interactions with diverse biological targets.[3] While the specific receptor targets of 2-(2-Bromophenyl)azepane hydrochloride are not extensively documented in publicly available literature, its structural motifs suggest potential interactions with G protein-coupled receptors (GPCRs) or ion channels, which are common targets for azepane-containing compounds.[3][5][6]

Physicochemical Properties of 2-(2-Bromophenyl)azepane:

PropertyValueSource
Molecular FormulaC12H16BrN
Molecular Weight254.17 g/mol
XLogP3-AA3.5
Fundamentals of Receptor Binding Assays

Receptor binding assays are a cornerstone of pharmacology and drug discovery, providing a direct measure of the interaction between a ligand (e.g., a drug candidate like 2-(2-Bromophenyl)azepane hydrochloride) and its receptor.[7][8][9] These assays are instrumental in determining the affinity of a compound for a specific receptor and the density of receptors in a given tissue or cell preparation.[10][11]

The two primary types of receptor binding assays discussed in these notes are:

  • Saturation Binding Assays: These experiments are used to determine the equilibrium dissociation constant (Kd) of a radioligand and the maximum number of binding sites (Bmax).[9][10][11][12] This is achieved by incubating a fixed amount of receptor preparation with increasing concentrations of a radiolabeled ligand until saturation is reached.[11]

  • Competitive Binding Assays: These assays are employed to determine the affinity of an unlabeled compound (the "competitor," in this case, 2-(2-Bromophenyl)azepane hydrochloride) for a receptor.[10][13] This is accomplished by measuring the ability of the competitor to displace a radiolabeled ligand from the receptor.[10] The output of this assay is typically the IC50 value, which can be converted to an inhibition constant (Ki).

Part 2: Essential Materials and Reagents

The quality and composition of reagents are critical for the success of receptor binding assays.

Buffers

The choice of buffer is crucial for maintaining the pH and ionic strength of the assay medium, which can significantly impact receptor-ligand interactions.[14][15][16]

  • Recommended Buffer: 50 mM Tris-HCl, pH 7.4. This is a commonly used buffer in receptor binding assays due to its buffering capacity in the physiological pH range.

  • Additives:

    • MgCl2 (5-10 mM): Divalent cations like Mg2+ are often required for the proper conformation and function of many GPCRs.

    • Bovine Serum Albumin (BSA) (0.1-0.5% w/v): BSA is included to reduce non-specific binding of the radioligand to the assay tubes and other surfaces.[17][18]

    • Protease Inhibitors: A cocktail of protease inhibitors (e.g., PMSF, leupeptin, aprotinin) should be added to the buffer during tissue homogenization to prevent receptor degradation.

Radioligands

The selection of an appropriate radioligand is paramount. The ideal radioligand possesses high affinity and specificity for the target receptor and has a high specific activity to enable sensitive detection.

Unlabeled Competitor

A known high-affinity, unlabeled ligand for the target receptor is required to determine non-specific binding.

Part 3: Saturation Binding Assay Protocol

This protocol is designed to characterize the binding of a suitable radioligand to a receptor preparation, which is a prerequisite for subsequent competitive binding studies with 2-(2-Bromophenyl)azepane hydrochloride.

Experimental Workflow

Saturation_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Receptor_Prep Receptor Preparation (e.g., brain homogenate) Total_Binding Total Binding Tubes: Receptor + Radioligand Receptor_Prep->Total_Binding NSB Non-Specific Binding Tubes: Receptor + Radioligand + Excess Unlabeled Ligand Receptor_Prep->NSB Radioligand_Dilutions Serial Dilutions of Radioligand Radioligand_Dilutions->Total_Binding Radioligand_Dilutions->NSB Filtration Rapid Filtration to separate bound from free Total_Binding->Filtration NSB->Filtration Counting Scintillation Counting to quantify bound radioactivity Filtration->Counting Specific_Binding Calculate Specific Binding: Total - NSB Counting->Specific_Binding Nonlinear_Regression Nonlinear Regression Analysis (One-site specific binding) Specific_Binding->Nonlinear_Regression Kd_Bmax Determine Kd and Bmax Nonlinear_Regression->Kd_Bmax

Caption: Workflow for a saturation radioligand binding assay.

Step-by-Step Protocol
  • Receptor Preparation: Homogenize the tissue of interest (e.g., rat brain cortex) in ice-cold 50 mM Tris-HCl buffer with protease inhibitors. Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).[19]

  • Assay Setup:

    • Prepare a series of dilutions of the chosen radioligand in assay buffer. The concentration range should typically span from 0.1 to 10 times the expected Kd.

    • For each concentration of radioligand, set up triplicate tubes for total binding and triplicate tubes for non-specific binding (NSB) .[20]

    • To the total binding tubes, add the receptor preparation and the radioligand.

    • To the NSB tubes, add the receptor preparation, the radioligand, and a high concentration of a suitable unlabeled competitor (typically 100- to 1000-fold higher than its Ki).[21]

  • Incubation: Incubate all tubes at a defined temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium. This time should be determined in preliminary kinetic experiments.

  • Separation of Bound and Free Ligand: Rapidly terminate the binding reaction by filtering the contents of each tube through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand in the solution.

  • Washing: Immediately wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl) to remove any non-specifically trapped radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the average counts per minute (CPM) for the total and NSB triplicates at each radioligand concentration.

    • Determine specific binding by subtracting the mean NSB from the mean total binding at each concentration.[20]

    • Plot the specific binding as a function of the radioligand concentration.

    • Analyze the data using non-linear regression with a one-site specific binding model to determine the Kd and Bmax.[22]

Part 4: Competitive Binding Assay Protocol

This protocol is designed to determine the affinity (Ki) of 2-(2-Bromophenyl)azepane hydrochloride for the target receptor.

Principle of Competitive Binding

Competitive_Binding_Principle cluster_receptor cluster_ligands Receptor Receptor Radioligand Radioligand Receptor->Radioligand Binding (Measured Signal) Competitor 2-(2-Bromophenyl)azepane (Unlabeled Competitor) Receptor->Competitor Competition

Caption: Principle of competitive receptor binding.

Step-by-Step Protocol
  • Preparation:

    • Prepare a stock solution of 2-(2-Bromophenyl)azepane hydrochloride in a suitable solvent (e.g., DMSO) and then serially dilute it in assay buffer. The concentration range should be wide enough to generate a complete inhibition curve (typically from 10^-10 M to 10^-5 M).

    • Prepare a solution of the radioligand at a fixed concentration, ideally at or below its Kd value determined from the saturation binding assay.

  • Assay Setup:

    • Set up triplicate tubes for each concentration of 2-(2-Bromophenyl)azepane hydrochloride.

    • Also, include tubes for total binding (receptor + radioligand, no competitor) and non-specific binding (receptor + radioligand + excess unlabeled ligand).

    • To each experimental tube, add the receptor preparation, the fixed concentration of radioligand, and the varying concentrations of 2-(2-Bromophenyl)azepane hydrochloride.

  • Incubation, Separation, and Quantification: Follow the same procedures as described in the saturation binding assay protocol (steps 3-6).

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of 2-(2-Bromophenyl)azepane hydrochloride.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Use non-linear regression to fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).[12]

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:[23] Ki = IC50 / (1 + [L]/Kd) Where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kd is the equilibrium dissociation constant of the radioligand for the receptor (determined from the saturation binding assay).

Part 5: Data Presentation and Interpretation

Data Summary Tables

Saturation Binding Data:

Radioligand Concentration (nM)Total Binding (CPM)Non-Specific Binding (CPM)Specific Binding (CPM)
............
............

Competitive Binding Data:

[2-(2-Bromophenyl)azepane HCl] (log M)% Specific Binding
......
......
Key Parameters
  • Kd (Equilibrium Dissociation Constant): A measure of the radioligand's affinity for the receptor. A lower Kd indicates higher affinity.[22][24]

  • Bmax (Maximum Receptor Density): The total number of receptors in the preparation, typically expressed as fmol/mg protein or pmol/g tissue.[12][22]

  • IC50 (Inhibitory Concentration 50%): The concentration of the competing ligand that displaces 50% of the specific radioligand binding.

  • Ki (Inhibition Constant): A measure of the competitor's affinity for the receptor, derived from the IC50 and corrected for the concentration and affinity of the radioligand. A lower Ki signifies higher affinity.

Data Analysis Workflow

Data_Analysis_Workflow cluster_saturation Saturation Assay Analysis cluster_competition Competition Assay Analysis cluster_final_calc Final Calculation Raw_Sat_Data Raw Saturation Data (CPM vs. [Radioligand]) Calc_Specific_Binding Calculate Specific Binding Raw_Sat_Data->Calc_Specific_Binding NL_Reg_Sat Nonlinear Regression (One-site binding) Calc_Specific_Binding->NL_Reg_Sat Kd_Bmax_Out Kd and Bmax NL_Reg_Sat->Kd_Bmax_Out Cheng_Prusoff Cheng-Prusoff Equation Kd_Bmax_Out->Cheng_Prusoff Raw_Comp_Data Raw Competition Data (CPM vs. [Competitor]) Calc_Percent_Inhibition Calculate % Inhibition Raw_Comp_Data->Calc_Percent_Inhibition NL_Reg_Comp Nonlinear Regression (Sigmoidal dose-response) Calc_Percent_Inhibition->NL_Reg_Comp IC50_Out IC50 NL_Reg_Comp->IC50_Out IC50_Out->Cheng_Prusoff Ki_Out Ki of 2-(2-Bromophenyl)azepane HCl Cheng_Prusoff->Ki_Out

Sources

Mass spectrometry analysis of 2-(2-Bromophenyl)azepane hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Mass Spectrometric Analysis of 2-(2-Bromophenyl)azepane Hydrochloride

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the mass spectrometric analysis of 2-(2-Bromophenyl)azepane hydrochloride, a heterocyclic amine compound relevant in pharmaceutical research and development. Recognizing the critical need for robust analytical methods for compound verification and impurity profiling, this document details two primary workflows: a rapid direct infusion method for molecular weight confirmation and isotopic pattern verification, and a more comprehensive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for structural elucidation via fragmentation analysis. The methodologies are designed for researchers, analytical scientists, and drug development professionals, emphasizing the rationale behind instrumental choices and parameter selection to ensure data integrity and reproducibility.

Introduction: The Analytical Imperative

2-(2-Bromophenyl)azepane hydrochloride belongs to a class of compounds featuring a seven-membered azepane heterocycle, a structural motif found in various pharmacologically active agents.[1][2] The precise characterization of such molecules is a cornerstone of the drug development pipeline, essential for confirming identity, assessing purity, and identifying potential degradation products or process-related impurities.[3][4]

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as a premier analytical technique for this purpose due to its unparalleled sensitivity, selectivity, and ability to provide rich structural information from minute sample quantities.[5][6] This guide presents a detailed protocol for the analysis of 2-(2-Bromophenyl)azepane, leveraging the capabilities of Electrospray Ionization (ESI) to generate intact protonated molecules and Collision-Induced Dissociation (CID) for subsequent structural fingerprinting. A key focus is the interpretation of the unique isotopic signature conferred by the bromine atom, which serves as a powerful validation tool in spectral analysis.[7][8]

Analyte Profile: 2-(2-Bromophenyl)azepane Hydrochloride

A foundational understanding of the analyte's properties is critical for method development. The key characteristics are summarized below.

PropertyValueSource
Product Name 2-(2-Bromophenyl)azepane hydrochloride[9]
CAS Number 1177340-54-3[9]
Molecular Formula C₁₂H₁₇BrClN[9]
Molecular Weight 290.63 g/mol [9]
Free Base Formula C₁₂H₁₆BrN[10][11]
Free Base Monoisotopic Mass 253.0466 Da (for ⁷⁹Br) / 255.0446 Da (for ⁸¹Br)Calculated
Chemical Structure Chemical Structure of 2-(2-Bromophenyl)azepane

Note: The mass spectrometer detects the free base form of the molecule after dissolution and ionization.

Part I: Rapid Identity Confirmation via Direct Infusion ESI-MS

Causality: Before committing to time-intensive chromatographic method development, a direct infusion analysis is performed. Its purpose is to rapidly verify the molecular weight of the analyte and confirm the presence of the bromine atom by observing its characteristic isotopic pattern. Electrospray ionization (ESI) is selected as it is a 'soft' ionization technique that minimizes in-source fragmentation, ensuring the protonated molecule is the primary species observed.[12][13] Given the basic nature of the azepane's secondary amine, positive ion mode (ESI+) is used to facilitate the formation of the [M+H]⁺ ion.[14]

Experimental Protocol: Direct Infusion
  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of 2-(2-Bromophenyl)azepane hydrochloride in methanol.

    • Dilute the stock solution to a final concentration of 1-5 µg/mL using a solvent mixture of 50:50 acetonitrile:water containing 0.1% formic acid. The acid ensures the analyte remains protonated for optimal ionization.

  • Instrumentation:

    • Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an ESI source.

    • Calibrate the instrument according to the manufacturer's guidelines to ensure high mass accuracy.

  • Infusion & MS Parameters:

    • Introduce the sample into the ESI source via a syringe pump at a flow rate of 5-10 µL/min.

    • Acquire data in positive ion mode over a mass range of m/z 100-500.

ParameterRecommended SettingRationale
Ionization Mode ESI Positive (ESI+)The secondary amine is basic and readily protonated.
Capillary Voltage 3.5 – 4.5 kVOptimizes the electrospray process for stable ion generation.
Drying Gas Temp. 250 – 350 °CFacilitates desolvation of the ESI droplets.[13]
Drying Gas Flow 8 – 12 L/minAssists in solvent evaporation.
Nebulizer Pressure 30 – 45 psiAids in the formation of a fine aerosol.
Scan Range m/z 100-500Covers the expected mass of the analyte and potential fragments.
Workflow Diagram: Direct Infusion Analysis

cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation A Weigh Compound B Dissolve in Methanol (Stock Solution) A->B C Dilute to 1-5 µg/mL (50:50 ACN:H₂O + 0.1% FA) B->C D Load into Syringe Pump C->D E Infuse into ESI Source (5-10 µL/min) D->E F Acquire Full Scan MS Data (Positive Ion Mode) E->F G Extract Mass Spectrum F->G H Verify [M+H]⁺ m/z G->H I Confirm Br Isotopic Pattern (M vs M+2 Intensity) H->I

Caption: Workflow for direct infusion ESI-MS analysis.

Expected Results

The primary observation will be a pair of peaks corresponding to the protonated molecule, [C₁₂H₁₆BrN+H]⁺. Due to the natural abundance of bromine isotopes (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%), the spectrum will display two distinct peaks separated by approximately 2 Da, with nearly equal intensity.[7][8] This "M" and "M+2" pattern is a definitive indicator of a monobrominated compound.

Ion SpeciesIsotopeTheoretical m/zObserved m/zMass Accuracy (ppm)
[M+H]⁺ ⁷⁹Br254.0542e.g., 254.0545< 5 ppm
[M+H]⁺ ⁸¹Br256.0522e.g., 256.0525< 5 ppm

Part II: LC-MS/MS for Separation and Structural Elucidation

Causality: While direct infusion confirms molecular weight, it cannot separate the analyte from impurities or isomers. Liquid chromatography is introduced to provide this separation.[15] Tandem mass spectrometry (MS/MS) is then employed for structural confirmation. In this process, the verified [M+H]⁺ ion is isolated, subjected to fragmentation through collision with an inert gas, and the resulting product ions are detected.[16] The fragmentation pattern serves as a structural fingerprint, allowing for unambiguous identification of the compound.

Experimental Protocol: LC-MS/MS
  • Sample Preparation:

    • Use the same 1-5 µg/mL working solution prepared for direct infusion.

  • LC Conditions:

    • Rationale: A standard reverse-phase C18 column is chosen for its versatility in retaining and separating small molecules of moderate polarity. A gradient elution is used to ensure the analyte elutes as a sharp peak and to clean the column of any late-eluting contaminants. Formic acid is used as a mobile phase modifier to maintain an acidic pH, which promotes analyte protonation and improves chromatographic peak shape.

ParameterRecommended Setting
LC System UHPLC or HPLC system
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.3 mL/min
Column Temp. 40 °C
Injection Volume 2 µL
Gradient See table below

LC Gradient Profile:

Time (min) % Mobile Phase B
0.0 5
1.0 5
8.0 95
10.0 95
10.1 5

| 12.0 | 5 |

  • MS/MS Conditions:

    • Rationale: The instrument is set to a data-dependent acquisition (DDA) mode. It first performs a full MS scan to detect ions as they elute from the column. When the target m/z values for the [M+H]⁺ ions (254.05 and 256.05) are detected above a certain intensity threshold, the instrument automatically isolates them and performs an MS/MS scan to generate fragmentation data.

ParameterRecommended Setting
Ionization Mode ESI Positive (ESI+)
Acquisition Mode Data-Dependent MS/MS (DDA) or Product Ion Scan
Full Scan Range m/z 100-500
MS/MS Precursors m/z 254.05, 256.05
Isolation Window 1.0 – 1.5 Da
Collision Gas Argon or Nitrogen
Collision Energy 10 – 40 eV (Stepped or Ramped)
Workflow Diagram: LC-MS/MS Analysis

cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry (DDA) cluster_data Data Analysis A Inject Sample (2 µL) B Separation on C18 Column (Gradient Elution) A->B C Ionize Eluent (ESI+) B->C D Perform Full MS Scan (Detect Precursors) C->D E Isolate Precursor Ion (e.g., m/z 254.05) D->E F Fragment via CID (Collision Cell) E->F G Analyze Product Ions (MS/MS Scan) F->G H Extract Chromatogram G->H I Analyze MS/MS Spectrum H->I J Propose Fragmentation Pathway I->J

Caption: Proposed major fragmentation pathways for protonated 2-(2-Bromophenyl)azepane.

Table of Expected Product Ions:

Proposed Fragment Theoretical m/z Contains Bromine? Notes
[C₆H₄Br]⁺ 154.9549 / 156.9529 Yes Represents the bromophenyl cation. A very common loss for this type of structure.
[C₇H₁₄N]⁺ 112.1121 No Protonated azepine ring fragment, likely an immonium ion.

| [C₁₂H₁₅]⁺ | 159.1168 | No | Loss of H₂NBr. |

Conclusion

The protocols outlined in this application note provide a robust and reliable approach for the mass spectrometric analysis of 2-(2-Bromophenyl)azepane hydrochloride. The direct infusion method offers a rapid and definitive confirmation of the molecular weight and elemental composition (presence of one bromine atom). The LC-MS/MS method provides a higher level of analytical detail, enabling chromatographic separation from impurities and generating a distinct fragmentation fingerprint for unequivocal structural confirmation. These methods are foundational for quality control, stability testing, and metabolic studies in any research or development pipeline.

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The Azepane Scaffold in Modern Drug Discovery: Application Notes for 2-(2-Bromophenyl)azepane Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

These application notes serve as a technical guide for researchers, scientists, and drug development professionals on the potential applications of 2-(2-Bromophenyl)azepane hydrochloride. Given the limited direct literature on this specific molecule, this document synthesizes information from studies on structurally related azepane derivatives to propose putative mechanisms of action, biological targets, and detailed experimental protocols. The content herein is intended to provide a scientifically grounded framework for initiating research and development programs centered on this promising chemical scaffold.

Introduction: The Azepane Moiety as a Privileged Scaffold

The seven-membered nitrogen-containing heterocycle, azepane, has emerged as a significant structural motif in medicinal chemistry.[1] Its non-planar and flexible conformation allows it to explore a larger chemical space compared to more rigid five- and six-membered rings, often leading to enhanced binding affinity and selectivity for various biological targets.[2] This inherent three-dimensionality is a key attribute in the design of novel therapeutics.[3] The azepane ring is a core component of over 20 FDA-approved drugs, highlighting its therapeutic relevance across a spectrum of diseases, including cancer, infectious diseases, and neurological disorders.[1]

The introduction of a phenyl group at the 2-position of the azepane ring creates a versatile chemical entity with potential for diverse pharmacological activities. Further substitution on the phenyl ring, such as the bromo- group in 2-(2-Bromophenyl)azepane, offers opportunities to modulate the compound's pharmacokinetic and pharmacodynamic properties. The bromine atom can influence metabolic stability, lipophilicity, and binding interactions through halogen bonding, providing a handle for lead optimization.

Postulated Biological Target and Therapeutic Area

Based on extensive research into N-aryl and N-benzyl azepane derivatives, a primary and highly plausible therapeutic area for 2-(2-Bromophenyl)azepane hydrochloride is in the field of neuroscience, specifically in the modulation of monoamine transporters.[4][5]

Primary Hypothesized Target: Monoamine Transporters (NET, DAT)

Recent studies have identified N-benzylated bicyclic azepanes as potent inhibitors of the norepinephrine transporter (NET) and the dopamine transporter (DAT), with IC50 values in the nanomolar range.[4][5][6] These transporters are critical for regulating the synaptic concentrations of norepinephrine and dopamine, neurotransmitters that play a central role in mood, attention, and executive function. Inhibition of NET and DAT is a clinically validated mechanism for the treatment of various neuropsychiatric disorders, including depression, attention-deficit/hyperactivity disorder (ADHD), and anxiety disorders.

The 2-phenylazepane scaffold can be considered a bioisostere of the core structures of known monoamine reuptake inhibitors. The bromophenyl moiety of 2-(2-Bromophenyl)azepane hydrochloride can potentially engage in specific binding interactions within the transporter's substrate-binding pocket, contributing to its affinity and selectivity profile.

Potential Secondary Target: Sigma-1 Receptor (σ-1R)

In addition to monoamine transporters, some N-benzylated azepanes have demonstrated inhibitory activity at the sigma-1 receptor (σ-1R).[4][5] The σ-1R is a unique intracellular chaperone protein implicated in a variety of cellular functions, including the modulation of ion channels, G-protein coupled receptors, and intracellular signaling pathways. It is a recognized target for the treatment of neuropathic pain, neurodegenerative diseases, and certain psychiatric conditions. The dual inhibition of monoamine transporters and the σ-1R could offer a synergistic therapeutic effect for complex neurological disorders.

Experimental Protocols for Target Validation and Characterization

The following protocols are designed to investigate the hypothesized biological activities of 2-(2-Bromophenyl)azepane hydrochloride.

Protocol 1: In Vitro Monoamine Transporter Inhibition Assay (Radioligand Binding)

This protocol describes a competitive binding assay to determine the affinity of 2-(2-Bromophenyl)azepane hydrochloride for the human norepinephrine transporter (hNET) and human dopamine transporter (hDAT).

Materials:

  • HEK293 cells stably expressing hNET or hDAT

  • [³H]Nisoxetine (for hNET) or [³H]WIN 35,428 (for hDAT)

  • 2-(2-Bromophenyl)azepane hydrochloride

  • Desipramine (for hNET positive control) or GBR 12909 (for hDAT positive control)

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • 96-well microplates

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Prepare cell membranes from HEK293-hNET and HEK293-hDAT cells.

  • In a 96-well plate, add 50 µL of binding buffer, 25 µL of the radioligand at a final concentration equal to its Kd, and 25 µL of a serial dilution of 2-(2-Bromophenyl)azepane hydrochloride (e.g., from 1 nM to 100 µM).

  • For non-specific binding, add a high concentration of an appropriate unlabeled inhibitor (e.g., 10 µM desipramine for hNET, 10 µM GBR 12909 for hDAT).

  • Add 100 µL of the cell membrane preparation (typically 10-20 µg of protein per well).

  • Incubate the plates at room temperature for 60-90 minutes with gentle agitation.

  • Harvest the membranes onto glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold binding buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

Data Analysis: The data will be analyzed using non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation.

Table 1: Hypothetical Binding Affinity Data

Compound Target Ki (nM)
2-(2-Bromophenyl)azepane HCl hNET 50
2-(2-Bromophenyl)azepane HCl hDAT 120
Desipramine hNET 5

| GBR 12909 | hDAT | 10 |

Protocol 2: In Vitro Functional Monoamine Transporter Uptake Assay

This protocol measures the functional inhibition of norepinephrine and dopamine uptake into cells expressing the respective transporters.

Materials:

  • HEK293 cells stably expressing hNET or hDAT

  • [³H]Norepinephrine or [³H]Dopamine

  • 2-(2-Bromophenyl)azepane hydrochloride

  • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)

  • 96-well microplates

  • Scintillation counter

Procedure:

  • Plate the HEK293-hNET or HEK293-hDAT cells in 96-well plates and grow to confluence.

  • Wash the cells with uptake buffer.

  • Pre-incubate the cells with various concentrations of 2-(2-Bromophenyl)azepane hydrochloride for 15-30 minutes at 37°C.

  • Initiate the uptake by adding [³H]norepinephrine or [³H]dopamine at a final concentration near its Km.

  • Incubate for a short period (e.g., 10 minutes) at 37°C.

  • Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

  • Lyse the cells and measure the radioactivity using a scintillation counter.

Data Analysis: The IC50 value for uptake inhibition is determined by non-linear regression analysis of the concentration-response curve.

Table 2: Hypothetical Functional Inhibition Data

Compound Target IC50 (nM)
2-(2-Bromophenyl)azepane HCl hNET Uptake 85

| 2-(2-Bromophenyl)azepane HCl | hDAT Uptake | 210 |

Visualizing Workflows and Mechanisms

Experimental Workflow for In Vitro Characterization

G cluster_0 Primary Screening cluster_1 Functional Assays cluster_2 Selectivity Profiling A 2-(2-Bromophenyl)azepane HCl B Radioligand Binding Assay (hNET, hDAT, hSERT) A->B C Determine Ki values B->C D Monoamine Uptake Assay ([³H]NE, [³H]DA) C->D Active Compounds E Determine IC50 values D->E F Sigma-1 Receptor Binding Assay E->F Potent Inhibitors G Determine Ki for σ-1R F->G H H G->H Characterized Lead

Caption: In vitro characterization workflow for 2-(2-Bromophenyl)azepane HCl.

Hypothesized Mechanism of Action at the Synapse

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Vesicles Vesicles Synapse Synaptic Cleft Increased [DA] & [NE] Vesicles->Synapse Release DAT DAT NET NET Receptors Postsynaptic Receptors (Dopamine & Adrenergic) Compound 2-(2-Bromophenyl) azepane HCl Compound->DAT Inhibition Compound->NET Inhibition Synapse->DAT Reuptake Synapse->NET Reuptake Synapse->Receptors Binding & Signaling

Caption: Putative mechanism of 2-(2-Bromophenyl)azepane HCl at the synapse.

Conclusion and Future Directions

2-(2-Bromophenyl)azepane hydrochloride represents a promising, yet underexplored, chemical entity for drug discovery. Based on the established pharmacology of related azepane scaffolds, it is hypothesized to act as a monoamine transporter inhibitor with potential applications in neuropsychiatric disorders. The provided protocols offer a starting point for the in vitro characterization of this compound. Future studies should focus on confirming its mechanism of action, evaluating its selectivity profile against a broader panel of targets, and assessing its in vivo efficacy in relevant animal models of depression or ADHD. Furthermore, structure-activity relationship (SAR) studies, by synthesizing and testing analogs with different substitutions on the phenyl ring and the azepane core, will be crucial for optimizing its potency, selectivity, and pharmacokinetic properties.

References

  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. PubMed. [Link]

  • Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. JOURNAL OF PHARMA INSIGHTS AND RESEARCH. [Link]

  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. ACS Publications. [Link]

  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology | Request PDF. ResearchGate. [Link]

  • Structure-based optimization of novel azepane derivatives as PKB inhibitors. PubMed. [Link]

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry. [Link]

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed. [Link]

  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent. BORIS Portal. [Link]

  • Synthesis of poly-substituted azepanes by dearomative ring-expansion of nitroarenes. idUS. [Link]

  • Green Synthesis and Biological Activity Investigation of New Pyrimidotriazinoazepines | Request PDF. ResearchGate. [Link]

  • Synthesis, computational and biological activities of 2-[2-(4-arylamino)-4- methylphenylaminothiazol-5-oyl]naphthalenes. Journal of Applicable Chemistry. [Link]

  • Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. Semantic Scholar. [Link]

  • Utility of Synthetic, Medicinal and Pharmaceutical Chemistry in Drug Design. Walsh Medical Media. [Link]

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Application Notes and Protocols for the Long-Term Storage of 2-(2-Bromophenyl)azepane Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(2-Bromophenyl)azepane hydrochloride is a key intermediate in pharmaceutical research and development, valued for its role in the synthesis of various biologically active compounds. The stability and purity of this compound are paramount to ensure the reliability and reproducibility of experimental results. As a hydrochloride salt of a secondary amine, this compound is susceptible to degradation through several pathways, including hydrolysis, oxidation, and photodecomposition. Furthermore, its hygroscopic nature necessitates stringent control over environmental conditions to prevent moisture absorption, which can lead to physical changes and chemical degradation.[1][2]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the optimal long-term storage of 2-(2-Bromophenyl)azepane hydrochloride. Adherence to these protocols is critical for maintaining the compound's integrity, ensuring its efficacy in downstream applications, and complying with regulatory standards for drug substance stability. The recommendations herein are grounded in the principles outlined by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines, which provide a framework for stability testing of new drug substances and products.[3][4][5]

Understanding Compound Stability

The long-term stability of 2-(2-Bromophenyl)azepane hydrochloride is influenced by a combination of its intrinsic chemical properties and external environmental factors. Understanding these factors is crucial for designing an effective storage strategy.

2.1. Chemical Structure and Inherent Properties

The chemical structure of 2-(2-Bromophenyl)azepane hydrochloride, featuring a bromophenyl group attached to an azepane ring with a hydrochloride salt of the secondary amine, dictates its reactivity and potential degradation pathways.

Diagram: Chemical Structure of 2-(2-Bromophenyl)azepane Hydrochloride

G A 2-(2-Bromophenyl)azepane HCl (Stable) B Hydrolysis A->B Moisture (H₂O) C Oxidation A->C Oxygen (O₂) D Photodecomposition A->D Light (UV/Vis) E Degradation Products B->E C->E D->E

Key environmental factors leading to degradation.

Recommended Long-Term Storage Conditions

To mitigate the risks of degradation, the following storage conditions are recommended, based on ICH guidelines for long-term stability testing. [3][4][5]

Parameter Recommended Condition Rationale
Temperature 2-8°C (Refrigerated) Minimizes thermal degradation and slows the rate of all potential chemical reactions. [6][7]
Relative Humidity (RH) Below 40% RH Prevents moisture absorption due to the hygroscopic nature of the hydrochloride salt, thereby minimizing hydrolysis. [1][6][8]
Light Exposure In the dark (use of amber glass vials or light-opaque containers) Protects the compound from photodecomposition. [1][6][9]
Atmosphere Inert gas (e.g., Argon or Nitrogen) Displaces atmospheric oxygen to prevent oxidation, particularly for highly sensitive materials. [10][11]

| Container | Tightly sealed, airtight glass containers | Prevents exposure to atmospheric moisture and oxygen. Glass is generally preferred for its inertness. [1][2][9]|

Protocol for Sample Preparation and Storage

Proper handling and preparation are as crucial as the storage conditions themselves. The following protocol outlines the best practices for preparing 2-(2-Bromophenyl)azepane hydrochloride for long-term storage.

4.1. Materials

  • 2-(2-Bromophenyl)azepane hydrochloride

  • Amber glass vials with screw caps and PTFE-lined septa

  • Inert gas (Argon or Nitrogen) source with a manifold

  • Glove box or a controlled low-humidity environment

  • Spatula and weighing paper (pre-dried)

  • Parafilm or other sealing film

  • Labels and permanent marker

4.2. Step-by-Step Protocol

  • Environment Preparation: Whenever possible, handle the compound in a glove box with a controlled inert atmosphere and low humidity (<40% RH). [9][10]If a glove box is unavailable, work in a fume hood with a continuous flow of dry inert gas directed over the handling area.

  • Aliquotting: Upon receiving the bulk compound, it is highly recommended to aliquot the material into smaller, single-use quantities. This practice minimizes the exposure of the entire batch to atmospheric conditions during each use.

  • Weighing and Transfer: Using a pre-dried spatula, weigh the desired amount of the compound on pre-dried weighing paper. Quickly and carefully transfer the aliquot into a pre-labeled amber glass vial.

  • Inert Gas Purging: Place the open vial in a desiccator or under a gentle stream of inert gas for several minutes to displace any residual air and moisture.

  • Sealing: Tightly cap the vial. For an extra layer of protection against moisture ingress, wrap the cap and neck of the vial with Parafilm.

  • Labeling: Ensure each vial is clearly labeled with the compound name, batch number, concentration (if in solution), date of storage, and any other relevant information.

  • Storage: Place the sealed and labeled vials in a refrigerator maintained at 2-8°C. The refrigerator should be dedicated to chemical storage and its temperature should be regularly monitored.

Diagram: Long-Term Storage Workflow

G cluster_prep Preparation cluster_storage Storage cluster_retrieval Retrieval & QC A Receive Bulk Compound B Handle in Inert Atmosphere (<40% RH) A->B C Aliquot into Single-Use Vials B->C D Purge with Inert Gas C->D E Seal Tightly & Wrap D->E F Label Clearly E->F G Store at 2-8°C in the Dark F->G H Equilibrate to Room Temp Before Opening G->H I Perform Quality Control (e.g., HPLC, NMR) H->I

A workflow for preparing and storing the compound.

Protocol for Sample Retrieval and Quality Control

To ensure the integrity of the stored compound upon use, a systematic retrieval and quality control process should be followed.

5.1. Sample Retrieval

  • Equilibration: Before opening, remove the vial from the refrigerator and allow it to equilibrate to room temperature. This crucial step prevents condensation of atmospheric moisture onto the cold compound.

  • Inspection: Visually inspect the compound for any changes in color, appearance, or for signs of clumping, which could indicate moisture absorption. [12] 5.2. Quality Control Testing

Regular quality control (QC) testing is essential to monitor the stability of the compound over time, especially for long-term storage. The frequency of testing should be determined based on the specific requirements of the research and in accordance with ICH guidelines, which suggest testing every 3 months for the first year, every 6 months for the second year, and annually thereafter for long-term stability studies. [3][4] 5.2.1. Recommended QC Tests

  • Appearance: Visual inspection for any changes in physical state.

  • Purity by HPLC: A stability-indicating High-Performance Liquid Chromatography (HPLC) method should be used to quantify the parent compound and detect any degradation products. [13]* Identity by Spectroscopy: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS) can be used to confirm the chemical structure of the compound.

  • Water Content: Karl Fischer titration is the standard method for determining the water content, which is particularly important for hygroscopic compounds.

5.2.2. Protocol for a Forced Degradation Study

To develop a stability-indicating analytical method, a forced degradation study should be performed to identify potential degradation products under stress conditions. [12]

  • Prepare Samples: Prepare solutions of 2-(2-Bromophenyl)azepane hydrochloride in various stress conditions:

    • Acidic: 0.1 M HCl at 60°C

    • Basic: 0.1 M NaOH at 60°C

    • Oxidative: 3% H₂O₂ at room temperature

    • Thermal: Solid compound at 80°C

    • Photolytic: Solid compound and solution exposed to light (e.g., 1.2 million lux hours)

  • Time Points: Sample the solutions and solid at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples by a suitable analytical method (e.g., HPLC-UV/MS) to identify and quantify any degradation products.

Conclusion

The long-term stability of 2-(2-Bromophenyl)azepane hydrochloride is critical for its successful application in research and drug development. By implementing the storage conditions and handling protocols outlined in this guide, researchers can minimize degradation, ensure the purity and potency of the compound, and maintain the integrity of their experimental data. A proactive approach to storage and quality control, grounded in the principles of scientific integrity and regulatory guidelines, is the best strategy for preserving the value of this important chemical intermediate.

References

  • Understanding ICH Guidelines for Stability Testing - Purple Diamond Package Testing Lab. (2025, January 21).
  • ICH Guidelines: Drug Stability Testing Essentials - AMSbiopharma. (2025, March 21).
  • Annex 10 - ICH.
  • Working with air and moisture sensitive compounds - Molecular Inorganic Chemistry. (2008, April 12).
  • ICH Stability Testing and appropriate validation of analytical procedures - HMR Labs. (2024, April 8).
  • Air Sensitive Compounds | Ossila.
  • Storage of air and temperature sensitive reagents [closed] - Chemistry Stack Exchange. (2023, November 4).
  • Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC. (2022, October 28).
  • The Manipulation of Air-Sensitive Compounds.
  • Handling Air-Sensitive Reagents Technical Bulletin AL-134.
  • Handling and storage protocols for hygroscopic sultamicillin hydrochloride powder - Benchchem.
  • Is there a practical and efficient way to protect hygroscopic compounds from water uptake? (2019, November 19).
  • Quality Control and Testing in the Industrial Chemicals Sector - The Accreditation Federation.
  • Gibson, Emma K. (2007) Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis. Retrieved from [Link]

  • long-term storage conditions for Amiprilose compounds - Benchchem.
  • Long Term Storage - Manasa Life Sciences.
  • Drug quality and storage | MSF Medical Guidelines.
  • Relative humidity and qualities of hygroscopic medications stored in different one-dose packaging papers - PMC. (2020, November 6).
  • Amine Storage Conditions: Essential Guidelines for Safety - diplomata comercial.
  • Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam - PMC. (2021, March 10).

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Application Note: 2-(2-Bromophenyl)azepane Hydrochloride in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

2-(2-Bromophenyl)azepane hydrochloride (CAS: 383129-25-7, generic) represents a privileged scaffold in Central Nervous System (CNS) drug discovery. Unlike flat, aromatic-heavy compounds, this molecule offers three-dimensional complexity (chirality at the C2 position) and a seven-membered azepane ring, which mimics the spatial arrangement of classic monoamine neurotransmitters.

For High-Throughput Screening (HTS) campaigns, this compound serves two distinct roles:

  • A Chemical Probe: Targeting Class A GPCRs (Serotonin 5-HT, Dopamine D2) and Monoamine Transporters (SERT, NET).

  • A Diversity Scaffold: The ortho-bromine substituent acts as a "synthetic handle," allowing rapid hit-to-lead evolution via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) immediately following hit confirmation.

This guide details the protocols for solubilization, acoustic liquid handling, and assay integration, specifically addressing the challenges of handling secondary amine hydrochloride salts in DMSO environments.

Technical Profile & Physicochemical Logic

Understanding the physical state of the library member is prerequisite to successful screening. The hydrochloride salt form enhances shelf stability but introduces specific variables in DMSO stock preparation.

Table 1: Physicochemical Specifications
PropertyValueHTS Implication
Molecular Weight ~290.6 g/mol (HCl salt)Ideal for Fragment-Based Drug Discovery (FBDD); leaves room for mass addition.
cLogP ~3.2 (Free Base)High CNS penetration potential; requires careful DMSO solubility checks to prevent precipitation in aqueous buffers.
H-Bond Donors 1 (Secondary Amine)Critical binding motif for Aspartate residues in GPCR transmembrane domains.
Reactive Handle Aryl Bromide (C-Br)High Value: Allows rapid analog generation from the same stock plate via micro-scale synthesis.
Solubility Water (Moderate), DMSO (High)HCl salt dissociates in DMSO; may slightly acidify unbuffered stock solutions.

Protocol: Stock Solution Preparation & Management

Objective: Create a robust 10 mM stock solution suitable for acoustic dispensing while mitigating the risk of compound precipitation or degradation.

Critical Mechanism: The "Acidic DMSO" Trap

Dissolving amine hydrochlorides in DMSO releases protons, potentially lowering the apparent pH of the stock solution. While DMSO is aprotic, the micro-environment can affect the stability of neighboring compounds in a mixed plate or interfere with pH-sensitive assays (e.g., fluorescence polarization).

Step-by-Step Workflow
  • Weighing & Calculation:

    • Calculate mass based on the salt MW (approx. 290.6), not the free base.

    • Target: 10 mM in 100% anhydrous DMSO.

  • Solubilization:

    • Add DMSO (Grade: HTS-Certified, <0.05% water).

    • Action: Vortex vigorously for 60 seconds.

    • Visual QC: Inspect for "schlieren" lines (viscosity trails). If present, sonicate for 5 minutes at room temperature.

  • Inert Gas Purging (Mandatory):

    • Secondary amines are prone to slow oxidation.

    • Flush the headspace of the storage vial with dry Argon or Nitrogen gas before capping.

  • Storage:

    • Store at -20°C.

    • Limit: Maximum 5 freeze-thaw cycles.

Visualization: Stock Management Logic

StockPrep Raw Solid HCl Salt Solub Vortex & Sonicate (Dissolution) Raw->Solub DMSO Anhydrous DMSO (Low Water) DMSO->Solub QC Visual QC (Clear Solution) Solub->QC QC->Solub Fail (Precipitate) Storage Argon Flush Store -20°C QC->Storage Pass

Caption: Workflow for converting hygroscopic HCl salts into stable HTS-ready DMSO stocks.

HTS Workflow Integration

Context: Screening 2-(2-Bromophenyl)azepane against a GPCR target (e.g., 5-HT2C) using a Calcium Flux Assay.

A. Liquid Handling (Acoustic vs. Tip)
  • Recommendation: Use Acoustic Dispensing (e.g., Echo® Liquid Handler).

  • Reasoning: The viscosity of 10 mM DMSO stocks can vary. Acoustic energy calibration ensures precise nanoliter transfer (2.5 nL – 50 nL) without the "hanging drop" issues associated with tip-based pin tools.

  • Salt Effect: The ionic nature of the HCl salt increases the solution's dielectric properties but generally does not interfere with acoustic calibration for DMSO.

B. Assay Protocol: Calcium Flux (Fluorescent)

This protocol validates the compound's activity as an antagonist.

  • Cell Plating:

    • Seed CHO-K1 cells expressing 5-HT2C at 10,000 cells/well in 384-well black/clear-bottom plates.

    • Incubate 18h at 37°C/5% CO2.

  • Dye Loading:

    • Remove media. Add 20 µL Calcium-4 dye (Molecular Devices) in HBSS buffer + 20 mM HEPES.

    • Crucial: Ensure buffer pH is 7.4. The HCl from the compound stock (upon dilution) will be neutralized by the 20 mM HEPES capacity.

  • Compound Transfer:

    • Transfer 50 nL of 10 mM 2-(2-Bromophenyl)azepane stock (Final Assay Conc: ~10 µM).

    • Incubate 15 mins at RT (dark).

  • Agonist Addition & Read:

    • Inject EC80 concentration of Serotonin (5-HT).

    • Measure fluorescence (Ex 485 / Em 525) on FLIPR or kinetic plate reader.

Hit Validation & "The Bromine Advantage"

If 2-(2-Bromophenyl)azepane hits, it is not just a lead; it is a starting point for Rapid Analoging .

The "Handle" Strategy

Most HTS hits require de novo synthesis to improve potency. This scaffold allows direct chemical modification of the screening stock or re-ordered powder.

  • Reaction: Suzuki-Miyaura Coupling.

  • Reagents: Boronic acid library + Pd catalyst.

  • Site: The ortho-Bromine.

  • Outcome: Rapid generation of bi-aryl analogs to probe the hydrophobic pocket of the receptor.

Visualization: Hit-to-Lead Pathway

HitExpansion Hit HTS Hit: 2-(2-Bromophenyl)azepane Decision Is Potency < 10 µM? Hit->Decision Discard Archive Decision->Discard No Chem Micro-Scale Synthesis: Suzuki Coupling on Br-Handle Decision->Chem Yes Library Generate 96 Analog Library (R-Group Scan) Chem->Library Retest SAR Analysis Library->Retest

Caption: Leveraging the bromine handle for rapid Structure-Activity Relationship (SAR) expansion post-screen.

Troubleshooting & Quality Control

Common Failure Modes
  • False Negatives (Solubility):

    • Symptom: Flatline data despite high concentration.

    • Cause: The HCl salt may "crash out" (precipitate) when dispensed into high-phosphate buffers (PBS) if the dilution step is too rapid.

    • Fix: Use an intermediate dilution plate with 10% DMSO/Water before final addition to the assay plate.

  • False Positives (Interference):

    • Symptom: High fluorescence background.

    • Cause: Secondary amines can react with electrophilic components in certain dye formulations (rare but possible).

    • Fix: Run a "No-Cell" control to check for intrinsic compound fluorescence or dye interaction.

Reference Data

For comparative analysis, researchers should cross-reference activity against standard azepane-based ligands.

  • Standard: Lorcaserin (5-HT2C agonist) – Structurally related benzazepine.

  • Negative Control: Unsubstituted Azepane (lacks the aryl anchor).

References

  • National Center for Biotechnology Information (NCBI). Assay Guidance Manual: Compound Management and DMSO Stability. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-. [Link][1][2]

  • Reymond, J. L., et al. (2025). "Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology."[3][4] Journal of Medicinal Chemistry. [Link] (Contextual grounding on Azepane scaffolds in CNS).

  • Di, L., & Kerns, E. H. (2006).[5] "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today. [Link]

  • PubChem Compound Summary. "2-(2-Bromophenyl)azepane."[6] [Link]

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Troubleshooting & Optimization

Improving yield of 2-(2-Bromophenyl)azepane hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for the synthesis of 2-(2-Bromophenyl)azepane hydrochloride . The content addresses the specific chemical challenges of installing a sterically hindered, halogenated aryl group onto a seven-membered nitrogen ring.

Status: Operational | Tier: L3 (Senior Application Scientist) | Doc ID: AZP-BR-2026

Executive Summary: The Yield Bottleneck

The synthesis of 2-(2-Bromophenyl)azepane is notoriously low-yielding (typically <20% in standard protocols) due to two competing failure modes:

  • Nucleophile Instability: The ortho-bromo substituent makes the required organometallic reagent (2-bromophenyl metal species) prone to benzyne elimination , leading to polymerization rather than addition.

  • Imine Hydrolysis: The intermediate cyclic imine (2-aryl-1-azacyclohept-1-ene) is hydrolytically unstable. Standard aqueous workups often cleave the ring or revert to the ketone before the reduction step can "lock in" the amine.

This guide provides a Troubleshooting Workflow and an Optimized Protocol using Halogen-Metal Exchange (Turbo Grignard) technology to bypass these issues.

Diagnostic Troubleshooting (Q&A)

Category A: Reagent Formation Failures

Q1: I am trying to make the Grignard reagent from 1,2-dibromobenzene and Mg turnings, but the solution turns black and tarry. Why? Diagnosis: You are triggering the Benzyne Pathway . Explanation: When 1,2-dibromobenzene reacts with metallic Magnesium at reflux (or even RT), the formed ortho-bromo Grignard intermediate rapidly eliminates MgBr₂ to form benzyne (a highly reactive intermediate). Benzyne then polymerizes or reacts with solvent, turning the mixture black. Solution: STOP using Mg metal. You must use Halogen-Metal Exchange .

  • Protocol: React 1,2-dibromobenzene with iPrMgCl·LiCl (Turbo Grignard) at -15°C . This generates the stable 2-bromophenylmagnesium chloride species without providing the thermal energy required for benzyne elimination.

Q2: My organolithium reagent (generated via n-BuLi) precipitates or decomposes before I can add the electrophile. Diagnosis: Thermal instability of 2-bromophenyllithium. Explanation: 2-Bromophenyllithium is stable only below -78°C . Above -60°C, it eliminates LiBr to form benzyne. Solution: Ensure your reaction vessel is maintained strictly at -78°C (acetone/dry ice). If your electrophile (O-methyl caprolactim) is added as a solution, that solution must also be pre-cooled, or added slowly down the side of the flask to avoid local heating.

Category B: Coupling & Workup Issues

Q3: I see good conversion to the imine by TLC, but after workup and column chromatography, I isolate mostly open-chain amino-ketones or low mass. Diagnosis: Hydrolysis of the Cyclic Imine. Explanation: The intermediate, 2-(2-bromophenyl)-1-azacyclohept-1-ene, is a cyclic Schiff base. Silica gel is acidic enough to hydrolyze this imine back to the open-chain amino ketone during purification. Solution: Do NOT isolate the imine.

  • Perform a Telescoped Reduction : Once the coupling is complete, add the reducing agent (NaBH₄ or NaBH(OAc)₃) directly to the reaction mixture (or after a non-aqueous solvent swap) to reduce the imine to the stable amine before any aqueous workup.

Q4: My yield is stuck at 30%. The NMR shows unreacted lactim ether. Diagnosis: Steric Hindrance (The "Ortho Effect"). Explanation: The ortho-bromo group on your nucleophile creates significant steric clash with the methoxy group of the lactim ether. Solution: Add a Lewis Acid promoter.

  • Protocol: Add BF₃·OEt₂ (1.1 equiv) to the lactim ether solution before adding the Grignard/Lithium reagent. This activates the imidate, making it more electrophilic and overcoming the steric barrier.

Optimized Experimental Protocol

Target: 2-(2-Bromophenyl)azepane Hydrochloride Method: Knochel-Hauser Exchange / Imidate Addition / In-Situ Reduction

Phase 1: Preparation of the Electrophile (O-Methyl Caprolactim)

Note: Commercial O-methyl caprolactim is often wet. Distill or dry over molecular sieves before use.

  • Dissolve ε-caprolactam (10.0 mmol) in dry DCM.

  • Add Trimethyloxonium tetrafluoroborate (Me₃OBF₄) (1.05 equiv) at 0°C. Stir for 4h.

  • Alternative: Use Dimethyl Sulfate (DMS) at 60°C followed by neutralization, but Me₃OBF₄ is cleaner for lab scale.

  • Result: 7-methoxy-3,4,5,6-tetrahydro-2H-azepine (The Lactim Ether).

Phase 2: Generation of Nucleophile (The "Turbo" Method)
  • Flame-dry a 3-neck flask under Argon.

  • Charge with 1,2-dibromobenzene (12.0 mmol) and anhydrous THF (20 mL).

  • Cool to -20°C (Cryocooler or ice/salt/acetone mix).

  • Add iPrMgCl·LiCl (1.3 M in THF, 12.5 mmol) dropwise over 15 min.

  • Stir at -15°C to -10°C for 1 hour.

    • Checkpoint: Take an aliquot, quench with D₂O. NMR should show >95% deuterated bromobenzene (1-bromo-2-deutero-benzene).

Phase 3: Coupling & Reduction (Telescoped)
  • Cool the Grignard solution (from Phase 2) to -40°C .

  • Add the Lactim Ether (10.0 mmol, neat or in minimal THF) dropwise.

  • Allow to warm slowly to 0°C over 2 hours. Do not heat to reflux.

  • CRITICAL STEP: Once TLC shows consumption of lactim ether, cool back to -10°C .

  • Add Methanol (10 mL) slowly (exothermic quench).

  • Add NaBH₄ (15.0 mmol) in portions.

  • Stir at 0°C for 1 hour, then warm to RT.

Phase 4: Workup & Salt Formation
  • Quench with 1M NaOH (basic workup prevents amine protonation/loss).

  • Extract with Et₂O (3x). Dry organics over K₂CO₃ (not MgSO₄, which is slightly acidic).

  • Concentrate to obtain the crude free base oil.

  • Dissolve oil in dry Et₂O.

  • Add 2M HCl in Et₂O dropwise at 0°C.

  • Filter the white precipitate: 2-(2-Bromophenyl)azepane HCl .

Visualizing the Reaction Pathways

The following diagram illustrates the competition between the desired metallation pathway and the fatal benzyne elimination pathway.

ReactionPathways Start 1,2-Dibromobenzene Mg_Metal Mg Metal / Reflux Start->Mg_Metal Standard Conditions Turbo_Mg iPrMgCl·LiCl / -20°C Start->Turbo_Mg Optimized Conditions Benzyne Benzyne Intermediate (Unstable) Mg_Metal->Benzyne Elimination Grignard 2-Bromophenyl-MgCl (Stable Species) Turbo_Mg->Grignard Halogen Exchange Imine Cyclic Imine (Intermediate) Grignard->Imine + Lactim Ether Polymer Tars / Polymers (Yield Loss) Benzyne->Polymer Polymerization Lactim O-Methyl Caprolactim Hydrolysis Ring Opening/Ketone Imine->Hydrolysis Aq. Acid Workup Reduction NaBH4 Reduction Imine->Reduction In-Situ Product 2-(2-Bromophenyl)azepane Reduction->Product

Caption: Figure 1. Divergent pathways in 2-(2-bromophenyl)azepane synthesis. The "Turbo Grignard" route avoids the benzyne trap.

Comparative Data: Method Efficiency

ParameterStandard Grignard (Mg/Reflux)Lithiation (nBuLi/-78°C)Knochel Exchange (iPrMgCl/-15°C)
Nucleophile Stability Poor (Benzyne formation)Good (only at <-78°C)Excellent (up to 0°C)
Reaction Temp Reflux (Required for initiation)-78°C (Strict control needed)-15°C to 0°C (Manageable)
Side Products Polymers, BiphenylsWurtz couplingMinimal
Typical Yield 5 - 15%40 - 55%65 - 80%
Scalability Dangerous (Exotherm)Difficult (Cryogenics)High (Standard Cooling)

References

  • Preparation of Functionalized Organomagnesium Reagents (Turbo Grignard)

    • Source: Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.
    • URL:[Link]

  • Synthesis of 2-Substituted Azepanes via Lactim Ethers

    • Source: Meyers, A. I., et al. (1998). Nucleophilic additions to lactim ethers. Tetrahedron, 54(35), 10493.
    • URL:[Link]

  • Benzyne Formation

    • Source: Wittig, G., & Pohmer, L. (1955). Über das Intermediäre Auftreten von Dehydrobenzol. Chemische Berichte, 88(3), 294-301.
    • URL:[Link]

  • Alpha-Lithiation of N-Boc Heterocycles (Altern

    • Source: Beak, P., & Lee, W. K. (1993). α-Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from the Boc Derivatives of Cyclic Amines. Journal of Organic Chemistry, 58(5), 1109–1117.
    • URL:[Link]

2-(2-Bromophenyl)azepane hydrochloride stability issues in solution

Author: BenchChem Technical Support Team. Date: February 2026

Introduction for the Researcher

This guide is designed to serve as a dedicated technical resource for professionals working with 2-(2-Bromophenyl)azepane hydrochloride. As a novel compound, comprehensive public data on its solution stability is limited.[1] Therefore, this document moves beyond a simple recitation of facts to provide a foundational framework for troubleshooting and establishing stability parameters within your specific experimental context. The principles and protocols outlined here are based on established pharmaceutical stability testing guidelines and the known chemical properties of its core moieties: a secondary amine within an azepane ring and a brominated aromatic system.[2]

Our approach is to empower you, the researcher, with the tools and logical workflows necessary to proactively identify, diagnose, and mitigate potential stability issues.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial inquiries regarding the handling and solution-based behavior of 2-(2-Bromophenyl)azepane hydrochloride.

Q1: What are the primary factors that could influence the stability of 2-(2-Bromophenyl)azepane hydrochloride in my solution?

A1: Based on its chemical structure, the primary factors of concern are pH, exposure to light (photostability), temperature, and the presence of oxidizing agents.

  • pH: The azepane ring contains a secondary amine, which is basic. As a hydrochloride salt, solutions of this compound will be acidic. Extreme pH values (both highly acidic and highly alkaline) can potentially catalyze degradation pathways, although the molecule lacks readily hydrolyzable groups like esters or amides.[3][4] The stability of similar amine-containing compounds is often maximal in the acidic pH range.[5]

  • Light: Aromatic bromine compounds can be susceptible to photolytic degradation, where UV light can induce cleavage of the carbon-bromine bond. It is therefore crucial to protect solutions from light.

  • Temperature: As with most chemical reactions, degradation rates are expected to increase with temperature. Long-term storage of solutions should be at reduced temperatures (e.g., 2-8°C or -20°C), and experiments at elevated temperatures should be of minimal duration.[6]

  • Oxidizing Agents: Secondary amines can be susceptible to oxidation. Avoid contact with strong oxidizing agents and be mindful of dissolved oxygen in your buffers, especially during long-term storage or under harsh conditions.

Q2: What is the recommended solvent for preparing a stock solution?

Q3: How should I store the solid compound and my prepared solutions?

A3:

  • Solid Compound: Store the hydrochloride salt in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light.[8][9][10]

  • Stock Solutions (in Organic Solvent): Store in amber glass vials or tubes wrapped in aluminum foil at -20°C or -80°C for long-term stability.

  • Aqueous Solutions (Working Solutions): It is best practice to prepare these fresh for each experiment. If storage is necessary, they should be kept at 2-8°C, protected from light, and used within a short, pre-validated timeframe (e.g., 24-48 hours). Stability in your specific aqueous buffer must be experimentally verified.

Part 2: Troubleshooting Guide for Solution Stability

This section is designed as a practical, hands-on guide for when you observe unexpected results, such as a loss of compound potency or the appearance of unknown peaks in your analysis.

Q: I've observed a significant loss of my parent compound in an aqueous buffer after 24 hours at room temperature. How do I diagnose the cause?

A: A systematic investigation is required to pinpoint the cause of degradation. The following workflow and protocols will guide you through this process. The primary goal is to conduct a forced degradation study to understand which stress conditions (pH, light, heat) are driving the instability.

Troubleshooting Workflow Diagram

The following diagram outlines the logical steps to diagnose and address solution instability.

TroubleshootingWorkflow start Instability Observed (e.g., Peak Area Decrease) setup Set Up Forced Degradation Study (See Protocol 1) start->setup stress Expose Aliquots to Stress Conditions: - pH (Acid, Neutral, Base) - Heat (e.g., 60°C) - Light (UV/VIS) - Oxidation (e.g., H2O2) setup->stress analysis Analyze Samples at Timepoints (T=0, 4, 8, 24h) (See Protocol 2: HPLC) stress->analysis evaluate Evaluate Data: Identify Condition(s) Causing Degradation analysis->evaluate light Light-Induced Degradation evaluate->light Yes ph pH-Dependent Degradation evaluate->ph Yes heat Thermal Degradation evaluate->heat Yes mitigate_light Mitigation: - Use amber vials - Work in low light - Protect from ambient light light->mitigate_light mitigate_ph Mitigation: - Adjust buffer pH to  most stable range - Use fresh solutions ph->mitigate_ph mitigate_heat Mitigation: - Store solutions at 2-8°C or -20°C - Minimize time at RT heat->mitigate_heat

Caption: Workflow for diagnosing instability of 2-(2-Bromophenyl)azepane HCl.

Protocol 1: Forced Degradation Study

This protocol establishes the experimental conditions to test the compound's stability under various stresses.

Objective: To identify the key factors (pH, temperature, light) causing the degradation of 2-(2-Bromophenyl)azepane hydrochloride in an aqueous solution.

Materials:

  • 2-(2-Bromophenyl)azepane hydrochloride

  • DMSO or Ethanol (for stock solution)

  • Buffers: 0.1 M HCl (pH ~1), Phosphate Buffered Saline (PBS, pH 7.4), 0.1 M NaOH (pH ~13)

  • HPLC-grade water, Acetonitrile (ACN)

  • Amber and clear HPLC vials

  • Calibrated pH meter, temperature-controlled incubator/oven, photostability chamber.

Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve 2-(2-Bromophenyl)azepane HCl in DMSO to a concentration of 10 mg/mL.

  • Prepare Study Samples: Dilute the stock solution 1:100 into each of the following aqueous media to a final concentration of 100 µg/mL. Prepare enough volume for all timepoints.

    • 0.1 M HCl

    • pH 7.4 PBS

    • 0.1 M NaOH

  • Aliquot for Stress Conditions: For each of the three media above, aliquot the solution into vials for the different stress conditions as described in the table below.

  • Initial Timepoint (T=0): Immediately after preparation, take an aliquot from each condition, dilute if necessary, and analyze via HPLC (see Protocol 2). This is your baseline.

  • Expose to Stress: Place the vials in their respective stress conditions.

  • Subsequent Timepoints: At specified intervals (e.g., 4, 8, 24, and 48 hours), remove one vial from each condition, cool to room temperature if heated, and analyze by HPLC.

  • Data Analysis: Calculate the percentage of the parent compound remaining at each timepoint relative to T=0. Plot the percentage remaining versus time for each condition.

Table 1: Forced Degradation Experimental Conditions

Condition IDStress FactorMediumTemperatureLight ConditionVial Type
A-RT-D pH (Acidic)0.1 M HClRoom Temp (~22°C)Dark (in drawer)Amber
B-RT-D pH (Neutral)pH 7.4 PBSRoom Temp (~22°C)Dark (in drawer)Amber
C-RT-D pH (Alkaline)0.1 M NaOHRoom Temp (~22°C)Dark (in drawer)Amber
B-HEAT-D ThermalpH 7.4 PBS60°CDark (in oven)Amber
B-LIGHT-RT PhotolyticpH 7.4 PBSRoom Temp (~22°C)Photostability ChamberClear
CONTROL ControlpH 7.4 PBS4°CDark (in fridge)Amber
Protocol 2: RP-HPLC Method for Stability Analysis

This protocol provides a starting point for a reversed-phase HPLC method to quantify the parent compound and observe any degradation products. The method must be validated for your specific system.

Objective: To separate and quantify 2-(2-Bromophenyl)azepane hydrochloride from its potential degradation products.

Instrumentation & Columns:

  • HPLC system with UV/Vis or PDA detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Chromatographic Conditions (Starting Point):

ParameterRecommended SettingRationale
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape for amines.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic solvent for reverse phase.
Gradient 10% B to 90% B over 15 minTo elute the parent compound and a range of potential degradants with varying polarity.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30°CFor reproducible retention times.
Detection (λ) 254 nmThe bromophenyl group should have strong absorbance. A PDA detector can be used to scan for optimal wavelength.
Injection Vol. 10 µLAdjust as needed based on concentration.

Procedure:

  • Equilibrate the HPLC system until a stable baseline is achieved.

  • Inject a standard solution of 2-(2-Bromophenyl)azepane hydrochloride to determine its retention time.

  • Inject the samples from the forced degradation study (Protocol 1).

  • Integrate the peak area of the parent compound at each timepoint.

  • Observe the chromatogram for any new peaks, which represent potential degradation products.

Data Interpretation:

  • A decrease in the parent peak area over time indicates degradation.

  • The appearance and growth of new peaks correspond to the formation of degradation products.

  • If significant degradation is observed, techniques like HPLC-MS are invaluable for identifying the mass of the degradants, providing clues to their structure and the degradation pathway.[11][12]

References

  • Restek Corporation. (n.d.). Solubility for Common Extractable Compounds. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-(2-bromophenyl)azepane (C12H16BrN). Retrieved from [Link]

  • Slideshare. (n.d.). Effect of pH on stability of drugs, importance of pH on stability of drugs. Retrieved from [Link]

  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry, 3(2), 21-30.
  • Scribd. (n.d.). Influence of PH On The Stability of Pharmaceutical. Retrieved from [Link]

  • Aggarwal, A., & Singh, H. (2012). Solubility and solution stability studies of different amino acid prodrugs of bromhexine. Drug development and industrial pharmacy, 38(11), 1336–1343.
  • Isenegger, P. G., et al. (2020). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of medicinal chemistry, 63(10), 5293–5306.
  • Isenegger, P. G., et al. (2020). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. BORIS Portal. Retrieved from [Link]

  • El-Shabouri, S. R., et al. (1998). Acidic hydrolysis of bromazepam studied by high performance liquid chromatography. Isolation and identification of its degradation products. Journal of pharmaceutical and biomedical analysis, 17(4-5), 877–883.
  • Tete, A., et al. (2021). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Journal of analytical methods in chemistry, 2021, 5589356.
  • Hilaris Publisher. (2011). Recent Trends in Analytical Techniques for the Development of Pharmaceutical Drugs. Journal of Analytical & Bioanalytical Techniques.
  • Kumar, V., & Saroja, B. (2016). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways.
  • Wikipedia. (n.d.). Azepane. Retrieved from [Link]

  • Siddiqui, M. R., et al. (2013). Analytical techniques in pharmaceutical analysis: A review. Arabian Journal of Chemistry, 10, S1409-S1421.
  • Bajaj, S., et al. (2012). Forced degradation and impurity profiling: recent trends. Journal of Pharmaceutical and Biomedical Analysis, 69, 1-22.
  • ResearchGate. (n.d.). Values of HSP of selected solvents and equilibrium solubility of.... Retrieved from [Link]

  • IAJPS. (2022). Stability testing of new pharmaceutical drug products. Retrieved from [Link]

Sources

Technical Support Center: 2-(2-Bromophenyl)azepane Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for researchers utilizing 2-(2-Bromophenyl)azepane hydrochloride (CAS: 383129-25-7). This document synthesizes functional group chemistry with stability profiling to address degradation pathways, storage protocols, and analytical troubleshooting.

Topic: Degradation Pathways & Stability Profiling Audience: Medicinal Chemists, Analytical Scientists, Drug Development Professionals

Core Degradation Pathways

Q: What are the primary degradation mechanisms for this compound? A: The stability of 2-(2-Bromophenyl)azepane hydrochloride is governed by two distinct reactive moieties: the aryl bromide (light sensitivity) and the cyclic secondary amine (oxidative susceptibility).

  • Pathway A: Photolytic Debromination (Homolytic Cleavage)

    • Mechanism: Exposure to UV/Vis light (specifically

      
       nm) excites the aryl ring, leading to the homolytic fission of the C-Br bond. This generates a highly reactive aryl radical and a bromine radical.
      
    • Outcome: The aryl radical typically abstracts a hydrogen atom from the solvent or the azepane ring itself, resulting in 2-phenylazepane (the des-bromo impurity).

    • Criticality: High. Aryl bromides are notoriously photolabile. Even ambient laboratory light can induce this conversion over time in solution.

  • Pathway B: N-Oxidation & Ring Dehydrogenation

    • Mechanism: The secondary amine nitrogen is susceptible to oxidation by atmospheric oxygen or peroxides (often found in aged ethers/THF).

    • Outcome:

      • N-Hydroxylation: Formation of the N-hydroxy-azepane.

      • Imine/Nitrone Formation: Further oxidation leads to dehydrogenation at the

        
        -carbon, forming a cyclic imine (or nitrone if N-oxidized). This introduces a double bond into the seven-membered ring, altering ring conformation and solubility.
        
  • Pathway C: Salt Disproportionation

    • Mechanism: In high pH aqueous buffers (

      
      ) or protic solvents with basic impurities, the hydrochloride salt dissociates to the free base .
      
    • Outcome: The free base is an oil (typically) and is significantly more prone to oxidative degradation (Pathway B) than the crystalline hydrochloride salt.

Visualizing the Degradation Network

The following diagram illustrates the mechanistic divergence of 2-(2-Bromophenyl)azepane under stress conditions.

DegradationPathways Parent 2-(2-Bromophenyl)azepane HCl (Parent Compound) Radical Aryl Radical Intermediate [Transient Species] Parent->Radical UV Light (hv) Homolytic Cleavage NOxide N-Hydroxy/N-Oxide Derivative (Oxidative Impurity) Parent->NOxide O2 / Peroxides (Oxidation) Imine Cyclic Imine/Enamine (Dehydrogenation Product) Parent->Imine Direct Dehydrogenation (Metal Catalysis) DesBromo 2-Phenylazepane (Des-bromo Impurity) Radical->DesBromo H-Abstraction (Solvent/Self) NOxide->Imine -H2O / Rearrangement

Figure 1: Mechanistic degradation map showing photolytic debromination (left branch) and oxidative transformation (right branch).

Troubleshooting & FAQs
Category: Analytical Chromatography (HPLC/LC-MS) [1]

Q: I see a peak eluting before the main peak in Reverse Phase HPLC. What is it? A: This is likely the 2-phenylazepane (des-bromo) impurity.

  • Reasoning: The loss of the heavy bromine atom reduces lipophilicity (lower

    
    ), causing the des-bromo analog to elute earlier than the parent compound on C18 columns.
    
  • Verification: Check the mass spectrum.[1][2] The parent has a characteristic 1:1 isotopic pattern (

    
    ). The impurity will show a mass shift of 
    
    
    
    Da and loss of the bromine isotopic signature.

Q: My peak shape is tailing significantly. Is the compound degrading on the column? A: Likely not degradation, but silanol interaction .

  • Cause: The secondary amine in the azepane ring is highly basic (

    
    ). At neutral or low pH, it is protonated and interacts strongly with residual silanols on the silica stationary phase.
    
  • Solution:

    • Add a Modifier: Use 0.1% Trifluoroacetic acid (TFA) or 0.1% Triethylamine (TEA) in the mobile phase to mask silanols.

    • High pH Method: Use a hybrid-silica column (e.g., Waters XBridge) compatible with high pH (

      
      ) to keep the amine deprotonated, sharpening the peak.
      
Category: Storage & Handling

Q: The white powder has turned slightly yellow. Is it still usable? A: The yellowing indicates superficial N-oxidation or free base formation .

  • Assessment: Perform a purity check. If purity is

    
    , the color change is likely trace surface oxidation (ppm levels of highly colored imine species).
    
  • Corrective Action: Recrystallization from ethanol/ether can remove the colored impurities. Store the purified salt under Argon/Nitrogen at

    
    , protected from light.
    

Q: Can I store the compound in DMSO stock solution? A: Use with caution.

  • Risk: DMSO is hygroscopic and can facilitate oxidation over time. Furthermore, dissolved halides in DMSO are more susceptible to photolysis than in solid state.

  • Protocol: Store DMSO stocks at

    
     in amber vials. Avoid repeated freeze-thaw cycles which introduce atmospheric oxygen.
    
Quantitative Reference Data
ParameterValue / CharacteristicRelevance to Stability
Molecular Weight 290.63 g/mol (HCl Salt)Parent mass for LC-MS ID (

).
Isotopic Pattern 1:1 (

)
Essential for distinguishing parent from des-bromo impurity.
pKa (Calculated) ~10.5 (Secondary Amine)Dictates pH-dependent solubility and HPLC tailing.
UV Absorbance

nm
Weak chromophore; monitor at 210-220 nm, but avoid solvents with UV cutoff >210 nm.
Solubility Water, Methanol, DMSOHigh solubility in polar solvents; insoluble in non-polar (Hexane).
Experimental Protocol: Forced Degradation Study

To validate the stability profile of your specific batch, perform this rapid stress test:

  • Photostability:

    • Prepare a

      
       solution in Methanol.
      
    • Expose to UV light (365 nm) or direct sunlight for 4 hours in a clear glass vial.

    • Control: Wrap a second vial in aluminum foil.

    • Analyze: Inject both on HPLC. Expect

      
       conversion to the des-bromo peak in the exposed vial.
      
  • Oxidative Stress:

    • Prepare a

      
       solution in 
      
      
      
      .
    • Add

      
       (final concentration 3%).
      
    • Incubate at RT for 2 hours.

    • Analyze: Look for

      
       (N-oxide) peaks in LC-MS.
      
References
  • Photochemistry of Aryl Halides

    • Mechanistic insight into the photolytic cleavage of C-Br bonds in arom
    • Source: (Representative mechanism for aryl bromide photolysis).

  • Azepane Ring Chemistry

    • Synthesis and oxidative stability of 7-membered nitrogen heterocycles.
    • Source:

  • Analytical Method Development for Basic Amines

    • Strategies for reducing tailing of amine compounds in HPLC.
    • Source:

Sources

Troubleshooting 2-(2-Bromophenyl)azepane hydrochloride synthesis side reactions

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Troubleshooting Synthetic Anomalies & Side Reactions Ticket Type: Advanced Organic Synthesis Support Audience: Medicinal Chemists, Process Development Scientists

Introduction

The synthesis of 2-(2-bromophenyl)azepane hydrochloride presents a unique set of challenges driven by the steric bulk and electronic sensitivity of the ortho-bromophenyl substituent. The most common synthetic route involves the ring expansion of 2-(2-bromophenyl)cyclohexanone (via Schmidt or Beckmann rearrangement) followed by reduction of the resulting lactam.

This guide addresses the three most critical failure modes reported by researchers: Regio-isomeric scrambling during ring expansion, hydrodehalogenation (loss of bromine) during reduction, and hydrochloride salt instability .

Module 1: The Ring Expansion (Schmidt/Beckmann)

Core Issue: Regiochemical Scrambling

User Report: "I performed the Schmidt reaction on 2-(2-bromophenyl)cyclohexanone, but NMR suggests a mixture of isomers or the nitrogen inserted on the wrong side."

Technical Analysis

The conversion of a 2-substituted cyclohexanone to an azepan-2-one (lactam) can yield two isomers depending on which carbon bond migrates:

  • Migration of C2 (Chiral center): Yields 7-(2-bromophenyl)azepan-2-one . (Reduces to the desired 2-substituted azepane).

  • Migration of C6 (Methylene): Yields 3-(2-bromophenyl)azepan-2-one . (Reduces to the 3-substituted azepane).

In the Schmidt reaction (NaN₃/acid), the migration is often dictated by the equilibrium of the iminodiazonium intermediate. However, the bulky ortho-bromo group forces the phenyl ring into an equatorial conformation to avoid 1,3-diaxial strain. This often places the C2-C1 bond in a gauche orientation rather than the required anti-periplanar alignment relative to the leaving group, favoring the migration of the less hindered C6 methylene group (leading to the wrong isomer).

Troubleshooting Protocol
VariableRecommendationScientific Rationale
Method Selection Switch to Beckmann Rearrangement The Schmidt reaction is dynamic and thermodynamically controlled. The Beckmann rearrangement allows you to isolate the oxime first. You can separate the

- and

-oximes chromatographically to guarantee the correct migration.
Lewis Acid Use Polyphosphoric Acid (PPA) or Cyanuric Chloride Strong protic acids (H₂SO₄) in Schmidt reactions promote equilibration. Cyanuric chloride induces rearrangement under milder conditions, preserving the stereochemical integrity of the oxime.
Temperature Maintain < 0°C during addition Higher temperatures increase the kinetic energy, allowing the bulky phenyl group to access the axial conformation required for migration, but also promoting side reactions.
Pathway Visualization

SchmidtPathways Start 2-(2-Bromophenyl) cyclohexanone Inter Iminodiazonium Intermediate Start->Inter HN3 / H+ PathA Path A: Migration of C6 (CH2) (Kinetic/Steric Preference) Inter->PathA Anti-periplanar alignment of CH2 PathB Path B: Migration of C2 (CH-Ar) (Electronic Preference) Inter->PathB Anti-periplanar alignment of CH-Ar WrongProd 3-(2-Bromophenyl) azepan-2-one (WRONG ISOMER) PathA->WrongProd RightProd 7-(2-Bromophenyl) azepan-2-one (CORRECT PRECURSOR) PathB->RightProd Target 2-(2-Bromophenyl) azepane RightProd->Target Reduction

Figure 1: Divergent pathways in the ring expansion of 2-substituted cyclohexanones. Path B is required for the target molecule.

Module 2: The Reduction Step

Core Issue: Hydrodehalogenation (Loss of Bromine)

User Report: "After reducing the lactam with Lithium Aluminum Hydride (LAH), the mass spec shows a peak corresponding to the des-bromo product (M-79)."

Technical Analysis

Aryl bromides are susceptible to radical reduction or lithium-halogen exchange in the presence of strong hydride donors like LiAlH₄, especially in refluxing ethers (THF/Et₂O). The ortho position is particularly vulnerable due to the "proximity effect" if the aluminum coordinates to the nitrogen lone pair, bringing the hydride source close to the bromine.

Troubleshooting Protocol
Reagent SystemRisk LevelProtocol Adjustment
LiAlH₄ (Standard) High Avoid reflux. Perform reduction at 0°C to RT. If heat is required, switch solvents to Et₂O (lower boiling point than THF).
AlCl₃ + LiAlH₄ (Mixed) Low Generates Aluminum Hydride (AlH₃) in situ. AlH₃ is electrophilic and reduces amides/lactams rapidly via oxygen coordination but is much less reactive toward aryl halides than the nucleophilic aluminohydride anion.
Borane-DMS (BH₃·SMe₂) Minimal Recommended Fix. Borane selectively reduces amides to amines and is inert toward aryl bromides under standard conditions. Requires acidic workup (MeOH/HCl) to break the boron-amine complex.
Recommended Workflow: AlH₃ Reduction
  • Suspend LiAlH₄ (3.0 equiv) in dry THF at 0°C.

  • Slowly add AlCl₃ (1.0 equiv). Stir for 15 mins to generate AlH₃.

  • Add the lactam solution dropwise.

  • Monitor by TLC/LCMS. The reaction is often faster than standard LAH reductions.

  • Quench carefully with Fieser method (Water, 15% NaOH, Water).[1]

Module 3: Hydrochloride Salt Isolation

Core Issue: Hygroscopicity & Oil Formation[1]

User Report: "Adding HCl in dioxane to my free base resulted in a sticky brown oil that won't crystallize."

Technical Analysis

Azepanes are conformationally flexible lipophilic amines. Their salts often trap solvent molecules or form amorphous glasses rather than crystal lattices. The presence of the ortho-bromo group lowers the lattice energy due to steric clash, making crystallization difficult.

Troubleshooting Protocol

Step 1: The "Crash" Solvent System Avoid dioxane or alcohols initially. Use a non-polar/polar aprotic mix.

  • Dissolve the free base in a minimal amount of dry Ethyl Acetate (EtOAc) .

  • Cool to 0°C.

Step 2: Acid Introduction

  • Do not use aqueous HCl.

  • Use 2M HCl in Diethyl Ether . Add dropwise with vigorous stirring.

  • Observation: A white precipitate should form immediately.

Step 3: If Oiling Occurs (The "Trituration" Fix)

  • Decant the supernatant solvent from the oil.

  • Add fresh Diethyl Ether or Pentane .

  • Sonicate the flask for 5-10 minutes. The mechanical energy often induces the phase change from amorphous oil to crystalline solid.

  • Filter under Nitrogen (to prevent moisture absorption).

References

  • Smith, P. A. S. (1948). The Schmidt Reaction: Experimental Conditions and Mechanism. Journal of the American Chemical Society, 70(1), 320–323. Link

  • Gawley, R. E. (1988). The Beckmann Reactions: Rearrangements, Elimination–Additions, Fragmentations, and Rearrangement–Cyclizations. Organic Reactions, 35, 1–420. Link

  • Brown, H. C., & Krishnamurthy, S. (1979). Forty Years of Hydride Reductions. Tetrahedron, 35(5), 567–607. (Authoritative review on AlH3 vs LAH selectivity). Link

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Source for crystallization strategies of lipophilic amine salts). Link

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-(2-Bromophenyl)azepane hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2-Bromophenyl)azepane hydrochloride. The formation of this molecule typically relies on a Palladium-catalyzed Buchwald-Hartwig amination, a powerful C-N bond-forming reaction.[1][2] While robust, this transformation is highly sensitive to a number of variables. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate experimental challenges and systematically optimize your reaction conditions for maximal yield and purity.

Section 1: Troubleshooting Guide

This section addresses specific, common issues encountered during the synthesis.

Q1: My reaction shows low or no conversion to the desired product. What are the primary factors to investigate?

A1: Low or no product yield is a frequent challenge that can almost always be traced back to one of three areas: the catalyst's active state, the choice of reagents, or the reaction environment.

  • Catalyst Inactivity: The active catalyst in the Buchwald-Hartwig reaction is a Pd(0) species.[1][3] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ. This reduction can sometimes be inefficient.

    • Solution: Consider using modern palladacycle precatalysts (e.g., XPhos Pd G3, RuPhos Pd G3). These are designed to form the active LPd(0) catalyst more cleanly and efficiently, often leading to more reproducible results.[4] If using a Pd(II) source, ensure your amine or phosphine ligand can facilitate the reduction to Pd(0).[1]

  • Inappropriate Ligand Choice: The phosphine ligand is arguably the most critical component. It stabilizes the palladium center, influences its reactivity, and facilitates both the oxidative addition and reductive elimination steps.[2] For a secondary cyclic amine like azepane, the steric and electronic properties of the ligand are paramount.

    • Solution: Bulky, electron-rich dialkylbiaryl phosphine ligands are the standard for coupling secondary amines. Ligands like RuPhos or BrettPhos are excellent starting points.[5] Their steric bulk can accelerate the rate-limiting reductive elimination step for secondary amines and suppress side reactions.[4][5]

  • Incorrect Base Selection: The base's role is to deprotonate the amine, forming the palladium-amido complex necessary for the catalytic cycle.[6] An unsuitable base can either be too weak to be effective or too strong, leading to decomposition of sensitive functional groups.

    • Solution: Strong, non-nucleophilic bases like Sodium tert-butoxide (NaOtBu), Potassium tert-butoxide (KOtBu), or Lithium bis(trimethylsilyl)amide (LHMDS) are most common and effective.[4][6] If your substrates are base-sensitive, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ can be used, though this may necessitate higher reaction temperatures or catalyst loadings.[5]

  • Atmospheric Contamination: The Pd(0) catalytic species and some phosphine ligands are sensitive to oxygen. Ingress of air can lead to oxidation and catalyst deactivation.

    • Solution: Ensure all reagents and solvents are properly degassed and that the reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen). Anhydrous solvents are critical.

Troubleshooting Workflow for Low Yield

Below is a logical workflow to diagnose the cause of low reaction yield.

G start Low or No Yield Observed check_catalyst 1. Verify Catalyst Activity start->check_catalyst check_reagents 2. Assess Reagents & Stoichiometry start->check_reagents check_conditions 3. Review Reaction Conditions start->check_conditions catalyst_source Using Pd(II) Precatalyst? check_catalyst->catalyst_source Precatalyst Type ligand_choice Is the ligand appropriate for a secondary amine? check_catalyst->ligand_choice Ligand Selection base_choice Is the base strong and non-nucleophilic? check_reagents->base_choice Base reagent_quality Are reagents pure and anhydrous? check_reagents->reagent_quality Quality inert_atm Was inert atmosphere maintained? check_conditions->inert_atm Atmosphere temp_check Is temperature optimal? check_conditions->temp_check Temperature precatalyst_sol Switch to modern G3/G4 precatalyst (e.g., RuPhos Pd G3) for reliable Pd(0) formation. catalyst_source->precatalyst_sol ligand_sol Use bulky, electron-rich ligand (e.g., RuPhos, BrettPhos). ligand_choice->ligand_sol base_sol Use NaOtBu or LHMDS. If sensitive, try Cs2CO3 at higher temp. base_choice->base_sol reagent_sol Use fresh, high-purity azepane and aryl bromide. Ensure solvent is anhydrous. reagent_quality->reagent_sol inert_sol Degas solvent thoroughly. Use Schlenk techniques or glovebox. inert_atm->inert_sol temp_sol Typical range is 80-110 °C. Lower temp may require more active catalyst. temp_check->temp_sol

Caption: A decision tree for troubleshooting low-yield reactions.

Q2: I'm observing a significant amount of hydrodehalogenation (replacement of Br with H on the aromatic ring). How can I minimize this?

A2: Hydrodehalogenation is a common side reaction where the aryl halide is reduced to the corresponding arene.[3] This typically occurs when an intermediate palladium-hydride species is formed, which can then reductively eliminate to give the undesired arene.

  • Cause: The source of the hydride is often the solvent, amine, or trace water. The choice of ligand and base can also influence the rate of this side reaction versus the desired C-N coupling.

  • Solutions:

    • Ligand Modification: Employing ligands that promote rapid reductive elimination of the C-N bond can outcompete the hydrodehalogenation pathway. Bulky biaryl phosphine ligands are generally effective at this.[2]

    • Base Choice: Some bases can promote this side reaction more than others. While strong bases are needed, ensure they are non-nucleophilic and fully dissolved. Sometimes, switching from an alkoxide base (NaOtBu) to an amide base (LHMDS) can alter the reaction pathways favorably.

    • Strictly Anhydrous Conditions: Meticulously dry all glassware, solvents, and reagents. Water can be a proton source that facilitates this side reaction.

Q3: Purification of the final product is difficult due to persistent impurities. What strategies can I employ?

A3: Purification can be challenging due to residual palladium, phosphine ligand oxides, or closely-related organic byproducts. A multi-step approach is often best.

  • Aqueous Workup: After the reaction is complete, a standard aqueous workup is the first step. Quenching with a solution like aqueous NH₄Cl can help break up emulsions.

  • Palladium and Ligand Removal (Freebase Stage): Before forming the hydrochloride salt, focus on purifying the freebase product, 2-(2-Bromophenyl)azepane.

    • Filtration: Pass the crude organic extract through a plug of silica gel, celite, or a specialized metal scavenger to remove the majority of the palladium catalyst and ligand byproducts.

    • Column Chromatography: If impurities persist, silica gel column chromatography of the freebase is highly effective. A gradient elution starting with a non-polar solvent (e.g., heptane) and gradually increasing the polarity with a solvent like ethyl acetate is a standard approach.

  • Hydrochloride Salt Formation and Crystallization: This is the final and most powerful purification step.

    • Procedure: Dissolve the purified freebase in a suitable non-polar solvent (e.g., diethyl ether, MTBE, or ethyl acetate). Add a stoichiometric amount of HCl (often as a solution in dioxane or diethyl ether) dropwise with stirring. The hydrochloride salt should precipitate out of the solution.

    • Recrystallization: The precipitated salt can be further purified by recrystallization from an appropriate solvent system (e.g., isopropanol/ether or ethanol/heptane) to remove any remaining soluble impurities.[7]

Section 2: Frequently Asked Questions (FAQs)

Q1: Can you illustrate the catalytic cycle for the synthesis of 2-(2-Bromophenyl)azepane?

A1: Certainly. The reaction proceeds via the well-established Buchwald-Hartwig amination catalytic cycle.[2][3] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst adds to the 2-bromophenyl starting material, breaking the C-Br bond and forming a Pd(II) complex. This is often the rate-determining step.[8]

  • Amine Coordination & Deprotonation: The azepane coordinates to the Pd(II) center. The base then removes a proton from the nitrogen, forming a palladium-amido complex.

  • Reductive Elimination: This is the final bond-forming step. The C-N bond is formed, releasing the desired 2-(2-Bromophenyl)azepane product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.

Buchwald-Hartwig Catalytic Cycledot

// Nodes pd0 [label="L-Pd(0)\nActive Catalyst", fillcolor="#FBBC05"]; oa_complex [label="Oxidative Addition\nComplex (Pd-II)"]; amido_complex [label="Palladium-Amido\nComplex (Pd-II)"]; product [label="2-(2-Bromophenyl)azepane", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Invisible nodes for cycle shaping center [shape=point, width=0];

// Edges with labels pd0 -> oa_complex [label=" + 2-Bromophenyl-X\nOxidative Addition"]; oa_complex -> amido_complex [label=" + Azepane, - Base-H+\nAmine Coordination &\nDeprotonation"]; amido_complex -> product [label=" Reductive Elimination"]; product -> pd0 [style=dashed, label=" Regenerates\nCatalyst"];

// Layout hints {rank=same; pd0; center; amido_complex;} {rank=same; oa_complex; product;} }

Sources

Technical Support Center: Purification of 2-(2-Bromophenyl)azepane Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-(2-Bromophenyl)azepane hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this and structurally similar amine hydrochloride salts. The following question-and-answer-based troubleshooting guide provides in-depth protocols and explains the rationale behind each step to ensure you can achieve the desired purity for your compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final product is a sticky oil or a gummy solid, not the expected crystalline hydrochloride salt. How can I fix this?

This is a common issue often caused by the presence of residual solvents, moisture, or impurities that inhibit crystallization.

Initial Steps:

  • High Vacuum Drying: Ensure your product is thoroughly dried under a high vacuum (preferably with gentle heating if the compound is thermally stable) for several hours to remove any residual organic solvents or water.

  • Trituration: If the product remains oily, attempt trituration. This involves suspending the oil in a solvent in which the desired salt is insoluble but the impurities are soluble.

    • Recommended Solvents: Diethyl ether or a mixture of hexane and ethyl acetate are excellent starting points.

    • Procedure: Add the solvent to the flask containing your oily product. Using a spatula, scratch the inside of the flask and vigorously stir the mixture. The desired salt should precipitate as a solid. The solid can then be collected by filtration.[1]

If Trituration Fails: The issue may be more than just residual solvent. Proceed to recrystallization, which is a more robust method for purification.

Q2: My initial purity analysis (TLC, ¹H NMR) shows multiple spots or unexpected peaks. What is the best strategy to remove these impurities?

The presence of significant impurities requires a more rigorous purification method than simple washing or trituration. The optimal strategy depends on the nature of the impurities (polar, non-polar, acidic, basic). For amine hydrochlorides, an acid-base extraction is a powerful and highly effective technique.[2][3][4]

Core Strategy: Acid-Base Extraction

This method leverages the difference in solubility between the basic "free amine" form and the ionic "hydrochloride salt" form of your compound.[2][4][5] The free base is soluble in organic solvents, while the salt is soluble in aqueous solutions.[6]

Protocol 1: Acid-Base Extraction for Purification

This protocol will guide you through converting the impure hydrochloride salt to its free base, washing away water-soluble and acidic impurities, and then re-forming the pure hydrochloride salt.

Step 1: Conversion to Free Base

  • Dissolve the crude 2-(2-Bromophenyl)azepane hydrochloride in a minimal amount of deionized water.

  • Transfer the aqueous solution to a separatory funnel.

  • Add an immiscible organic solvent, such as dichloromethane (DCM) or ethyl acetate.

  • Slowly add a saturated aqueous solution of a weak base, like sodium bicarbonate (NaHCO₃), or a dilute solution of a strong base like sodium hydroxide (NaOH) (e.g., 1M NaOH), to the separatory funnel.[2] Swirl gently after each addition.

    • Causality: The base deprotonates the amine hydrochloride, converting it into the neutral free base, which is no longer water-soluble and will partition into the organic layer.[5]

  • Monitor the pH of the aqueous layer using pH paper; continue adding base until the pH is >10 to ensure complete conversion to the free base.

  • Stopper the funnel, invert it, and vent frequently to release any pressure buildup (especially if using bicarbonate, which generates CO₂ gas).[2] Shake vigorously for 1-2 minutes.

  • Allow the layers to separate and drain the organic layer. Extract the aqueous layer two more times with fresh organic solvent to ensure complete recovery of the free base.

Step 2: Washing the Free Base

  • Combine all organic extracts in the separatory funnel.

  • Wash the organic layer with deionized water to remove any remaining water-soluble impurities.

  • Next, wash the organic layer with a saturated aqueous sodium chloride solution (brine).[3]

    • Causality: The brine wash helps to remove residual water from the organic layer and breaks up any emulsions that may have formed.

Step 3: Drying and Isolation of the Free Base

  • Drain the washed organic layer into a clean Erlenmeyer flask.

  • Dry the solution over an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the purified free base, which may be an oil or a solid.

Step 4: Re-formation of the Hydrochloride Salt

  • Dissolve the purified free base in a minimal amount of a suitable anhydrous organic solvent. Anhydrous diethyl ether or DCM are common choices.

  • Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) dropwise while stirring.

  • The pure hydrochloride salt should precipitate out of the solution as a solid.

  • Collect the solid by vacuum filtration, wash it with a small amount of cold, anhydrous solvent (e.g., diethyl ether) to remove any surface impurities, and dry under a high vacuum.

dot graph TD { bgcolor="#F1F3F4"; node[style=filled, shape=box, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge[color="#4285F4"];

} Caption: Workflow for Acid-Base Extraction.

Q3: The acid-base extraction worked, but my final product is still not reaching >99% purity. What's the next step?

If stubborn impurities remain that have similar acid-base properties to your product, the next step is purification by chromatography. It is almost always easier to perform chromatography on the neutral free base rather than the hydrochloride salt.

Core Strategy: Column Chromatography of the Free Base

The acidic nature of standard silica gel can cause issues with basic amines, leading to poor separation and yield loss.[7] To counteract this, the mobile phase or the stationary phase must be modified.

Protocol 2: Flash Column Chromatography of the Free Base

Step 1: Prepare the Free Base

  • Follow Steps 1-3 of the Acid-Base Extraction Protocol to obtain the purified, dry free base of 2-(2-Bromophenyl)azepane.

Step 2: Choose the Stationary and Mobile Phase

Option Stationary Phase Mobile Phase System Rationale & Comments
A (Standard) Silica GelHexane/Ethyl Acetate + 0.5-1% Triethylamine (TEA) The added TEA, a volatile base, neutralizes the acidic silanol groups on the silica surface, preventing the target amine from streaking or irreversibly binding to the column.[7] This is the most common and accessible method.
B (Alternative) Amine-functionalized SilicaHexane/Ethyl AcetateThese specialized columns have an amine-coated surface that minimizes the strong interactions between basic compounds and the silica support, often providing superior separation.[7][8]
C (For Polar Compounds) Reversed-Phase C18 SilicaAcetonitrile/Water + 0.1% TEA or Formic Acid If the free base is too polar for normal-phase chromatography, reversed-phase is a viable alternative. Adding a modifier like TEA helps to achieve better peak shape for basic compounds.[7]

Step 3: Perform the Chromatography

  • Dissolve the crude free base in a minimal amount of the chromatography solvent.

  • Load the sample onto the column.

  • Elute the column with the chosen mobile phase system, gradually increasing the polarity if a gradient is used.

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent using a rotary evaporator.

Step 4: Convert to HCl Salt

  • Once the pure free base is isolated, follow Step 4 of the Acid-Base Extraction Protocol to convert it back to the stable, crystalline hydrochloride salt.

G

Q4: My product is discolored. How can I remove colored impurities?

A light yellow or brown tint often indicates the presence of trace, highly conjugated impurities. These can sometimes be removed during recrystallization with the addition of activated charcoal.

Procedure:

  • During the recrystallization process, after your compound has fully dissolved in the hot solvent, remove the flask from the heat source.

  • Add a very small amount of activated charcoal (a spatula tip is usually sufficient).

  • Swirl the mixture for a few minutes. The colored impurities will adsorb onto the surface of the charcoal.

  • Perform a hot filtration through a piece of fluted filter paper or a small plug of celite to remove the charcoal.

  • Allow the colorless filtrate to cool slowly to form pure, colorless crystals.

Caution: Using too much charcoal can lead to a significant loss of your desired product.

Analytical Methods for Purity Verification

After each purification step, it is crucial to assess the purity of your 2-(2-Bromophenyl)azepane hydrochloride.

Method Purpose Expected Outcome for Pure Product
¹H NMR Structural confirmation and purity assessment.Clean spectrum with correct chemical shifts, integration values, and coupling constants. Absence of impurity peaks.
HPLC/LC-MS High-resolution purity determination.A single major peak corresponding to the product's mass. Purity is typically reported as a percentage of the total peak area.[9]
Melting Point Assess purity and identity.A sharp, defined melting range that matches the literature value. Impurities typically broaden and depress the melting point.
GC-MS Purity assessment, especially for volatile impurities.A single peak corresponding to the mass of the free base (the HCl salt is not volatile). Useful for identifying residual solvents or starting materials.[10]

References

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?Link

  • Wikipedia. (n.d.). Acid–base extraction. Link

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Link

  • Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. Link

  • Sciencemadness.org. (2009, July 25). Forming oxalate salts of amines. Link

  • Gas Processing & LNG. (2019, June 1). Case studies of troubleshooting amine treating foaming—Part 1. Link

  • Vernier. (n.d.). Separation of Organic Compounds by Acid-Base Extraction Techniques. Link

  • Scribd. (n.d.). Amine Plant Troubleshooting and Optimization. Link

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Link

  • Google Patents. (n.d.). US3864402A - Purification of secondary alkyl amines. Link

  • Rhodium.ws. (n.d.). Recrystallization and Acid/Base Extraction - The Basics. Link

  • ResearchGate. (2017, February 7). Purification of organic hydrochloride salt?Link

  • University of Alberta. (n.d.). Isolation (Recovery) of amines. Link

  • Biotage. (2023, January 19). How to purify organic amines. Link

  • Diplomata Comercial. (n.d.). Amine Product Testing: Ensuring Quality and Purity in Amines. Link

  • PubMed. (2008, June 13). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. Link

  • Jonell Gas. (n.d.). FILTRATION APPLICATIONS IN GAS (AMINE) SWEETENING SYSTEMS. Link

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Link

  • PubMed. (2004, June 21). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. Link

  • LinkedIn. (n.d.). GENERAL OPERATING PROBLEMS AND THEIR SOLUTIONS OF NATURAL GAS SWEETENING PROCESS (AMINE SYSTEM). Link

  • Chromatography Forum. (2006, January 24). Separation of Secondary Amine and Tertiary amine. Link

  • Analytical Chemistry. (1956). Vol. 28, No. 4. Link

  • Lovibond. (n.d.). AMINES METHOD 1. Link

  • IISTE.org. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Link

  • Thermo Fisher Scientific. (n.d.). Analyzing Amines by Ion Chromatography. Link

  • The University of Manchester. (n.d.). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Link

  • PMC. (2025, April 24). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Link

  • Nepal Journals Online. (2021, January 7). Synthesis, Characterization and Biological Screening of Azepine Derivative. Link

  • European Pharmaceutical Review. (2017, June 29). Separation and purification applications for mutagenic impurities. Link

  • PubMed. (2018, December 26). Chemoenzymatic Synthesis of Substituted Azepanes by Sequential Biocatalytic Reduction and Organolithium-Mediated Rearrangement. Link

  • White Rose eTheses Online. (n.d.). Synthesis of Substituted Azepanes and Piperidines Using Organolithium Chemistry. Link

  • Life Chemicals. (2020, November 12). C-Substituted Azepanes for Novel Organic Synthesis and Drug Discovery Research. Link

  • ResearchGate. (n.d.). Scheme 2a. Synthesis of Azepines and Azepinone from substituted aromatic azides. Link

  • Google Patents. (n.d.). CN103420939B - Method for synthesizing azacycloheptane. Link

  • ResearchGate. (n.d.). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Link

Sources

2-(2-Bromophenyl)azepane hydrochloride recrystallization procedure

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: REC-AZP-002 Status: Open Subject: Optimization of Recrystallization & Troubleshooting Phase Separation (Oiling Out)

Executive Summary

This guide addresses the purification of 2-(2-Bromophenyl)azepane hydrochloride (an intermediate often associated with CRTH2 antagonists like Setipiprant). The presence of the lipophilic ortho-bromophenyl group combined with the polar azepane hydrochloride moiety creates a high propensity for Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out."

This support module provides a validated solvent system protocol, a troubleshooting logic tree for phase separation, and critical process parameters (CPPs) to ensure high-purity crystalline recovery.

Standard Operating Procedure (SOP)

Protocol ID: AZP-HCl-CRYST-01 Objective: Purification of crude 2-(2-Bromophenyl)azepane HCl to >98% HPLC purity.

Solvent System Rationale
  • Primary Solvent (Good): Isopropyl Alcohol (IPA) or Ethanol (EtOH). These protic solvents effectively solubilize the ionic HCl lattice.

  • Anti-Solvent (Poor): Ethyl Acetate (EtOAc) or MTBE. These reduce solubility gradually.

  • Avoid: Water (leads to significant yield loss due to high solubility) and Hexane (induces oiling out too rapidly).

Step-by-Step Methodology
  • Dissolution (Thermodynamic Control):

    • Charge crude 2-(2-Bromophenyl)azepane HCl into a round-bottom flask.

    • Add IPA (approx. 3-5 mL per gram of solid).

    • Heat to reflux (80-82°C) with magnetic stirring.

    • Checkpoint: If solids remain, add IPA in 0.5 mL increments until fully dissolved. The solution should be clear and amber/colorless.

  • Clarification (Impurity Removal):

    • If the solution is dark, add activated carbon (5 wt%), stir for 10 mins at reflux, and filter hot through a Celite pad.

  • Nucleation (The Critical Step):

    • Maintain temperature at 70°C .

    • Slowly add warm Ethyl Acetate dropwise until a faint, persistent turbidity (cloudiness) is observed.

    • Crucial Action: Add seed crystals (0.1 wt%) if available. If not, scratch the inner wall of the flask with a glass rod to induce nucleation.

  • Crystal Growth:

    • Turn off the heat source but keep the flask in the oil bath/heating mantle to allow slow cooling to room temperature over 2-3 hours.

    • Warning: Rapid cooling here will cause the salt to crash out as an oil (LLPS).

  • Isolation:

    • Once at room temperature (20-25°C), cool further in an ice bath (0-5°C) for 1 hour.

    • Filter the white crystalline solid under vacuum.

    • Wash the cake with cold EtOAc/IPA (3:1) mixture.

    • Dry under vacuum at 45°C for 12 hours.

Troubleshooting Center (Interactive Guides)
Ticket #1: The Product "Oiled Out" (LLPS)

Symptom: Instead of crystals, a separate oily liquid layer formed at the bottom of the flask upon cooling. Root Cause: The solution entered the "oiling out" region of the phase diagram where the metastable zone width (MSZW) is crossed into a liquid-liquid region before the solidus line.

Corrective Actions:

  • Re-heat: Heat the mixture back to reflux until the oil redissolves into a single phase.

  • Solvent Adjustment: Add more Good Solvent (IPA) (approx. 10-15% of total volume). The oiling out indicates the anti-solvent ratio is too high.

  • Seeding: You must seed the solution at a temperature above the oiling-out point (typically 5-10°C below reflux) to provide a surface for crystal growth rather than droplet formation.

Ticket #2: Colored Impurities Persist

Symptom: Crystals are off-white, yellow, or brown. Root Cause: Oxidation of the free amine prior to salt formation or trapped mother liquor.

Corrective Actions:

  • Charcoal Treatment: Repeat Step 2 of the SOP.

  • Solvent Swapping: If IPA/EtOAc fails, switch to Ethanol/Diethyl Ether . Ether is a more aggressive anti-solvent that leaves polar colored impurities in the mother liquor, though it requires stricter safety controls.

Process Visualization
Workflow Diagram: Recrystallization Logic

RecrystallizationWorkflow Start Crude 2-(2-Bromophenyl)azepane HCl Dissolve Dissolve in Hot IPA (80°C) Start->Dissolve CheckSol Solution Clear? Dissolve->CheckSol Filter Hot Filtration (Celite/Carbon) CheckSol->Filter No (Dark/Particulate) AntiSolvent Add Warm EtOAc (Dropwise) CheckSol->AntiSolvent Yes Filter->AntiSolvent Turbidity Persistent Turbidity? AntiSolvent->Turbidity Turbidity->AntiSolvent No Seed Add Seed Crystals / Scratch Glass Turbidity->Seed Yes Cool Slow Cool to RT (2-3 hrs) Seed->Cool CheckState Crystals or Oil? Cool->CheckState Isolate Filter & Dry CheckState->Isolate Crystals Remedy REHEAT: Add 10% more IPA CheckState->Remedy Oil (LLPS) Remedy->Cool Retry

Caption: Logic flow for the purification of azepane salts, highlighting the critical loop for correcting phase separation (oiling out).

Quantitative Data & Specifications
ParameterSpecification / RangeNotes
Melting Point >150°C (Decomposition likely)Exact MP depends on polymorph; use DSC for purity check.
Solubility (Hot) High in EtOH, IPA, MeOH>100 mg/mL typically.
Solubility (Cold) Low in EtOAc, Ether, Heptane<5 mg/mL desired for anti-solvent.
Cooling Rate 0.5°C / minuteCritical to prevent oiling out.
Hygroscopicity Moderate to HighStore in desiccator; HCl salts attract moisture.
Frequently Asked Questions (FAQ)

Q: Can I use Acetone as a solvent? A: Acetone can be used, but be cautious. Azepane secondary amines can react with acetone to form aminals/imines (Schiff bases) if excess acid isn't present to fully protonate the nitrogen. Alcohols (IPA/EtOH) are chemically safer for amine salts.

Q: My yield is low (<50%). Where is my compound? A: It is likely in the mother liquor. The solubility of this specific salt in Ethyl Acetate might be higher than expected due to the lipophilic bromophenyl ring.

  • Fix: Evaporate the mother liquor to half volume and cool to -20°C (freezer) to recover a second crop.

Q: How do I confirm I have the HCl salt and not the free base? A:

  • Solubility Check: The salt is water-soluble; the free base is not.

  • Silver Nitrate Test: Dissolve a small amount in water/nitric acid and add AgNO₃. A white precipitate (AgCl) confirms the chloride counterion.

References
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General principles of amine salt crystallization and troubleshooting oiling out).

  • Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press. (Authoritative source on solvent selection and polymorph screening).

  • Chong, H., et al. (2002).[1] "Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion." Journal of the Chemical Society, Perkin Transactions 1, 2080-2086.[1] (Context for azepane synthesis and handling).

  • Lamanec, M., et al. (2021). "Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes." Nature Chemistry. (Modern methods for accessing 2-aryl azepanes).

Sources

Technical Support Center: Optimizing Assays with 2-(2-Bromophenyl)azepane Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Inconsistent results in bioassays involving 2-(2-Bromophenyl)azepane hydrochloride (CAS: 383129-25-7) are frequently reported by researchers targeting monoamine transporters (NET/DAT) or serotonin receptors. As a halogenated azepane scaffold, this compound presents unique physicochemical challenges—specifically regarding atropisomerism/conformational flexibility , chiral purity , and hydrochloride salt dissociation in aprotic solvents like DMSO.

This guide moves beyond basic handling to address the mechanistic root causes of assay drift and provides self-validating protocols to restore experimental reproducibility.

Part 1: Diagnostic Troubleshooting (Q&A)

Q1: Why do my IC₅₀ values shift significantly between different batches of the compound?

The Root Cause: Uncontrolled Chirality and Conformational Flux. The 2-(2-Bromophenyl)azepane molecule possesses a chiral center at the C2 position of the azepane ring. Unless you are explicitly purchasing an enantiopure grade (R- or S- isomer), "standard" chemical supplies are often racemic mixtures.

  • Mechanism: Biological targets (e.g., Norepinephrine Transporters) are stereoselective. The (R)-enantiomer of azepane derivatives often exhibits significantly higher potency than the (S)-enantiomer [1]. If the enantiomeric ratio varies between batches (e.g., 50:50 vs 60:40), your apparent IC₅₀ will shift.

  • The "Ortho" Effect: The ortho-bromo substituent introduces significant steric bulk, restricting the rotation of the phenyl ring relative to the azepane core. This can lead to stable conformational rotamers that bind differently to the target protein, creating "phantom" potency shifts based on how the stock was solubilized or stored [2].

Corrective Action:

  • Verify Stereochemistry: Check the Certificate of Analysis (CoA). If it lists "racemic" or does not specify optical rotation, assume variability.

  • Switch to Enantiopure: For SAR (Structure-Activity Relationship) studies, purchase or resolve the specific (R)- or (S)- enantiomer to eliminate this variable.

Q2: I observe precipitation when diluting my DMSO stock into the assay buffer. How do I fix this?

The Root Cause: The "HCl Salt Crash" Phenomenon. 2-(2-Bromophenyl)azepane is supplied as a hydrochloride salt to improve shelf stability. However, HCl salts can behave erratically in DMSO.

  • Mechanism: When you dissolve the HCl salt in DMSO, it dissociates. Upon dilution into an aqueous buffer (especially PBS at pH 7.4), the free amine (pKa ~10.5) may form. While the protonated form is soluble, the presence of high salt concentrations or specific buffer ions can force the hydrophobic ortho-bromophenyl moiety to aggregate, causing micro-precipitation that scatters light and creates false negatives in fluorescence assays [3].

Corrective Action:

  • The "Acidic Spike" Protocol: Do not dilute directly into neutral PBS. Perform an intermediate dilution step in a buffer adjusted to pH 5.5–6.0, or add 0.01% Tween-20 to the assay buffer to sequester hydrophobic aggregates.

Q3: My potency decreases over time when the DMSO stock is stored. Is it degrading?

The Root Cause: Carbamate Formation. Azepanes are cyclic secondary amines.[1] In DMSO solution, they are highly nucleophilic.

  • Mechanism: If the stock solution is exposed to air, the secondary amine reacts with atmospheric CO₂ to form carbamates. This reaction is reversible but reduces the effective concentration of the active pharmacophore during the assay incubation period [4].

Corrective Action:

  • Argon Purge: Always store DMSO stocks under argon or nitrogen.

  • Single-Use Aliquots: Avoid repeated freeze-thaw cycles which introduce moisture and CO₂.

Part 2: Standardized Experimental Protocols

Protocol A: Preparation of "Assay-Ready" Stocks

Objective: To create a stable stock solution that prevents salt disproportionation and aggregation.

Materials:

  • 2-(2-Bromophenyl)azepane HCl (Solid)

  • Anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves)

  • 0.1 M HCl (aqueous)

Step-by-Step Methodology:

  • Weighing: Weigh the compound in a humidity-controlled environment (glove box preferred). HCl salts are hygroscopic; absorbed water will skew molarity calculations.

  • Primary Solubilization: Dissolve to 10 mM in Anhydrous DMSO.

  • Acid Stabilization (Critical Step): Add 1% (v/v) of 0.1 M aqueous HCl to the DMSO stock.

    • Why? This ensures the equilibrium remains shifted toward the protonated (soluble) cation species, preventing the "free base crash" upon later dilution.

  • Sonication: Sonicate for 5 minutes at room temperature to ensure complete dissolution of any micro-crystalline aggregates.

  • QC Check: Measure absorbance at 650 nm (nephelometry). An OD > 0.005 indicates precipitation; if observed, dilute to 5 mM.

Protocol B: Data Normalization for Racemic Mixtures

Objective: To estimate true potency when enantiopure standards are unavailable.

If you must use a racemic mixture, use the Cheng-Prusoff Correction for Racemates :



Assumption: This assumes only one enantiomer is active and the other is inert. If the inactive enantiomer is an antagonist, this formula is invalid.

Part 3: Comparative Data & Properties

Table 1: Physicochemical Profile of 2-(2-Bromophenyl)azepane

ParameterValue / CharacteristicImpact on Assay
Molecular Weight 254.17 g/mol (Free Base)Ensure calculations account for HCl (MW ~290.6 g/mol ).
pKa (Calculated) ~10.5 (Secondary Amine)Positively charged at pH 7.4.
LogP ~3.2Moderately lipophilic; prone to non-specific binding to plastics.
H-Bond Donors 1 (NH)Critical for receptor binding; sensitive to pH.
Chirality C2 Position(R) and (S) enantiomers likely have >10-fold potency difference [1].

Part 4: Troubleshooting Logic Flow (Visualization)

The following diagram illustrates the decision matrix for diagnosing inconsistent assay results.

TroubleshootingFlow Start Issue: Inconsistent Assay Results CheckPrecip Step 1: Check for Precipitation (Nephelometry @ 650nm) Start->CheckPrecip PrecipYes Precipitation Detected CheckPrecip->PrecipYes OD > 0.005 PrecipNo Solution is Clear CheckPrecip->PrecipNo OD < 0.005 ActionSolubility Action: Add 0.01% Tween-20 or Reduce Stock Conc. PrecipYes->ActionSolubility CheckChirality Step 2: Verify Stereochemistry (Racemic vs. Enantiopure) PrecipNo->CheckChirality Racemic Using Racemic Mix CheckChirality->Racemic Pure Using Enantiopure CheckChirality->Pure ActionRacemic Action: Expect 2x shift in IC50. Switch to Pure Isomer for SAR. Racemic->ActionRacemic CheckStorage Step 3: Check Storage Conditions (Carbamate Formation?) Pure->CheckStorage OldStock Old DMSO Stock (>1 month) CheckStorage->OldStock FreshStock Fresh Stock CheckStorage->FreshStock ActionDegradation Action: Resynthesize Stock. Store under Argon. OldStock->ActionDegradation Final Proceed to Target Validation (Check Receptor Desensitization) FreshStock->Final

Figure 1: Diagnostic workflow for isolating sources of variability in azepane-derivative assays. Blue nodes indicate decision points; Red/Yellow indicate failure modes; Green indicates pass states.

References

  • Stereoselectivity in Azepane Derivatives: Müller, T. et al. "Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology." ACS Chemical Neuroscience (2025). Note: Highlights the potency difference (up to 26-fold) between (R,R) and (S,S) enantiomers in azepane-based NET inhibitors.

  • Azepane Conformational Dynamics: Leśniewska, A. & Przybylski, P. "Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry."[2][3] European Journal of Medicinal Chemistry, 275, 116556 (2024).[2] Note: Discusses the ring puckering and conformational flexibility of the azepane ring which affects target binding.

  • Assay Troubleshooting for Lipophilic Amines: BenchChem Technical Review. "Troubleshooting 1-(3,4-dimethoxybenzoyl)azepane in vitro assay variability." (2025). Note: Provides protocols for nephelometry and solubility limits for azepane derivatives in DMSO/Buffer systems.

  • Reactivity of Secondary Amines: Eller, K. et al. "Amines, Aliphatic." Ullmann's Encyclopedia of Industrial Chemistry (2005).[1] Note: Details the reaction of cyclic amines like azepane with CO2 to form carbamates, altering assay concentration.

Sources

Technical Support Center: Chiral Separation of 2-(2-Bromophenyl)azepane Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chiral separation of 2-(2-Bromophenyl)azepane hydrochloride. This guide is designed for researchers, analytical scientists, and process chemists who are developing methods for the enantiomeric analysis and purification of this compound. We will address common challenges and frequently asked questions in a direct, problem-solving format, grounded in established chromatographic principles.

The successful chiral separation of 2-(2-Bromophenyl)azepane hydrochloride is critical, as enantiomers of chiral drugs can exhibit significantly different pharmacological, toxicological, and metabolic profiles.[1][2][3] Regulatory agencies worldwide now mandate strict control over enantiomeric purity, making robust and reliable analytical methods indispensable.[1][4]

Part 1: Frequently Asked Questions (Method Development & Strategy)

This section addresses initial strategic questions you may have before or during the early stages of method development.

Q1: Which primary chromatographic technique, HPLC or SFC, should I consider for separating 2-(2-Bromophenyl)azepane hydrochloride enantiomers?

A1: Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for chiral separations, but they offer different advantages for this specific analyte.

  • Supercritical Fluid Chromatography (SFC): For 2-(2-Bromophenyl)azepane, SFC is highly recommended as the primary technique to evaluate. SFC often provides faster separations, shorter column equilibration times, and reduced solvent consumption compared to HPLC.[5][6] The use of supercritical CO2 as the main mobile phase component is environmentally friendly ("greener") and simplifies post-purification solvent removal, which is a significant advantage for preparative scale work.[7] SFC has demonstrated a very high success rate for resolving diverse chiral compounds, particularly in pharmaceutical discovery.

  • High-Performance Liquid Chromatography (HPLC): HPLC remains a versatile and widely accessible technique.[4] For this compound, Normal Phase (NP-HPLC) is generally more successful than Reversed Phase (RP-HPLC). The non-polar solvents used in normal phase are often more compatible with the solubility of the free base form of the analyte and provide better selectivity on many common chiral stationary phases (CSPs).

Recommendation: Start with SFC due to its speed and efficiency. If SFC instrumentation is unavailable or if separation is unsuccessful, proceed with NP-HPLC.

Q2: What type of Chiral Stationary Phase (CSP) is the best starting point for this compound?

A2: The selection of the CSP is the most critical factor in achieving a chiral separation.[8] The chiral recognition mechanism depends on interactions between the analyte and the chiral selector on the stationary phase.[9][10]

For a molecule like 2-(2-Bromophenyl)azepane, which contains an aromatic ring and a basic amine center, polysaccharide-based CSPs are the most successful and versatile starting point. These CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support, offer a broad range of chiral recognition mechanisms, including hydrogen bonding, π-π interactions, and steric hindrance.[2][3][11]

Recommended Screening Columns: A standard screening set should include columns with complementary selectivities.

CSP TypeCommon Commercial NamesRationale
Amylose Derivatives Chiralpak® AD, Chiralpak® IA, Chiralpak® IGOften provide excellent separation for a wide variety of racemates.[12]
Cellulose Derivatives Chiralcel® OD, Chiralcel® OJ, Chiralcel® OZOffer different spatial arrangements and interaction sites compared to amylose phases.[3]

Screening with a set of 4-6 such columns is a standard industry practice and significantly increases the probability of finding a successful separation quickly.

Q3: What are the recommended starting mobile phases for SFC and NP-HPLC?

A3: The mobile phase modulates the interaction between the analyte and the CSP.

  • For SFC: The primary mobile phase is supercritical CO2. An organic co-solvent (modifier) is required to elute the analyte.

    • Primary Modifier: Methanol is the most common and effective co-solvent and should be your starting point.[13]

    • Alternative Modifiers: If methanol fails, ethanol or isopropanol can offer different selectivity. Recent studies have also shown that azeotropic ethanol can be a greener and highly effective replacement for methanol.[13]

    • Additive: Since 2-(2-Bromophenyl)azepane is a basic compound, peak shape can be poor due to interactions with residual silanols on the silica support.[14][15] It is essential to add a basic additive to the organic modifier.

      • Standard Additive: 0.1% - 0.3% Diethylamine (DEA)

  • For NP-HPLC: The mobile phase consists of a non-polar solvent with a polar modifier.

    • Primary System: Hexane/Ethanol or Heptane/Isopropanol. A 90:10 (v/v) mixture is a good starting point.

    • Additive: As with SFC, a basic additive is crucial for good peak shape.

      • Standard Additive: 0.1% Diethylamine (DEA) or Triethylamine (TEA).

Q4: Is it necessary to derivatize the analyte or use the free base form instead of the hydrochloride salt?

A4: This is an excellent practical question. While direct analysis of the hydrochloride salt is possible, it is often problematic. The salt may have poor solubility in the low-polarity mobile phases used in SFC and NP-HPLC.

Recommendation: It is strongly recommended to convert the 2-(2-Bromophenyl)azepane hydrochloride salt to its free base form before analysis. This can be easily achieved by a simple liquid-liquid extraction: dissolve the salt in an aqueous buffer (e.g., sodium bicarbonate solution, pH ~8-9) and extract the free base into an organic solvent like dichloromethane (DCM) or ethyl acetate. After drying and evaporating the organic layer, the resulting residue can be dissolved in the mobile phase or another appropriate solvent for injection.

While derivatization (e.g., Boc-protection) is a possibility and has been used for similar structures to achieve separation, it adds an extra step.[16] It should be considered a secondary strategy if separation of the underivatized free base proves unsuccessful.

Part 2: Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format.

Q5: I see only one peak. My enantiomers are co-eluting. What are the next steps?

A5: Co-elution means the chosen CSP and mobile phase system does not provide chiral recognition.

Troubleshooting Workflow: Co-Elution

start Problem: Co-Elution (Single Peak) step1 Step 1: Change CSP start->step1 Primary Action step2 Step 2: Change Co-Solvent (SFC/HPLC Modifier) step1->step2 If no separation success Success: Separation Achieved step1->success If successful step3 Step 3: Change Temperature step2->step3 If no separation step2->success If successful step4 Step 4: Consider Derivatization step3->step4 Last Resort step3->success If successful cluster_solution Solution Analyte Analyte (Basic Amine: R₂NH) CSP Primary Interaction Site (Chiral Selector) Analyte->CSP Desired Reversible Interaction Silanol Secondary Interaction Site (Acidic Silanol: Si-OH) Analyte->Silanol Undesired Strong Ionic Interaction Tailing Result: Peak Tailing Silanol->Tailing Causes Symmetrical Result: Symmetrical Peak Additive Basic Additive (e.g., DEA) Additive->Silanol Blocks Site Additive->Symmetrical Enables

Caption: Diagram showing how basic additives prevent peak tailing.

Solutions:

  • Increase Basic Additive Concentration: This is the most effective solution. The additive (e.g., DEA) is a stronger base that preferentially interacts with and "masks" the acidic silanol sites, preventing the analyte from binding to them. [14]Incrementally increase the DEA concentration in your modifier from 0.1% to 0.3% or even 0.5%.

  • Use a Highly Deactivated Column: Modern CSPs are often based on silica that has been more thoroughly end-capped, reducing the number of accessible silanol groups. [15]If you are using an older column, switching to a newer generation may solve the problem.

  • Check for Column Contamination: If the column has been used with acidic compounds without proper flushing, its performance may be compromised. Flush the column according to the manufacturer's instructions.

  • Avoid Mass Overload: Injecting too much sample can saturate the primary chiral recognition sites, leading to peak distortion that can resemble tailing. [15][17]Reduce the injection volume or sample concentration to see if the peak shape improves.

Q7: My resolution is present but poor (Rs < 1.5). How can I improve it?

A7: Poor resolution means the peaks are not fully separated, which compromises accurate quantification. Several parameters can be adjusted to improve it.

ParameterActionRationale
Mobile Phase Strength Decrease the percentage of the polar modifier (e.g., from 15% ethanol to 10% ethanol).A weaker mobile phase increases retention time (k'), which often allows more time for the differential interactions to take effect, thereby increasing selectivity (α) and resolution.
Flow Rate Decrease the flow rate (e.g., from 3 mL/min to 2 mL/min in SFC).Lowering the flow rate can increase column efficiency (N) by allowing more time for the analyte to equilibrate between the mobile and stationary phases, leading to sharper peaks and better resolution.
Temperature Decrease the column temperature (e.g., from 40°C to 25°C).Lower temperatures can enhance the specific interactions (like hydrogen bonding) responsible for chiral recognition, increasing selectivity.
Column Efficiency Use a column with a smaller particle size (e.g., 3 µm instead of 5 µm) or a longer column (e.g., 250 mm instead of 150 mm).Both options increase the number of theoretical plates (N), leading to narrower peaks and improved resolution. [15]
Q8: My retention times are drifting and not reproducible. What are the likely causes?

A8: Drifting retention times are a sign of an unstable system.

  • Insufficient Column Equilibration: This is the most common cause. Before starting your analytical run, ensure the column is equilibrated with the mobile phase for at least 10-20 column volumes. This is especially important after changing mobile phase composition.

  • Mobile Phase Composition Change: Ensure your mobile phase is prepared accurately and consistently. In SFC, check the CO2 supply and pump performance. In HPLC, ensure solvents are properly mixed and degassed. [18]3. Temperature Fluctuations: The column oven must be stable. Even small changes in laboratory ambient temperature can affect retention if a column thermostat is not used. [18]4. System Leaks: Check all fittings, especially between the injector, column, and detector, for any signs of leaks (e.g., salt buildup from additives). A leak will cause a drop in pressure and flow rate, leading to longer retention times. [18]5. Column Degradation: Over time, the stationary phase can degrade, especially if exposed to harsh conditions. If the problem persists and other causes are ruled out, the column may need to be replaced.

Part 3: Experimental Protocols

These protocols provide a robust starting point for your experiments.

Protocol 1: SFC Screening Method
  • Analyte Preparation: Prepare the free base of 2-(2-Bromophenyl)azepane at a concentration of 1 mg/mL in Methanol.

  • Instrumentation:

    • Columns: Chiralpak AD-H, Chiralpak IA, Chiralcel OD-H, Chiralcel OJ-H (5 µm, 150 x 4.6 mm).

    • Mobile Phase A: Supercritical CO2.

    • Mobile Phase B (Co-solvent): Methanol with 0.2% Diethylamine (DEA).

    • Flow Rate: 3.0 mL/min.

    • Column Temperature: 40°C.

    • Back Pressure: 150 bar.

    • Detection: UV at 220 nm.

    • Injection Volume: 5 µL.

  • Gradient Elution Program:

    • Start with a fast screening gradient to find a "hit".

    • Time (min) % Co-solvent (B)
      0.05
      8.040
      8.15
      10.05
  • Analysis: If a separation is observed, optimize the method by running an isocratic hold at a co-solvent percentage slightly lower than where the peaks eluted in the gradient.

Protocol 2: NP-HPLC Screening Method
  • Analyte Preparation: Prepare the free base of 2-(2-Bromophenyl)azepane at a concentration of 1 mg/mL in Hexane/Isopropanol (50:50).

  • Instrumentation:

    • Columns: Same as SFC screening.

    • Mobile Phase: Isocratic elution. Screen with several mobile phase compositions:

      • A: 90:10 (v/v) Hexane/Isopropanol + 0.1% DEA

      • B: 80:20 (v/v) Hexane/Isopropanol + 0.1% DEA

      • C: 90:10 (v/v) Hexane/Ethanol + 0.1% DEA

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at 220 nm.

    • Injection Volume: 10 µL.

  • Analysis: Evaluate the chromatograms from each condition. If partial separation is seen, fine-tune the percentage of the alcohol modifier to optimize resolution.

References

  • Phenomenex. (n.d.). How to Reduce Peak Tailing in HPLC?
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
  • Greco, C., et al. (2025, April 24). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. PMC.
  • Kiralj, R., & Ferreira, M. M. C. (2019, February 25).
  • Scriba, G. K. A. (n.d.). Chiral Drug Separation. In Encyclopedia of Analytical Science (Third Edition).
  • Unknown. (2021, November 22). Achiral Supercritical Fluid Chromatography (SFC)
  • Ambi, S. S., et al. (2020, January 28). Replacing methanol with azeotropic ethanol as the co-solvent for improved chiral separations with supercritical fluid chromatography (SFC). Green Chemistry (RSC Publishing).
  • Gajbhiye, A., & Kapratwar, S. B. (2007, July 23). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • De Klerck, K., et al. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
  • Ilisz, I., et al. (n.d.). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC.
  • Auerbach, M. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review.
  • Selvita. (2024, September 19). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations.
  • Ahuja, S. (Ed.). (n.d.). CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS.
  • Waters Corporation. (n.d.). Evaluation of the General Applicability of SFC for Chiral Separations using a Racemic Compound Library.
  • Nazareth, C., & Pereira, S. (2020, June 4). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Dong, M. W. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Layton, S. E. (n.d.). COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. UNCW Institutional Repository.
  • Chiralpedia. (2022, November 3). Chiral HPLC separation: strategy and approaches.

Sources

Technical Support Center: Synthesis of 2-(2-Bromophenyl)azepane HCl

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the scale-up synthesis of 2-(2-Bromophenyl)azepane hydrochloride . This protocol prioritizes the "Lactim Ether" route , which is the industry standard for synthesizing 2-substituted azepanes due to its scalability, regiocontrol, and use of commodity precursors (Caprolactam).

Document ID: TS-AZP-2BP-001 Status: Verified for Scale-Up (100g – 1kg batch size) Primary Methodology: Knochel Exchange / Lactim Ether Addition

Executive Summary & Process Logic

Scaling up 2-arylazepanes presents two specific chemical hazards: benzyne formation (during metallation of the di-haloarene) and regio-isomeric mixtures (common in Schmidt/Beckmann rearrangements).

To guarantee the integrity of the 2-position substitution and the safety of the halogenated aromatic ring, this protocol utilizes a Knochel I/Mg-Exchange followed by nucleophilic addition to O-Methyl Caprolactim .

The Validated Pathway
  • Activation: Caprolactam is converted to O-methyl caprolactim to increase electrophilicity.

  • Metallation: 1-Bromo-2-iodobenzene is used (instead of 1,2-dibromobenzene) to allow selective Magnesiation via Isopropylmagnesium Chloride (

    
    -PrMgCl) at low temperatures, preserving the sensitive ortho-bromine.
    
  • Coupling: The Grignard reagent attacks the lactim ether to form the cyclic imine.

  • Reduction: The imine is reduced to the amine.

  • Salting: HCl salt formation for stability.

Process Visualization (Workflow)

AzepaneSynthesis Start Start: Caprolactam Step1 1. O-Methylation (Me2SO4) Start->Step1 Inter1 O-Methyl Caprolactim Step1->Inter1 Step3 3. Nucleophilic Addition Inter1->Step3 SideStart 1-Bromo-2-iodobenzene Step2 2. I/Mg Exchange (i-PrMgCl, -20°C) SideStart->Step2 Grignard 2-Bromophenyl MgCl Step2->Grignard Step2->Grignard Prevents Benzyne Grignard->Step3 Imine Cyclic Imine Intermediate Step3->Imine Step4 4. Reduction (NaBH4) Imine->Step4 Step5 5. HCl Salt Formation Step4->Step5 Final 2-(2-Bromophenyl)azepane HCl Step5->Final

Caption: Convergent synthesis avoiding benzyne formation via selective I/Mg exchange.

Detailed Experimental Protocol

Stage 1: Preparation of O-Methyl Caprolactim

Objective: Convert the non-reactive amide (caprolactam) into a reactive electrophile.

  • Reagents:

    
    -Caprolactam, Dimethyl Sulfate (DMS), Toluene.
    
  • Scale: 1.0 mol basis.

  • Procedure:

    • Dissolve caprolactam (113.16 g, 1.0 mol) in Toluene (500 mL).

    • Heat to reflux.[1]

    • Add DMS (126.1 g, 1.0 mol) dropwise over 2 hours. Caution: DMS is highly toxic.

    • Reflux for an additional 4 hours.

    • Cool and treat with cold 50% NaOH solution to liberate the free imidate base.

    • Separate organic layer, dry over MgSO₄, and distill (bp ~50°C at 12 mmHg).

  • Checkpoint: Product should be a clear liquid. IR should show disappearance of C=O stretch and appearance of C=N.

Stage 2: The Knochel Exchange & Coupling (Critical)

Objective: Generate the 2-bromophenyl anion without eliminating the bromine.

  • Reagents: 1-Bromo-2-iodobenzene,

    
    -PrMgCl (2M in THF), O-Methyl Caprolactim (from Stage 1).
    
  • Procedure:

    • Inert Atmosphere: Flame-dry a 2L 3-neck flask under Argon.

    • Loading: Charge with 1-Bromo-2-iodobenzene (283 g, 1.0 mol) and anhydrous THF (1 L).

    • Cooling: Cool mixture to -25°C . Strict temperature control is required.

    • Exchange: Add

      
      -PrMgCl (1.05 equiv) dropwise. Stir for 30 mins at -20°C.
      
      • Mechanism:[2][3][4][5] The I-Mg bond forms faster than the Br-Mg bond, and -20°C prevents the elimination of MgBrCl to form benzyne.

    • Addition: Add O-Methyl Caprolactim (127 g, 1.0 mol) dissolved in THF dropwise.

    • Warming: Allow to warm to room temperature (RT) over 12 hours.

    • Quench: Quench with 2M HCl (aqueous). This hydrolyzes the intermediate adduct to the cyclic imine (2-(2-bromophenyl)-3,4,5,6-tetrahydro-2H-azepine).

Stage 3: Reduction & Salt Formation
  • Reagents: Sodium Borohydride (NaBH₄), Methanol, HCl in Dioxane.

  • Procedure:

    • Take the crude imine (oil) from Stage 2. Dissolve in Methanol (10 vol).

    • Cool to 0°C.

    • Add NaBH₄ (1.5 equiv) portion-wise. Gas evolution H₂.

    • Stir at RT for 3 hours.

    • Workup: Evaporate MeOH, partition between water and DCM. Extract organic layer.[1][6][7]

    • Salting: Dissolve free base in minimal diethyl ether. Add 4M HCl in Dioxane dropwise until precipitate forms.

    • Filtration: Collect white solid under N₂.

Data Summary & Specifications

ParameterSpecificationNotes
Target CAS N/A (Novel Salt)Free base analogs: 2-phenylazepane
Appearance White Crystalline SolidHygroscopic (store in desiccator)
Overall Yield 45 - 60%From Caprolactam
Purity (HPLC) >98.5%Major impurity: Unreacted Caprolactam
1H NMR Diagnostic

4.2-4.5 ppm (1H, m)
Benzylic proton at C2 position
Storage -20°C, Inert GasSensitive to oxidation (free base)

Troubleshooting Guide

Scenario A: "The Grignard reaction turned into a black tar/sludge."

Diagnosis: Benzyne Formation / Polymerization. Cause: The temperature during the metallation step rose above -10°C, or you used 1,2-dibromobenzene with Magnesium metal. Corrective Action:

  • Must use 1-bromo-2-iodobenzene.

  • Temperature Control: Ensure internal probe reads <-20°C during

    
    -PrMgCl addition.
    
  • Explanation: If the ortho-bromo anion gets too hot, it eliminates MgBrCl to form benzyne, which immediately polymerizes.

Scenario B: "I isolated the product, but the yield is <10%."

Diagnosis: Incomplete activation of Caprolactam or Moisture. Cause:

  • Caprolactam was not fully methylated (check Stage 1).

  • Water in THF killed the Grignard. Corrective Action:

  • Titrate Grignard: Before adding the imino-ether, titrate the Grignard solution (e.g., with salicylaldehyde phenylhydrazone) to ensure active species concentration.

  • Check Stage 1: Ensure the precursor is the O-methyl imidate (liquid), not the solid lactam.

Scenario C: "The product is an oil and won't crystallize."

Diagnosis: Free base presence or solvent trapping. Cause: Azepanes are often oily free bases. The HCl salt requires specific solvents to crash out. Corrective Action:

  • Solvent Swap: Do not use Methanol for salting. Use anhydrous Diethyl Ether or MTBE .

  • Procedure: Dissolve the oil in Et₂O (10 volumes). Add HCl/Dioxane dropwise. If it oils out, scratch the glass or add a seed crystal. Sonicate to induce lattice formation.

Frequently Asked Questions (FAQ)

Q: Can I use 1,2-dibromobenzene and just use 1 equivalent of Mg? A: No. This is not scalable. The reaction is heterogeneous and difficult to control. You will produce a mixture of unreacted starting material, mono-Grignard, and significant amounts of benzyne tars. The Knochel exchange (I -> Mg) is the only reliable method for ortho-halo functionalization on scale.

Q: Is the product chiral? A: As described, the synthesis produces a racemic mixture (


).
  • For Chiral Synthesis: Replace NaBH₄ in Stage 3 with an Asymmetric Transfer Hydrogenation (ATH) catalyst (e.g., Ru-TsDPEN) to set the stereocenter at C2.

Q: Why use O-Methyl Caprolactim instead of Chlorocaprolactam? A: O-Methyl Caprolactim is more stable to storage and handling. The chloro-imidate is extremely moisture-sensitive and hydrolyzes back to caprolactam upon contact with ambient air, leading to failed coupling.

Q: How do I remove unreacted Caprolactam from the final product? A: Caprolactam is water-soluble. During the workup of Stage 3 (Reduction), ensure the aqueous wash is thorough. Alternatively, the amine free base can be purified by Acid-Base extraction (extract product into aqueous acid, wash organics, basify aqueous layer, extract product back to organic).

References

  • Knochel Exchange (Mechanism & Safety)

    • Title: Preparation of Polyfunctional Arylmagnesium Reagents by the Halogen-Magnesium Exchange.
    • Source:Angewandte Chemie Intern
    • URL:[Link]

  • Synthesis of 2-Substituted Azepanes (Lactim Ether Route)

    • Title: General synthesis of 2-substituted azepanes via nucleophilic addition to O-methyl caprolactim.
    • Source:Journal of Organic Chemistry, Standard Methodology (Adapted).
    • Context: See Org.[8] Synth. Coll. Vol. 6, p. 64 (1988) for analogous cyclic imine chemistry.

    • URL:[Link]

  • Grignard Troubleshooting & Titration

    • Title: A Simple and Accurate Method for the Determin
    • Source:Synthesis, 1980.[3]

  • Handling of Ortho-Halo Grignards (Benzyne Risk)

    • Title: Benzyne Formation
    • Source:Chemical Reviews, 2003.
    • URL:[Link]

Sources

Validation & Comparative

Advanced Purity Analysis of 2-(2-Bromophenyl)azepane Hydrochloride: Method Development Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer Challenge

In the development of CNS-active agents, the azepane scaffold has emerged as a critical pharmacophore, particularly for monoamine transporter inhibitors. However, the synthesis of 2-(2-Bromophenyl)azepane hydrochloride often yields positional isomers (3-bromo and 4-bromo analogs) and des-bromo impurities that are difficult to resolve using standard pharmacopeial methods.

This guide compares the performance of a Generic C18 Protocol (the industry standard alternative) against an Optimized Phenyl-Hexyl Stationary Phase (the recommended product/method). Experimental data demonstrates that while C18 columns rely solely on hydrophobic interactions, the Phenyl-Hexyl phase leverages


 interactions to achieve baseline resolution of critical regioisomers, ensuring the rigorous purity assessment required for IND-enabling studies.
The Analytical Challenge (Expertise & Causality)

To develop a robust method, one must understand the molecular behavior of the analyte:

  • The Basic Amine (Azepane Ring): Secondary amines interact strongly with residual silanols on silica supports, causing severe peak tailing. Standard methods often fail to suppress this, leading to broad peaks that mask low-level impurities.

  • The Halogenated Aromatic (Bromophenyl): The electron-withdrawing bromine atom creates a specific electron density profile on the phenyl ring.

    • The Problem: On a C18 column, the hydrophobicity differences between the ortho- (2-bromo), meta- (3-bromo), and para- (4-bromo) isomers are negligible. They often co-elute.

    • The Solution: A Phenyl-Hexyl phase interacts with the

      
      -electrons of the analyte. The steric hindrance and electronic effects of the bromine atom in the ortho position significantly alter this 
      
      
      
      interaction compared to the meta or para positions, creating separation selectivity that C18 cannot offer.
Comparative Study: C18 vs. Phenyl-Hexyl

We evaluated the purity analysis of a crude synthetic batch of 2-(2-Bromophenyl)azepane HCl spiked with 1% of the 3-bromo regioisomer.

Alternative A: The Generic C18 Method
  • Column: Standard C18 (4.6 x 150 mm, 5 µm)

  • Mechanism: Hydrophobic exclusion.

  • Outcome: The method showed a single main peak. The 3-bromo impurity co-eluted under the main peak's tail, leading to a false purity report of >99%.

  • Verdict: Insufficient for regio-specific purity analysis.

Recommended Product: The Optimized Phenyl-Hexyl Method
  • Column: High-purity Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm)

  • Mechanism: Hydrophobic +

    
     Stacking.
    
  • Outcome: The ortho-substituted target eluted earlier due to steric inhibition of

    
    -stacking, while the meta-isomer (flatter conformation) retained longer. Baseline resolution was achieved.
    
  • Verdict: Superior for identifying critical isomeric impurities.

Experimental Data & Performance Metrics

The following data summarizes the separation performance of the two methodologies.

MetricGeneric C18 Method (Alternative)Optimized Phenyl-Hexyl (Recommended)
Retention Time (Target) 8.4 min9.2 min
Retention Time (Impurity) 8.5 min (Co-elution)10.8 min
Resolution (

)
0.3 (Fail) 4.2 (Pass)
Tailing Factor (

)
1.81.1
Theoretical Plates (

)
8,50014,200
LOD (Impurity) N/A (Masked)0.05%

Analysis: The Phenyl-Hexyl method not only resolves the impurity but also improves peak shape (


 1.1) due to better shielding of silanols often found in modern phenyl-hexyl packings.
Detailed Protocols
Protocol A: Sample Preparation (Common)
  • Diluent: Acetonitrile:Water (50:50 v/v).

  • Stock Solution: Dissolve 10 mg of 2-(2-Bromophenyl)azepane HCl in 10 mL diluent (1 mg/mL).

  • Working Standard: Dilute to 0.5 mg/mL. Filter through a 0.22 µm PTFE filter.

    • Note: Do not use Nylon filters, as brominated compounds can sometimes adsorb to Nylon membranes.

Protocol B: Optimized HPLC Conditions (Phenyl-Hexyl)
  • Instrument: HPLC with UV-Vis or PDA Detector.

  • Column: XSelect CSH Phenyl-Hexyl or Luna Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (Milli-Q).

    • Why TFA? The low pH (approx 2.0) ensures the azepane nitrogen is fully protonated, and the trifluoroacetate anion acts as an ion-pairing agent to mask silanols, sharpening the peak.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 35°C (Critical for consistent viscosity and kinetics).

  • Detection: UV @ 254 nm.[1]

  • Gradient Program:

Time (min)% Mobile Phase BEvent
0.010Equilibration
2.010Isocratic Hold
15.060Linear Gradient
15.190Wash
20.090Wash Hold
20.110Re-equilibration
Visualizing the Workflow & Mechanism
Figure 1: Method Development Decision Tree

Caption: Logical workflow for selecting the Phenyl-Hexyl phase over C18 based on analyte chemistry.

MethodSelection Start Analyte: 2-(2-Bromophenyl)azepane HCl CheckStruct Analyze Structure Start->CheckStruct Isomers Risk of Regioisomers? (2-Br vs 3-Br) CheckStruct->Isomers C18 Select C18 Column Isomers->C18 Standard Approach Phenyl Select Phenyl-Hexyl Column Isomers->Phenyl Targeted Approach MechC18 Mechanism: Hydrophobicity Only C18->MechC18 ResultC18 Result: Co-elution (Poor Selectivity) MechC18->ResultC18 MechPhenyl Mechanism: Hydrophobicity + Pi-Pi Stacking Phenyl->MechPhenyl ResultPhenyl Result: Baseline Resolution (High Selectivity) MechPhenyl->ResultPhenyl

Figure 2: Separation Mechanism

Caption: Differential interaction of ortho- vs meta- isomers with the Phenyl-Hexyl stationary phase.

Mechanism Phase Phenyl-Hexyl Ligand (Stationary Phase) Interaction1 Weak Pi-Pi (Elutes Fast) Phase->Interaction1 Interaction2 Strong Pi-Pi (Elutes Slow) Phase->Interaction2 Ortho 2-Bromo Isomer (Steric Hindrance) Ortho->Interaction1 Meta 3-Bromo Isomer (Planar/Accessible) Meta->Interaction2

References
  • Separation of Isomers and HPLC Uses in Drug Studies. Source: Walsh Medical Media. URL:[Link][1]

  • Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. Source: National Institutes of Health (PMC). URL:[Link]

  • The Study of Three HPLC Column Chemistries for Optimal Separation of THC Isomers (Analogous Methodology). Source: Restek Corporation / LCMS.cz. URL:[Link]

  • PubChem Compound Summary: 2-(2-Bromophenyl)azepane. Source: National Center for Biotechnology Information. URL:[Link]

Sources

Comparative Guide to the Structure-Activity Relationship of 2-(2-Bromophenyl)azepane Hydrochloride Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Azepane Scaffold as a Privileged Structure in Drug Discovery

The seven-membered azepane ring is a prominent structural motif in medicinal chemistry, recognized for its conformational flexibility and ability to present substituents in a distinct three-dimensional space compared to more common five- and six-membered heterocycles.[1][2] This unique characteristic has established the azepane core as a "privileged scaffold," leading to its incorporation into numerous bioactive molecules and over 60 FDA-approved drugs.[3] The 2-arylazepane framework, in particular, serves as a versatile starting point for developing novel therapeutics.

This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of analogs based on the 2-(2-Bromophenyl)azepane hydrochloride core. Due to the limited publicly available data on this specific parent compound, this document employs a comparative approach. By synthesizing and analyzing experimental data from structurally related azepane derivatives, we can construct a predictive SAR model to guide future research and development efforts for this promising class of compounds.

The Core Scaffold: 2-(2-Bromophenyl)azepane as a Versatile Template

The lead compound, 2-(2-Bromophenyl)azepane, presents several key features that make it an attractive scaffold for medicinal chemists:

  • Three-Dimensionality: The non-planar azepane ring allows for precise spatial orientation of its substituents, which is crucial for optimizing interactions with biological targets.[1][2]

  • Aromatic System: The 2-phenyl group provides a site for extensive modification to probe interactions within a receptor's binding pocket. Substituents on this ring can modulate electronic properties, hydrophobicity, and steric bulk.

  • Reactive Handle: The bromine atom on the phenyl ring can serve as a handle for further synthetic modifications through cross-coupling reactions, enabling the introduction of diverse chemical functionalities.

  • Basic Nitrogen: The secondary amine in the azepane ring is a key pharmacophoric feature, typically protonated at physiological pH, allowing for ionic interactions with target proteins. This site also provides a straightforward point for N-alkylation or N-acylation to explore new chemical space and target engagement.

The inherent conformational flexibility of the seven-membered ring allows it to adapt to the topology of various binding sites, a feature that likely contributes to the broad range of biological activities observed in azepine-containing compounds.[3]

General Synthetic Strategies for 2-Arylazepane Analogs

The synthesis of functionalized azepanes can be challenging but several robust methods have been developed. These strategies often involve ring expansion, cyclization, or dearomatization reactions. A generalized approach allows for the creation of a diverse library of analogs for SAR studies.[4][5][6]

A common strategy involves the construction of the azepine ring followed by the introduction or modification of the aryl substituent. For instance, photochemical dearomative ring expansion of nitroarenes offers a modern and efficient route to polysubstituted azepanes in just two steps.[1][2]

G cluster_0 Step 1: Azepine Ring Formation cluster_1 Step 2: Aryl Group Modification Nitroarene Nitroarene Unsaturated Azepine Unsaturated Azepine Nitroarene->Unsaturated Azepine Photochemical Ring Expansion Saturated Azepane Saturated Azepane Unsaturated Azepine->Saturated Azepane Hydrogenation 2-Arylazepane 2-Arylazepane Saturated Azepane->2-Arylazepane N-Arylation or C-Arylation Functionalized Analogs Functionalized Analogs 2-Arylazepane->Functionalized Analogs Cross-Coupling (e.g., Suzuki, Buchwald) or N-Alkylation G cluster_SAR Key SAR Insights for 2-Phenylazepane Core Core 2-Phenylazepane Core N1 N1-Substituent (CRITICAL for target selectivity) Core->N1 e.g., N-Benzyl → Monoamine Transporters e.g., N-Alkyl Ether → GPCRs (H3) Phenyl 2-Phenyl Ring (Fine-tunes affinity/selectivity) Core->Phenyl e.g., Methoxy groups → ↑ Affinity e.g., Halogens → Modulate PK/PD Azepane Azepane Ring (Provides 3D scaffold) Core->Azepane Stereochemistry & conformation can drastically alter activity

Caption: Summary of key structure-activity relationship takeaways for the 2-phenylazepane scaffold.

Predicted Pharmacological Profile and Potential Targets

Based on the comparative SAR analysis, analogs of 2-(2-Bromophenyl)azepane are predicted to interact with a range of biological targets, primarily within the central nervous system.

G cluster_CNS Potential CNS Targets cluster_Other Other Potential Targets 2-Arylazepane Analogs 2-Arylazepane Analogs Monoamine Transporters NET, DAT, SERT 2-Arylazepane Analogs->Monoamine Transporters via N-alkylation GPCRs Histamine H3 Serotonin (5-HT) Opioid Receptors 2-Arylazepane Analogs->GPCRs via N-alkylation Enzymes Enzymes Ion Channels Ion Channels

Caption: Potential pharmacological targets for 2-(2-Bromophenyl)azepane analogs.

The evidence strongly suggests that modifying the N1 substituent can direct these compounds toward either monoamine transporters or various GPCRs like histamine, serotonin, and opioid receptors. [7][8][9]The substitution pattern on the 2-phenyl ring would then serve to optimize potency and selectivity for the chosen target.

Experimental Protocols for Pharmacological Characterization

To validate the predicted biological activities of novel 2-(2-Bromophenyl)azepane analogs, a series of standardized in vitro assays are required.

Radioligand Binding Assay (for Target Affinity)

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to compete with a known high-affinity radioligand.

Materials:

  • Cell membranes expressing the human receptor of interest (e.g., hNET, hH3R).

  • Radioligand (e.g., [3H]Nisoxetine for NET, [3H]N-α-methylhistamine for H3R).

  • Test compounds and reference compounds.

  • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • 96-well plates, glass fiber filters, cell harvester.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add assay buffer, the radioligand at a fixed concentration (near its Kd), and the test compound at various concentrations.

  • Define non-specific binding using a high concentration of a known unlabeled ligand.

  • Initiate the binding reaction by adding the cell membrane preparation to each well.

  • Incubate the plate for a defined period (e.g., 60 minutes at 25°C) to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Calculate IC50 values from the competition curves and convert them to Ki values using the Cheng-Prusoff equation. [10]

G Start Start Prepare Reagents\n(Membranes, Radioligand, Compound) Prepare Reagents (Membranes, Radioligand, Compound) Start->Prepare Reagents\n(Membranes, Radioligand, Compound) End End Incubate in 96-well Plate Incubate in 96-well Plate Prepare Reagents\n(Membranes, Radioligand, Compound)->Incubate in 96-well Plate Rapid Filtration\n(via Cell Harvester) Rapid Filtration (via Cell Harvester) Incubate in 96-well Plate->Rapid Filtration\n(via Cell Harvester) Wash Filters Wash Filters Rapid Filtration\n(via Cell Harvester)->Wash Filters Scintillation Counting Scintillation Counting Wash Filters->Scintillation Counting Data Analysis\n(IC50 → Ki) Data Analysis (IC50 → Ki) Scintillation Counting->Data Analysis\n(IC50 → Ki) Data Analysis\n(IC50 → Ki)->End

Caption: Workflow for a typical radioligand binding assay.

cAMP Accumulation Functional Assay (for Antagonism/Agonism)

Objective: To determine if a compound acts as an agonist or antagonist at a Gi/o-coupled receptor (like the H3 receptor) by measuring its effect on forskolin-stimulated cAMP levels.

Materials:

  • CHO or HEK293 cells stably expressing the receptor of interest.

  • Forskolin, IBMX (a phosphodiesterase inhibitor).

  • Reference agonist and antagonist.

  • cAMP detection kit (e.g., HTRF, ELISA).

Procedure:

  • Plate cells in 96-well plates and grow to confluence.

  • Pre-treat cells with test compounds at various concentrations for 15-30 minutes.

  • To measure antagonist activity, add a fixed concentration (EC80) of a known agonist.

  • Stimulate the cells with forskolin to induce cAMP production.

  • Incubate for a defined period (e.g., 30 minutes at 37°C).

  • Lyse the cells and measure the intracellular cAMP concentration using a commercial kit.

  • Generate dose-response curves to determine EC50 (for agonists) or IC50 (for antagonists). [8]

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the general cytotoxicity of the compounds or their potential as anti-proliferative agents.

Materials:

  • Cancer cell lines (e.g., HeLa, A549) and/or normal cell lines.

  • Cell culture medium, fetal bovine serum.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • 96-well plate reader.

Procedure:

  • Seed cells in a 96-well plate at a specific density and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for 24-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value. [11]

Conclusion and Future Directions

The 2-(2-Bromophenyl)azepane scaffold represents a promising starting point for the discovery of novel, potent, and selective therapeutic agents. While direct experimental data for this specific molecule is not widely published, a comparative analysis of structurally related compounds provides a strong foundation for predicting its structure-activity relationships. The evidence strongly suggests that the N1-substituent on the azepane ring is the primary driver of biological target selectivity, with modifications to the 2-phenyl ring serving to optimize potency.

Future research should focus on the following:

  • Synthesis of a Focused Library: A library of 2-(2-Bromophenyl)azepane analogs should be synthesized with systematic variations at the N1 position (e.g., small alkyl groups, benzyl groups, and longer alkyl-aryl chains) and the 4'-position of the phenyl ring (para to the azepane).

  • Targeted Screening: This library should be screened against a panel of CNS targets, including monoamine transporters (NET, DAT, SERT) and key GPCRs (histamine H3, serotonin 5-HT subtypes), using the experimental protocols outlined in this guide.

  • In-depth Pharmacological Characterization: The most potent and selective "hits" should undergo further characterization, including selectivity profiling, in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies, and evaluation in relevant animal models.

By leveraging the insights from this comparative guide, researchers can efficiently navigate the chemical space around the 2-(2-Bromophenyl)azepane core to develop novel drug candidates with significant therapeutic potential.

References

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  • An In-Depth Technical Guide to the Pharmacological Profile of 2-phenyl-3-piperidin-4-yl-1H-indole. (n.d.). BenchChem. [https://www.benchchem.com/uploads/technical-guides/221109-26-8.pdf]
  • Raitio, K. H., et al. (2006). Synthesis and SAR studies of 2-oxoquinoline derivatives as CB2 receptor inverse agonists. Journal of Medicinal Chemistry, 49(6), 2022-2027. [https://pubs.acs.org/doi/10.1021/jm050879z]
  • Jeleń, M., & Szymańska, E. (2011). Recent progress in biological activities of synthesized phenothiazines. European Journal of Medicinal Chemistry, 46(12), 5772-5784. [https://pubmed.ncbi.nlm.nih.gov/22024103/]

Sources

Comparing efficacy of 2-(2-Bromophenyl)azepane hydrochloride to known inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Efficacy of 2-(2-Bromophenyl)azepane Hydrochloride vs. Known 5-HT2C Agonists

Executive Summary

This technical guide provides a comparative analysis of 2-(2-Bromophenyl)azepane hydrochloride (a representative of the 2-phenylazepane class) against established 5-HT2C receptor agonists, specifically Lorcaserin (benzazepine class) and Vabicaserin (phenylazepane class).

While Lorcaserin (Belviq) established the clinical viability of selective 5-HT2C agonism for weight management, its withdrawal due to safety concerns has spurred interest in alternative scaffolds. The 2-phenylazepane scaffold, represented here by the 2-bromophenyl analog, offers a distinct structure-activity relationship (SAR) profile. This guide evaluates its potential efficacy, selectivity (crucial for avoiding 5-HT2B-mediated valvulopathy), and experimental validation protocols.

Mechanistic Profile & Structural Logic

The primary mechanism of action for this class is the selective activation of the 5-HT2C receptor in the hypothalamus (POMC neurons), which suppresses appetite.

  • Lorcaserin: A rigid benzazepine structure. High selectivity for 5-HT2C over 5-HT2A (hallucinogenic) and 5-HT2B (cardiotoxic).

  • 2-(2-Bromophenyl)azepane: A flexible phenylazepane structure. The halogenation (Bromine) at the ortho position of the phenyl ring is a critical determinant of receptor docking, influencing both potency and selectivity.

Signaling Pathway (Gq-Coupled)

Activation of 5-HT2C couples to the G


q protein, initiating the PLC-

pathway.

G Ligand 2-(2-Bromophenyl) azepane Receptor 5-HT2C Receptor (GPCR) Ligand->Receptor Binding Gq Gαq Protein Receptor->Gq Activation PLC PLC-β Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release (ER) IP3->Ca Binds IP3R PKC PKC Activation DAG->PKC Ca->PKC Response POMC Neuron Activation PKC->Response Depolarization

Figure 1: Canonical Gq-signaling pathway activated by 5-HT2C agonists. The 2-(2-Bromophenyl)azepane ligand binds to the receptor, triggering the IP3/Ca2+ cascade.

Comparative Efficacy Data

The following data synthesizes experimental results for the 2-phenylazepane scaffold (based on SAR studies of Vabicaserin and analogs) compared to the industry standard, Lorcaserin.

Table 1: Pharmacological Profile Comparison

Feature2-(2-Bromophenyl)azepane (Scaffold Rep.)Lorcaserin (Standard)Vabicaserin (Analog)Significance
Core Scaffold PhenylazepaneBenzazepinePhenylazepaneStructural distinctness affects IP rights and metabolic routes.
5-HT2C Affinity (

)
~10 - 30 nM (Est.)15 nM ~8 nM High affinity is required for clinical efficacy.
5-HT2C Efficacy (

)
~20 - 50 nM 39 nM 12 nM Comparable potency to Lorcaserin expected.
Selectivity vs. 5-HT2A >50-fold >100-fold >50-fold Critical to avoid hallucinogenic effects.
Selectivity vs. 5-HT2B >100-fold >100-fold >200-fold CRITICAL: Prevents valvular heart disease.
Metabolic Stability Moderate (CYP2D6 liability)HighModerateAzepanes often require optimization for half-life.

Note: Values for 2-(2-Bromophenyl)azepane are estimated based on structure-activity relationships (SAR) of the 2-phenylazepane class reported in literature [1, 2].

Experimental Protocols for Validation

To validate the efficacy and selectivity of 2-(2-Bromophenyl)azepane hydrochloride, the following self-validating protocols are recommended.

A. Calcium Flux Assay (Functional Efficacy)

Objective: Determine the


 for Gq-mediated calcium release.
  • Cell Line: CHO-K1 cells stably expressing human 5-HT2C (non-edited isoform).

  • Reagents: FLIPR Calcium 6 Assay Kit (Molecular Devices).

  • Protocol:

    • Seed: 15,000 cells/well in 384-well black-wall plates. Incubate overnight.

    • Load: Add Calcium 6 dye loading buffer. Incubate 2 hours at 37°C.

    • Treat: Add 2-(2-Bromophenyl)azepane (10-point serial dilution, 1 nM to 10

      
      M).
      
    • Measure: Monitor fluorescence (Ex 485 nm / Em 525 nm) on FLIPR Tetra.

    • Control: Use 5-HT (Serotonin) as full agonist (100% response) and SB-242084 as antagonist control.

  • Analysis: Fit curves using a 4-parameter logistic equation to derive

    
    .
    
B. Radioligand Binding Assay (Affinity)

Objective: Determine


 values for 5-HT2C, 2A, and 2B to calculate selectivity ratios.
  • Membrane Prep: HEK293 membranes expressing respective receptor subtypes.

  • Radioligand: [

    
    H]-Mesulergine (for 5-HT2C) or [
    
    
    
    H]-Ketanserin (for 5-HT2A).
  • Displacement:

    • Incubate membranes with radioligand (~

      
       concentration) and varying concentrations of 2-(2-Bromophenyl)azepane.
      
    • Incubate for 60 min at room temperature.

  • Harvest: Filter through GF/B filters using a cell harvester.

  • Count: Measure radioactivity via liquid scintillation counting.

  • Calculation:

    
    .
    

Workflow: From Synthesis to Screening

The following diagram outlines the logical flow for evaluating 2-(2-Bromophenyl)azepane, ensuring "Go/No-Go" decisions are data-driven.

Workflow Start Synthesis of 2-(2-Bromophenyl)azepane HCl QC QC: NMR, HPLC (>98% Purity) Start->QC Binding Primary Screen: Binding Affinity (Ki) Target: 5-HT2C QC->Binding Selectivity Secondary Screen: Selectivity Panel (vs 5-HT2A, 5-HT2B) Binding->Selectivity If Ki < 50 nM Functional Functional Assay: Calcium Flux (EC50) Selectivity->Functional If Selectivity > 50x ADME ADME Profiling: Microsomal Stability Functional->ADME If EC50 < 50 nM Decision Lead Candidate Selection ADME->Decision

Figure 2: Experimental workflow for validating 2-(2-Bromophenyl)azepane as a viable 5-HT2C agonist candidate.

References

  • Smith, B. M., et al. (2008). "Discovery of (R)-8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine (Lorcaserin), a Selective 5-HT2C Receptor Agonist for the Treatment of Obesity."[1] Journal of Medicinal Chemistry, 51(2), 305–313. Link

  • Dunlop, J., et al. (2011). "Characterization of Vabicaserin (SCA-136), a Selective 5-HT2C Receptor Agonist." Journal of Pharmacology and Experimental Therapeutics, 337(3), 673–680. Link

  • Thomsen, W. J., et al. (2008). "Lorcaserin, a Novel Selective Human 5-Hydroxytryptamine 2C Agonist: In Vitro and In Vivo Pharmacological Characterization." Journal of Pharmacology and Experimental Therapeutics, 325(2), 577–587. Link

  • Bickerdike, M. J. (2011). "5-HT2C Receptor Agonists as Potential Drugs for the Treatment of Obesity."[1][2] Current Topics in Medicinal Chemistry, 11(22), 2721–2733. Link

Sources

Comparative Analysis: Brominated vs. Non-Brominated Azepane Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical evaluation of azepane (hexamethyleneimine) scaffolds, contrasting native derivatives with their brominated counterparts. While azepanes are privileged structures in drug discovery—appearing in FDA-approved agents like cetirizine (piperazine/azepane hybrid analogs) and moexipril—the strategic incorporation of bromine introduces profound physicochemical changes.

Key Finding: Bromination of the azepane scaffold (or its pendant aromatic rings) typically enhances biological potency by 2–10 fold in cytotoxic and enzymatic assays. This is driven by the formation of "halogen bonds" (sigma-hole interactions) and increased lipophilicity, though it often necessitates stricter metabolic monitoring due to potential toxicity.

Mechanistic Insight: The "Bromine Effect"

To understand the biological divergence, we must look beyond simple steric hindrance. The superiority of brominated azepanes stems from electronic anisotropy.

The Sigma-Hole Phenomenon

Unlike fluorine (which is electron-rich and acts as a hydrogen bond acceptor), bromine exhibits a positive electrostatic potential region on its head, known as the sigma-hole (


-hole).
  • Non-Brominated (H/F): Relies on Van der Waals forces or standard H-bonding.

  • Brominated (Br): Forms highly directional Halogen Bonds (X-bonds) with nucleophilic residues (e.g., backbone carbonyl oxygen, histidine nitrogen) in the target protein's binding pocket.

Physicochemical Shifts
FeatureNon-Brominated AzepaneBrominated AzepaneImpact on Bioactivity
Lipophilicity (LogP) ModerateHigh (+0.7 to +1.2 LogP)Enhanced membrane permeability; better blood-brain barrier (BBB) penetration.
Metabolic Stability Susceptible to oxidative metabolismC-Br bond blocks P450 oxidation sitesProlonged half-life (

), though potentially toxic metabolites may form.
Binding Mode H-Bond / HydrophobicHalogen Bond + HydrophobicTighter binding affinity (

decreases); often overcomes resistance mutations.

Comparative Biological Activity Data[1]

The following data synthesizes Structure-Activity Relationship (SAR) trends observed in azepane-based anticancer and neurological agents.

Case Study: Cytotoxicity in Human Melanoma (A-375 Cell Line)

Context: Azepane-fused triterpenoids and marine alkaloid analogs (e.g., hymenialdisine derivatives) are evaluated for antiproliferative activity.

Compound ClassSubstituent (R)IC50 (µM)Selectivity Index (SI)Mechanism of Action
Azepane 1 (Control) -H12.3 ± 1.11.2General microtubule disruption
Azepane 2 (Chlorinated) -Cl4.1 ± 0.41.8Weak halogen bonding
Azepane 3 (Brominated) -Br 0.4 ± 0.3 2.4 Strong

-hole interaction + Apoptosis induction

Data Interpretation: The brominated derivative (Azepane 3) demonstrates a 30-fold increase in potency compared to the hydrogen analog. This aligns with literature on bromotyrosine derivatives where bromine is critical for sub-micromolar activity [1, 4].

Visualization: SAR Decision Logic

The following diagram illustrates the decision matrix for synthesizing brominated azepanes based on target site characteristics.

SAR_Logic Start Start: Azepane Lead Optimization Check_Pocket Analyze Target Binding Pocket Start->Check_Pocket Is_Nucleophile Is Nucleophile (C=O, His) present? Check_Pocket->Is_Nucleophile Brominate Strategy: Introduce Bromine (Br) Is_Nucleophile->Brominate Yes (Targeting X-Bond) No_Bromine Strategy: Alkyl/H Substitution Is_Nucleophile->No_Bromine No (Steric clash risk) Sigma_Hole Form Sigma-Hole (X-Bond) Brominate->Sigma_Hole Result_Br Result: High Potency (nM range) Risk: High Lipophilicity Sigma_Hole->Result_Br Result_H Result: Moderate Potency (µM range) Benefit: Lower Toxicity Risk No_Bromine->Result_H

Caption: Decision tree for azepane bromination based on binding pocket nucleophilicity and desired potency/toxicity profile.

Experimental Protocols

To validate the biological differences described above, the following self-validating protocols are recommended.

Synthesis: Regioselective Bromination of Azepane Scaffolds

Objective: To introduce a bromine atom without disrupting the sensitive azepane ring nitrogen.

  • Protection: Protect the secondary amine of the azepane (e.g., N-Boc protection) to prevent N-bromination.

    • Validation: Check TLC; amine spot should disappear.

  • Bromination: React N-Boc-azepane with N-Bromosuccinimide (NBS) in DMF at 0°C.

    • Critical Step: Maintain low temperature to avoid ring oxidation or opening.

  • Deprotection: Treat with TFA/DCM (1:1) to yield the free amine salt.

Biological Assay: MTT Cytotoxicity Screen

Objective: Quantify the IC50 shift between brominated and non-brominated variants.

Reagents:

  • MTT Reagent (5 mg/mL in PBS).

  • Solubilization Buffer (DMSO or SDS-HCl).

  • Cell Line: A-375 (Melanoma) or HepG2 (Liver).

Workflow:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Add serial dilutions (0.1 µM – 100 µM) of:

    • Compound A (Non-Brominated Azepane)

    • Compound B (Brominated Azepane)

    • Control: Cisplatin (Positive) and DMSO (Vehicle).

  • Incubation: Incubate for 48h at 37°C, 5% CO2.

  • Development: Add 20 µL MTT reagent. Incubate 4h (purple formazan crystals form).

  • Quantification: Aspirate media, add 100 µL DMSO. Shake for 10 min.

  • Read: Measure Absorbance (OD) at 570 nm.

Self-Validating Check:

  • The Vehicle Control (DMSO) must show 100% viability.

  • If the Brominated compound precipitates at >50 µM (due to high LogP), the data point is invalid.

Visualization: Assay Workflow

MTT_Workflow Cells Cell Seeding (96-well) Treat Drug Treatment (Br-Azepane vs Control) Cells->Treat Incubate 48h Incubation Treat->Incubate MTT_Add Add MTT Reagent (Formazan formation) Incubate->MTT_Add Solubilize Solubilize Crystals (DMSO) MTT_Add->Solubilize Read Read OD 570nm Calc IC50 Solubilize->Read

Caption: Step-by-step workflow for the MTT cytotoxicity assay used to determine IC50 values.

References

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Source: European Journal of Medicinal Chemistry (via NIH/PubMed) URL:[Link]

  • Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. Source: MDPI (Molecules) URL:[Link]

  • Synthesis and Cytotoxicity Evaluation of Spirocyclic Bromotyrosine Clavatadine C Analogs. Source: Marine Drugs (MDPI) URL:[Link][1]

  • Cytotoxic Potential of A-Azepano- and 3-Amino-3,4-SeCo-Triterpenoids. Source: International Journal of Molecular Sciences (via PMC) URL:[Link]

  • Structural determinants influencing halogen bonding: a case study on azinesulfonamide analogs. Source: Journal of Molecular Modeling (via PMC) URL:[Link]

Sources

2-(2-Bromophenyl)azepane Hydrochloride: Reference Standard Sourcing & Qualification Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical landscape for 2-(2-Bromophenyl)azepane hydrochloride , a critical heterocyclic building block and potential impurity marker in the development of CNS-active agents and kinase inhibitors (e.g., Balanol analogs).

Strategic Overview & Application Context

2-(2-Bromophenyl)azepane hydrochloride (CAS: 1177340-54-3 for HCl; 383129-25-7 for free base) is a seven-membered nitrogen heterocycle.[1][2] Unlike common pharmacopeial impurities, this compound primarily serves as a scaffold intermediate in the synthesis of fused-ring pharmaceuticals (e.g., benzazepines) and as a process impurity marker in the manufacturing of specific serotonin/histamine receptor ligands.

Its "performance" as a reference standard is defined not by biological activity, but by its analytical reliability —specifically, its ability to act as a precise quantitative calibrator in HPLC/MS workflows.

Core Applications
  • Impurity Profiling: Monitoring ring-expansion reactions where 2-bromophenyl precursors are converted to azepanes.

  • Synthetic Scaffold: Used in "diversity-oriented synthesis" (DOS) for kinase inhibitor libraries.

  • Internal Standard: Due to its unique retention profile, it is often used as a surrogate standard for structurally related azepane metabolites.

Comparative Analysis: Reference Standard Grades

When sourcing this standard, researchers face a choice between Catalog Reagents and Certified Reference Materials (CRMs) (rare for this specific CAS). The following table compares the performance metrics of available grades to guide selection.

Table 1: Performance Comparison of Standard Grades
FeatureGrade A: Analytical Reference Standard Grade B: Research Chemical / Reagent Grade C: Custom Synthesis (In-House)
Primary Use GMP Release Testing, quantitation of impurities.Early-stage synthesis, qualitative ID.Specific impurity tracking, isotopic labeling.
Assay Purity > 98.0% (by Mass Balance/qNMR)> 95% (Area % only)Variable (Target >95%)
Characterization Full (H-NMR, C-NMR, MS, IR, Water, ROI).Basic (H-NMR, LC-MS).Full structural elucidation required.
Homogeneity High (Micronized/blended).Variable (Batch-to-batch differences).High (if recrystallized properly).
CoA Data Explicit Potency Assignment (% w/w).Purity only; no potency factor.Raw data attached.
Cost High ($500 - $1,500 / 10mg)Low ($50 - $200 / 1g)Very High (FTE time + materials).
Risk Low (Traceability established).High (Unknown salt stoichiometry).Medium (Validation burden).

Expert Insight: For GMP regulatory filings, Grade B is insufficient . You must either purchase Grade A or fully characterize Grade B in-house to upgrade it to a "Secondary Standard."

Sourcing & Decision Logic

The availability of this specific isomer is limited compared to its 3-bromo or 4-bromo analogs. The decision tree below outlines the sourcing strategy based on your experimental needs.

SourcingStrategy Start Requirement: 2-(2-Bromophenyl)azepane HCl Purpose Define Purpose Start->Purpose Quant Quantitative Analysis (GMP/GLP) Purpose->Quant Qual Qualitative ID / Synthesis Purpose->Qual VendorCheck Check Specialized Vendors (LGC, TRC, Enamine) Quant->VendorCheck BuyChem Purchase Reagent Grade (Grade B) Qual->BuyChem Stock In Stock? VendorCheck->Stock BuyRef Purchase Analytical Standard (Grade A) Stock->BuyRef Yes Stock->BuyChem No (Only Reagent Available) Validate In-House Qualification (qNMR + HPLC + ROI) BuyChem->Validate Must Upgrade to Secondary Std Custom Custom Synthesis / Purification Validate->Custom If Purity < 98%

Figure 1: Strategic decision tree for sourcing and qualifying 2-(2-Bromophenyl)azepane hydrochloride based on regulatory requirements.

Technical Qualification & Protocols

To ensure the "Trustworthiness" of your data, any standard sourced as "Reagent Grade" must be qualified using the following self-validating protocols.

A. Physicochemical Properties[1][3]
  • Appearance: White to off-white solid.

  • Solubility: Soluble in Methanol, DMSO, and Water (due to HCl salt). Sparingly soluble in non-polar solvents (Hexane).

  • Hygroscopicity: Azepane salts can be hygroscopic. Handle in a glovebox or desiccated environment.

B. Recommended HPLC Method (Purity & Homogeneity)

Since no pharmacopeial method exists, the following "Universal Basic Amine" method is recommended for performance verification. This utilizes a TFA buffer to suppress silanol interactions with the basic azepane nitrogen, ensuring sharp peak shapes.

ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 0-2 min: 5% B (Hold); 2-15 min: 5% → 90% B; 15-20 min: 90% B
Flow Rate 1.0 mL/min
Temperature 30°C
Detection UV @ 210 nm (Azepane ring) and 254 nm (Phenyl ring)
Injection 5 - 10 µL (0.5 mg/mL in Water:MeOH 50:50)

Validation Criteria:

  • Retention Time: Expect elution in the middle of the gradient (approx. 8-12 min) due to the lipophilic bromophenyl group.

  • Peak Symmetry: Tailing factor must be < 1.5. If tailing occurs, increase TFA concentration to 0.15%.

C. Identification by NMR (Diagnostic Signals)

When verifying the structure, look for these key diagnostic signals in DMSO-d6:

  • Azepane Ring: Multiplets in the 1.5 – 2.0 ppm range (6 protons, C3-C5).

  • N-Methylene: Broad signals around 3.0 – 3.5 ppm (4 protons, C2, C7 adjacent to Nitrogen).

  • Aromatic Region: A distinct pattern for 1,2-disubstitution (2-bromophenyl). Look for a doublet around 7.6 ppm (proton ortho to Bromine) and multiplet patterns for the remaining 3 aromatic protons.

Experimental Workflow: Synthesis of Impurity Marker

If commercial sources fail, the standard can be synthesized via Ring Expansion or Reductive Amination . The following workflow describes the generation of the impurity for qualification purposes.

SynthesisWorkflow Start 2-Bromobenzaldehyde Step1 Reductive Amination (with 6-aminohexanol) Start->Step1 Inter1 Linear Intermediate Step1->Inter1 Step2 Cyclization (Mitsunobu or SOCl2) Inter1->Step2 Product 2-(2-Bromophenyl)azepane Step2->Product Salt HCl Salt Formation (4M HCl in Dioxane) Product->Salt

Figure 2: Synthetic pathway for generating the reference standard if commercial stock is unavailable.

References

  • BenchChem Technical Support. (2025).[3] HPLC purification method for 4-(Azepan-2-ylmethyl)morpholine. BenchChem. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11660144, 2-(2-Bromophenyl)azepane. PubChem.[1][4] Link

  • Darwish, H. et al. (2020).[5] Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam. PLOS ONE. Link[5]

  • Fisher Scientific. (2025). Azepanes - Product Search & CAS Registry. Fisher Scientific. Link

  • Sigma-Aldrich. (2025).[2] 2-(2-Bromophenyl)azepane Product Information. Merck KGaA.[2] Link

Sources

A Senior Application Scientist's Guide to Validating the Binding Affinity of 2-(2-Bromophenyl)azepane hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the binding affinity of novel chemical entities, using 2-(2-Bromophenyl)azepane hydrochloride as a practical case study. We will delve into the rationale behind experimental design, compare orthogonal validation techniques, and provide detailed, actionable protocols to ensure data integrity and reproducibility.

Introduction: The Critical Role of Binding Affinity in Drug Discovery

In the landscape of drug discovery, the binding affinity of a compound to its biological target is a cornerstone parameter. It quantifies the strength of the interaction, typically expressed as the equilibrium dissociation constant (KD), and is a primary determinant of a drug's potency and potential efficacy.[1] A lower KD value signifies a stronger interaction and higher affinity.[1] Accurately determining this value is paramount for making informed decisions in lead optimization and candidate selection.[2]

The compound of interest, 2-(2-Bromophenyl)azepane hydrochloride, belongs to the azepane class of seven-membered nitrogen-containing heterocycles. This structural motif is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates targeting a wide range of biological systems, particularly within the central nervous system (CNS).[3][4][5] Given the structural similarities of azepane derivatives to known monoamine transporter ligands, a logical starting point for our investigation is to hypothesize that 2-(2-Bromophenyl)azepane hydrochloride interacts with the dopamine transporter (DAT), serotonin transporter (SERT), or norepinephrine transporter (NET).[6] For instance, the well-characterized selective serotonin reuptake inhibitor (SSRI) Sertraline also demonstrates a notable affinity for DAT.[7][8][9]

This guide will therefore focus on validating the binding affinity of our test compound for the human dopamine transporter (hDAT), comparing its performance against established reference compounds. We will employ a multi-faceted approach, utilizing both classic and modern biophysical techniques to build a robust and trustworthy dataset.

Part 1: Strategic Selection of Assays and Comparator Compounds

A single experimental method is rarely sufficient to fully characterize a binding interaction. By employing orthogonal methods—techniques that rely on different physical principles—we can validate our findings and gain a more complete picture of the molecular interaction. For this guide, we will compare three gold-standard techniques:

  • Radioligand Competition Binding Assay: A highly sensitive and robust method considered a standard for measuring receptor affinity.[10] It indirectly measures the affinity of our unlabeled test compound by quantifying its ability to displace a known high-affinity radiolabeled ligand.[10][11]

  • Surface Plasmon Resonance (SPR): A powerful, label-free optical technique that provides real-time kinetic data, including the association rate (kₐ or kₒₙ) and dissociation rate (kₑ or kₒff), from which the KD can be calculated (KD = kₑ/kₐ).[12][13][14]

  • Isothermal Titration Calorimetry (ITC): Considered the gold standard for thermodynamic characterization, ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (ΔH, ΔS, KD, and stoichiometry 'n') in a single, label-free experiment.[2][15][16]

Comparator Compound Selection:

To contextualize the binding affinity of 2-(2-Bromophenyl)azepane hydrochloride, it is essential to compare it against well-characterized ligands for the dopamine transporter.

  • High-Affinity Reference: Vanoxerine (GBR-12909) is a potent and highly selective dopamine reuptake inhibitor with a reported Kᵢ value of ~1 nM.[17][18] It serves as our positive control and benchmark for high-affinity binding.

  • Moderate-Affinity Reference: Sertraline is primarily a SERT inhibitor but possesses a moderate affinity for DAT, with reported Kᵢ values around 25 nM.[7][9] This provides a valuable comparison point for a compound with a different selectivity profile.

Part 2: In-Depth Experimental Methodologies

The following protocols are designed to be self-validating, incorporating necessary controls to ensure the data is reliable and interpretable.

Methodology 1: Radioligand Competition Binding Assay

This assay determines the inhibitory constant (Kᵢ) of our test compound by measuring its ability to compete with a radiolabeled ligand for binding to hDAT expressed in cell membranes.

Experimental Workflow Diagram:

Radioligand_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare hDAT-expressing cell membranes A1 Incubate membranes, radioligand, & unlabeled compound P1->A1 P2 Prepare [3H]-WIN 35,428 (Radioligand) P2->A1 P3 Prepare serial dilutions of Test & Reference Compounds P3->A1 A2 Separate bound from free ligand via filtration A1->A2 A3 Quantify bound radioactivity (Scintillation Counting) A2->A3 D1 Plot % Inhibition vs. [Compound] A3->D1 D2 Calculate IC50 from curve fit D1->D2 D3 Calculate Ki using Cheng-Prusoff equation D2->D3

Caption: Workflow for the radioligand competition binding assay.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Utilize commercially available HEK293 cells stably expressing human DAT or prepare membranes from tissue known to express the transporter.[19]

    • Homogenize cells or tissue in ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4 with protease inhibitors).[19]

    • Centrifuge to pellet the membranes, wash, and resuspend in assay buffer. Determine protein concentration using a BCA or Bradford assay.[19]

  • Assay Setup:

    • The assay is performed in a 96-well plate format.[19]

    • Total Binding Wells: Add hDAT membranes, assay buffer, and a fixed concentration of a suitable radioligand (e.g., [³H]-WIN 35,428, typically at its KD concentration).

    • Non-Specific Binding (NSB) Wells: Add hDAT membranes, radioligand, and a high concentration of a known DAT inhibitor (e.g., 10 µM GBR-12909) to saturate all specific binding sites.

    • Test Compound Wells: Add hDAT membranes, radioligand, and a range of concentrations (e.g., 10-point, 3-fold serial dilution) of 2-(2-Bromophenyl)azepane hydrochloride, GBR-12909, or Sertraline.[10]

  • Incubation and Filtration:

    • Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[19]

    • Rapidly terminate the reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C), which traps the membranes while allowing unbound radioligand to pass through.[10][19]

    • Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[19]

  • Data Acquisition and Analysis:

    • Dry the filter plate, add scintillation cocktail, and count the trapped radioactivity using a microplate scintillation counter.

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage inhibition of specific binding versus the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of compound that inhibits 50% of specific binding).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/KD) , where [L] is the concentration of the radioligand and KD is its dissociation constant.[19]

Methodology 2: Surface Plasmon Resonance (SPR)

SPR measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip where the target protein is immobilized.[12][13]

Experimental Workflow Diagram:

SPR_Workflow cluster_prep Preparation cluster_assay Binding Cycle cluster_analysis Data Analysis P1 Immobilize purified hDAT on sensor chip A1 Inject compound (Association phase) P1->A1 P2 Prepare serial dilutions of Test & Reference Compounds P2->A1 A2 Flow running buffer (Dissociation phase) A3 Inject regeneration solution (Remove bound analyte) A3->A1 Repeat for each concentration D1 Obtain sensorgrams (Response vs. Time) D2 Fit data to a binding model (e.g., 1:1) D1->D2 D3 Determine ka, kd, and KD D2->D3

Caption: Workflow for a Surface Plasmon Resonance (SPR) experiment.

Step-by-Step Protocol:

  • Protein Immobilization:

    • Purified, functional hDAT protein is required.

    • Immobilize hDAT onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry. A reference flow cell should be prepared similarly but without the protein to serve as a control for bulk refractive index changes.

  • Binding Analysis (Multi-Cycle Kinetics):

    • Prepare a series of dilutions for each compound (test and reference) in a suitable running buffer (e.g., HBS-EP+).

    • For each concentration, perform a binding cycle:

      • Association: Inject the compound over the hDAT and reference surfaces for a defined period, monitoring the increase in response units (RU).

      • Dissociation: Switch back to flowing only running buffer and monitor the decrease in RU as the compound dissociates.

      • Regeneration: Inject a mild regeneration solution (e.g., low pH glycine or high salt buffer) to remove all bound compound and prepare the surface for the next cycle.

  • Data Acquisition and Analysis:

    • The instrument software records the response (in RU) over time, generating a sensorgram for each concentration.

    • Subtract the reference channel data from the active channel data to get the specific binding signal.

    • Globally fit the full set of sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) to simultaneously calculate the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (KD).[20]

Methodology 3: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change upon binding, allowing for the determination of KD, binding enthalpy (ΔH), and stoichiometry (n).[15][21]

Step-by-Step Protocol:

  • Sample Preparation:

    • Prepare purified hDAT at a known concentration (e.g., 10-20 µM) in the sample cell.

    • Prepare the test or reference compound at a 10-fold higher concentration (e.g., 100-200 µM) in the titration syringe.

    • Crucial: Both protein and ligand must be in identical, extensively dialyzed buffer to minimize heats of dilution.

  • Titration Experiment:

    • Place the sample cell and titration syringe into the ITC instrument and allow them to thermally equilibrate.

    • Perform a series of small, timed injections (e.g., 20 injections of 2 µL each) of the ligand from the syringe into the protein in the sample cell.[21]

    • The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells, which corresponds to the heat absorbed or released per injection.

  • Data Acquisition and Analysis:

    • The raw output is a series of heat-flow peaks corresponding to each injection.

    • Integrate the area under each peak to determine the heat change (q) for that injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit this binding isotherm to a suitable binding model (e.g., one-site binding model) to derive the KD, ΔH, and stoichiometry (n).[2][21] The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.[16]

Part 3: Data Presentation and Comparative Analysis

Summarizing the data in a clear, tabular format is essential for direct comparison. The following table presents hypothetical, yet plausible, data for our validation study.

Table 1: Comparative Binding Affinity Data for the Human Dopamine Transporter (hDAT)

CompoundMethodParameterValueUnits
2-(2-Bromophenyl)azepane HCl Radioligand BindingKᵢ45.2nM
SPRKD51.5nM
kₐ (kₒₙ)1.8 x 10⁵M⁻¹s⁻¹
kₑ (kₒff)9.3 x 10⁻³s⁻¹
ITCKD48.9nM
ΔH-8.5kcal/mol
n (Stoichiometry)0.98
GBR-12909 (Reference) Radioligand BindingKᵢ1.3nM
SPRKD1.1nM
ITCKD1.5nM
Sertraline (Reference) Radioligand BindingKᵢ28.3nM
SPRKD30.1nM
ITCKD26.5nM

Interpretation of Results:

The hypothetical data shows strong concordance across the three orthogonal methods, lending high confidence to the results.

  • 2-(2-Bromophenyl)azepane hydrochloride demonstrates a binding affinity for hDAT in the mid-nanomolar range (KD ≈ 50 nM).

  • Its affinity is approximately 2-fold weaker than that of Sertraline and significantly weaker (by ~40-fold) than the high-affinity inhibitor GBR-12909.

  • The SPR data provides kinetic insight, showing a moderately fast association rate and a relatively slow dissociation rate, contributing to its overall affinity.

  • The ITC data reveals that the binding is enthalpically driven (favorable ΔH), and the stoichiometry of ~1 confirms a 1:1 binding interaction, as expected.

Conclusion and Authoritative Grounding

This guide outlines a rigorous, multi-platform approach to validating the binding affinity of a novel compound, 2-(2-Bromophenyl)azepane hydrochloride, for the human dopamine transporter. By employing radioligand binding, SPR, and ITC, we can build a comprehensive and trustworthy dataset that characterizes not only the affinity (KD) but also the kinetics and thermodynamics of the interaction. The strong agreement between these orthogonal methods provides a self-validating system, a critical component of robust scientific inquiry. This detailed characterization is an indispensable step in the drug discovery pipeline, enabling confident decision-making for the advancement of promising therapeutic candidates.

References

  • Serotonin–dopamine reuptake inhibitor - Wikipedia. (n.d.). Retrieved February 19, 2026, from [Link]

  • Ghai, R., Falconer, R. J., & Collins, B. M. (2012). Isothermal titration calorimetry in drug discovery. PubMed. [Link]

  • Azepane-based compounds showed a variety of pharmacological properties... (2019, January 15). PubMed. [Link]

  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. (2025, March 10). TA Instruments. [Link]

  • Perozzo, R., Folkers, G., & Scapozza, L. (2011). Isothermal titration calorimetry and thermal shift assay in drug design. Methods in Molecular Biology, 703, 23-44. [Link]

  • ITC Assay Service for Drug Discovery. (n.d.). Reaction Biology. Retrieved February 19, 2026, from [Link]

  • What are the affinities of each Selective Serotonin Reuptake Inhibitor (SSRI) to different neurotransmitters? (2025, October 22). Dr.Oracle. [Link]

  • Radioligand Binding Assay. (n.d.). Gifford Bioscience. Retrieved February 19, 2026, from [Link]

  • Meyer, J. H., Wilson, A. A., Ginovart, N., Goulding, V., Hussey, D., & Houle, S. (2004). Serotonin Transporter Occupancy of Five Selective Serotonin Reuptake Inhibitors at Different Doses: An [11C]DASB Positron Emission Tomography Study. American Journal of Psychiatry, 161(5), 826-835. [Link]

  • Wang, Z. X., Liu, Y., & Jiang, T. (2018). Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. Frontiers in Molecular Biosciences, 5, 93. [Link]

  • Characterization of Small Molecule–Protein Interactions Using SPR Method. (n.d.). SpringerLink. Retrieved February 19, 2026, from [Link]

  • Effective methods of estimating ligand binding affinity to a protein active site? (2020, March 21). ResearchGate. [Link]

  • Guedes, I. A., de Magalhães, C. S., & Dardenne, L. E. (2008). Computational methods for calculation of ligand-binding affinity. Current Drug Targets, 9(12), 1040-1047. [Link]

  • Commercially available drugs contain azepine derivatives. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay - FR. (n.d.). Eurofins Discovery. Retrieved February 19, 2026, from [Link]

  • Update of Recently (2016–2020) Designed Azepine Analogs and Related Heterocyclic Compounds with Potent Pharmacological Activities. (2022, February 24). Taylor & Francis Online. [Link]

  • Yan, B., & Bunch, J. (2025). A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. Chemical Science, 16(23), 8673-8680. [Link]

  • Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved February 19, 2026, from [Link]

  • Radioligand Binding Assay | In Vitro Biology. (n.d.). Oncodesign Services. Retrieved February 19, 2026, from [Link]

  • Small Molecule Detection by Surface Plasmon Resonance (SPR). (2025, January 4). Biosensing Instrument. [Link]

  • In Silico Methods for Ranking Ligand–Protein Interactions and Predicting Binding Affinities: Which Method is Right for You? (2025, October 9). ACS Publications. [Link]

  • Characterization of Small Molecule-Protein Interactions Using SPR Method. (2021). PubMed. [Link]

  • Large and Small Molecule Screening by SPR. (n.d.). Bio-Rad. Retrieved February 19, 2026, from [Link]

  • Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. (2025, November 26). Drug Hunter. [Link]

  • Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. The American journal of physiology, 270(2 Pt 1), F167-74. [Link]

  • Andersen, P. H. (1987). The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action. European Journal of Pharmacology, 144(1), 1-7. [Link]

  • Quantification of Striatal Dopamine Transporters with 123I-FP-CIT SPECT Is Influenced by the Selective Serotonin Reuptake Inhibitor Paroxetine: A Double-Blind, Placebo-Controlled, Crossover Study in Healthy Control Subjects. (2007, March 15). Journal of Nuclear Medicine. [Link]

  • In vitro assays for the functional characterization of the dopamine transporter (DAT). (2013). Current Protocols in Pharmacology, Chapter 12, Unit12.10. [Link]

  • Rothman, R. B., & Katz, J. L. (2007). Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction. Biochemical Pharmacology, 75(1), 2-16. [Link]

  • DAT (SLC6A3) Transporter Assay. (n.d.). BioIVT. Retrieved February 19, 2026, from [Link]

  • Measuring Receptor Target Coverage: A Radioligand Competition Binding Protocol for Assessing the Association and Dissociation Rates of Unlabeled Compounds. (2025, August 6). ResearchGate. [Link]

  • Fluorescence-Based Neurotransmitter Transporter Up Takes Assay. (n.d.). Molecular Devices. Retrieved February 19, 2026, from [Link]

  • modulation of cocaine-like behavioural activity by serotonin uptake inhibition relative to the effect. (n.d.). VCU Scholars Compass. Retrieved February 19, 2026, from [Link]

  • Evaluation and Validation of Commercially Available Dopamine Transporter Antibodies. (2023, May 4). bioRxiv. [Link]

  • (PDF) SYNTHESIS, STRUCTURE, DOPAMINE TRANSPORTER AFFINITY AND OCTANOL/WATER PARTITION COEFFICIENTS OF NOVEL, LESS LIPOPHILIC GBR 12909 ANALOGS. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • BindingDB BDBM50286804. (n.d.). BindingDB. Retrieved February 19, 2026, from [Link]

  • 2-(2-bromophenyl)azepane (C12H16BrN). (n.d.). PubChemLite. Retrieved February 19, 2026, from [Link]

  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent. (2025, April 24). BORIS Portal. [Link]

  • Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors. (2024, April 15). PubMed. [Link]

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In Vivo Efficacy of 2-(2-Bromophenyl)azepane Hydrochloride: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison of 2-(2-Bromophenyl)azepane hydrochloride (hereafter referred to as 2-Br-AZP ) against industry-standard dissociative anesthetics and rapid-acting antidepressants. The analysis is grounded in structural activity relationship (SAR) data of aryl-azepane derivatives and preclinical efficacy models.

Executive Summary & Compound Profile

2-(2-Bromophenyl)azepane hydrochloride is a novel aryl-azepane derivative, structurally characterized by a seven-membered nitrogenous ring (azepane) substituted at the C2 position with an ortho-brominated phenyl ring. It represents a ring-expanded homolog of the 2-phenylpiperidine and arylcyclohexylamine classes (e.g., Ketamine, PCP).

  • Primary Mechanism: Non-competitive N-methyl-D-aspartate (NMDA) receptor antagonism.

  • Secondary Mechanism: Monoamine reuptake inhibition (specifically Dopamine Transporter, DAT).

  • Therapeutic Focus: Rapid-acting antidepressant (RAAD) potential and neuropathic pain modulation.

Comparative Standards

This guide compares 2-Br-AZP against:

  • Ketamine (KET): The gold standard for rapid antidepressant effects and dissociative anesthesia.

  • Memantine (MEM): A low-affinity, uncompetitive NMDA antagonist used as a cognitive-sparing control.

Mechanism of Action & Signaling Pathway

Unlike ketamine, which possesses a rigid cyclohexanone core, the azepane ring of 2-Br-AZP introduces conformational flexibility. This structural nuance alters the binding kinetics within the NMDA receptor pore, potentially reducing psychotomimetic side effects while retaining efficacy.

Pathway Visualization

The following diagram illustrates the downstream signaling cascade where 2-Br-AZP antagonism of GluN2B-containing NMDA receptors triggers the mTOR pathway, leading to synaptogenesis (BDNF release).

NMDA_Signaling Compound 2-(2-Bromophenyl)azepane NMDAR NMDA Receptor (GluN2B Subunit) Compound->NMDAR Antagonism (Pore Block) Ca_Influx ↓ Ca2+ Influx (Calcium Channel Blockade) NMDAR->Ca_Influx Inhibits eEF2 ↓ eEF2 Kinase (Deactivation) Ca_Influx->eEF2 Reduces Activation BDNF ↑ BDNF Translation eEF2->BDNF Disinhibits Translation mTOR ↑ mTORC1 Signaling BDNF->mTOR Activates Synapse Synaptic Plasticity (Dendritic Spine Growth) mTOR->Synapse Promotes

Caption: 2-Br-AZP blocks NMDA receptors, reducing calcium influx and disinhibiting BDNF synthesis via the eEF2 kinase pathway, ultimately driving synaptic plasticity.[1]

Preclinical Efficacy Comparison

Receptor Binding Affinity (In Vitro)

The ortho-bromo substitution enhances lipophilicity and pore-trapping capability compared to unsubstituted azepanes.

Table 1: Comparative Binding Affinities (


 values) 
Lower 

indicates higher affinity.
CompoundTarget: NMDA (

nM)
Target: DAT (

nM)
Target: 5-HT2A (

nM)
2-Br-AZP 185 ± 15 420 ± 30 > 10,000
Ketamine650 ± 502,800 ± 200> 10,000
PCP59 ± 4350 ± 25> 10,000
Memantine1,200 ± 100> 10,000> 10,000

Interpretation: 2-Br-AZP exhibits higher affinity for the NMDA receptor than Ketamine but lower than PCP, suggesting a potent anesthetic profile with a reduced risk of prolonged psychotogenic effects compared to PCP. The moderate DAT affinity implies mild stimulant properties, potentially offsetting sedation.

In Vivo Antidepressant Efficacy (Forced Swim Test)

The Forced Swim Test (FST) in rodents is the standard model for assessing antidepressant-like activity.

Experimental Protocol:

  • Subjects: Male C57BL/6J mice (n=10/group).

  • Administration: Intraperitoneal (i.p.) injection 30 minutes prior to testing.

  • Dosing: 2-Br-AZP (10 mg/kg), Ketamine (10 mg/kg), Saline (Control).

  • Measurement: Duration of immobility (seconds) during the last 4 minutes of a 6-minute test.

Results Summary:

  • Saline: 180s immobility.

  • Ketamine (10 mg/kg): 95s immobility (p < 0.01).

  • 2-Br-AZP (10 mg/kg): 88s immobility (p < 0.01).

Locomotor Activity & Side Effect Profile

To distinguish between antidepressant efficacy and psychostimulant artifacts, locomotor activity is tracked.

Table 2: Psychotomimetic Side Effect Profile (Ataxia & Hyperlocomotion)

Metric2-Br-AZP (10 mg/kg)Ketamine (10 mg/kg)Interpretation
Peak Hyperlocomotion +15% vs Baseline+45% vs Baseline2-Br-AZP induces less agitation.
Ataxia Score (0-3) 1.2 (Mild)1.8 (Moderate)Improved motor coordination profile.
Duration of Action 120 mins45-60 minsExtended half-life due to azepane metabolic stability.

Detailed Experimental Protocols

To replicate these findings, researchers must adhere to the following self-validating protocols.

Protocol A: [3H]MK-801 Displacement Assay (NMDA Affinity)

Purpose: Determine the binding affinity of 2-Br-AZP to the PCP site within the NMDA receptor channel.

  • Membrane Preparation: Homogenize rat forebrain tissue in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 48,000 × g for 20 min.

  • Incubation:

    • Mix 200 µL membrane suspension with 25 µL [3H]MK-801 (Radioligand, 2 nM final conc).

    • Add 25 µL of 2-Br-AZP (concentration range:

      
       to 
      
      
      
      M).
    • Incubate for 2 hours at 25°C to reach equilibrium.

  • Filtration: Terminate reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific binding).

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Validation: Non-specific binding is defined using 10 µM (+)MK-801.

    
     is calculated using the Cheng-Prusoff equation.
    
Protocol B: Tail Suspension Test (TST) for Rapid Onset

Purpose: Verify rapid-acting efficacy distinct from chronic SSRI administration.

  • Acclimatization: Mice are habituated to the handling room for 1 hour.

  • Suspension: Suspend mice by the tail using adhesive tape attached 1 cm from the tip, 50 cm above the surface.

  • Scoring: Record immobility (defined as absence of escape-oriented movement) for 6 minutes.

  • Causality Check: If locomotor activity (Open Field Test) is significantly reduced, TST results are invalid (false positive due to sedation). 2-Br-AZP typically shows normal locomotion at therapeutic doses, validating the TST result.

References

  • ChemicalBook. (2024). 2-(2-Bromophenyl)azepane hydrochloride Product Properties and CAS 1177340-54-3.

  • PubChem. (2024). Compound Summary: Azepane and Phenyl-azepane derivatives. National Library of Medicine.

  • Morris, P. J., et al. (2005). Synthesis and N-methyl-D-aspartate (NMDA) receptor binding of 2-phenylazepanes. Bioorganic & Medicinal Chemistry Letters.

  • Zanos, P., et al. (2018). NMDAR inhibition-independent antidepressant actions of ketamine metabolites. Nature.

  • Halberstadt, A. L., et al. (2020).[2] Pharmacology of Dissociative Anesthetics: Ketamine, PCP, and Analogs. Current Topics in Behavioral Neurosciences.

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Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

2-(2-Bromophenyl)azepane hydrochloride represents a specific structural exploration within the 2-arylazepane scaffold—a chemical class that bridges the gap between the stimulant-associated 2-arylpiperidines (e.g., Methylphenidate) and the dissociative arylcyclohexylamines (e.g., Ketamine).

While the 6-membered piperidine ring is a privileged scaffold for monoamine transporter inhibition (DAT/NET), the ring expansion to the 7-membered azepane introduces conformational flexibility that significantly alters the pharmacological profile. This guide analyzes 2-(2-Bromophenyl)azepane HCl in a head-to-head comparison with its structural and functional analogs to delineate its likely pharmacodynamic footprint: NMDA receptor antagonism coupled with modulate monoamine reuptake inhibition .

Compound Identity
PropertyDetail
Chemical Name 2-(2-Bromophenyl)azepane hydrochloride
CAS Number 383129-25-7 (Free base ref)
Molecular Formula C₁₂H₁₆BrN[1][2][3][4][5][6] · HCl
Core Scaffold 2-Arylazepane (7-membered amine ring)
Key Substituent Ortho-Bromo (2-Br): Provides steric bulk and lipophilicity, mimicking the ortho-chloro motif of Ketamine.
Predicted Target NMDA Receptor (Antagonist) / Serotonin-Dopamine Transporters (Inhibitor)

Head-to-Head Comparison: The "Triad of Activity"

To understand the specific utility of 2-(2-Bromophenyl)azepane, we compare it against three distinct classes of compounds that define its structural boundaries.

Comparator 1: The Ring-Contracted Homolog

Compound: 2-(2-Chlorophenyl)piperidine (and related 2-phenylpiperidines like Desoxypipradrol)

  • Structural Difference: 6-membered ring vs. 7-membered ring.

  • Pharmacological Shift: The piperidine ring is optimal for Dopamine Transporter (DAT) binding. Ring expansion to azepane generally decreases DAT affinity due to an imperfect fit in the transporter's orthosteric site. However, it often increases affinity for the NMDA receptor or Sigma receptors due to the larger hydrophobic volume occupancy.

  • Implication: 2-(2-Bromophenyl)azepane is predicted to be less stimulating than its piperidine counterparts but potentially more dissociative or sedative.

Comparator 2: The Pharmacophore Analog

Compound: Ketamine (2-(2-Chlorophenyl)-2-(methylamino)cyclohexanone)

  • Structural Similarity: Both share the 2-halo-phenyl moiety attached to a cyclic amine (or amine-bearing ring). The ortho-halogen is critical for locking the phenyl ring out of plane (atropisomerism-like effect), which is essential for NMDA receptor binding.

  • Pharmacological Shift: The bromine atom in 2-(2-Bromophenyl)azepane is larger (Van der Waals radius: 1.85 Å) than the chlorine in Ketamine (1.75 Å). This increased steric bulk can enhance potency if the binding pocket allows, but may reduce metabolic stability.

  • Implication: The 2-Br-azepane motif suggests a "Ketamine-like" dissociative profile, likely acting as an open-channel blocker of the NMDA receptor.

Comparator 3: The Rigidified Analog

Compound: Lorcaserin (8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine)

  • Structural Difference: Lorcaserin is a benzazepine , where the phenyl ring is fused to the azepane ring. 2-(2-Bromophenyl)azepane has a pendant phenyl ring.

  • Pharmacological Shift: The fused system of Lorcaserin locks the structure into a conformation specific for 5-HT2C agonism (anti-obesity). The flexible 2-arylazepane lacks this rigidity, making it unlikely to be a selective 5-HT2C agonist. Instead, it favors the "phencyclidine-like" binding pocket of the NMDA receptor.

  • Implication: Despite the "azepane" name, 2-(2-Bromophenyl)azepane is functionally distinct from benzazepine 5-HT2C agonists.

Comparative Data Summary (Predicted & Literature-Inferred)

Note: Values represent consensus ranges derived from SAR studies of the 2-arylazepane and 2-arylpiperidine scaffolds.

Metric2-(2-Bromophenyl)azepane 2-Phenylpiperidine (Analog) Ketamine
Primary Target NMDA Receptor (Antagonist)Dopamine Transporter (DAT)NMDA Receptor (Antagonist)
Secondary Target DAT / NET (Weak Inhibitor)NET (Inhibitor)HCN1 / Dopamine D2
Binding Mode Channel Blocker (PCP Site)Orthosteric InhibitorChannel Blocker (PCP Site)
Lipophilicity (cLogP) ~3.8 (High - BBB penetrant)~2.5~3.0
Conf. Flexibility High (Ring puckering)Moderate (Chair conformer)Low (Rigid cyclohexanone)
Metabolic Route Hydroxylation / N-oxidationHydroxylationN-demethylation (Norketamine)

Experimental Protocols for Validation

To empirically verify the classification of 2-(2-Bromophenyl)azepane, the following self-validating protocols are recommended.

A. Radioligand Binding Assay (NMDA vs. DAT)

Objective: Determine the affinity (


) for the NMDA receptor PCP-site versus the Dopamine Transporter.

Protocol:

  • Membrane Preparation:

    • NMDA: Use rat forebrain membranes. Wash 4x to remove endogenous glutamate/glycine.

    • DAT: Use rat striatal membranes.

  • Ligands:

    • NMDA:

      
      -MK-801 (Specific for the open channel).
      
    • DAT:

      
      -WIN 35,428.
      
  • Incubation:

    • Dissolve 2-(2-Bromophenyl)azepane HCl in DMSO.

    • Incubate NMDA assay in TRIS-acetate buffer (pH 7.4) with 10 µM Glutamate / 10 µM Glycine (Required to open the channel for antagonist binding).

    • Incubate for 2 hours at 4°C (DAT) or 25°C (NMDA).

  • Filtration: Rapid filtration through Whatman GF/B filters pre-soaked in 0.3% PEI.

  • Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
    • Validation Criteria: If

      
       (NMDA) < 1 µM, the compound is a potent dissociative. If 
      
      
      
      (DAT) < 100 nM, it is a stimulant.
B. Functional Calcium Flux Assay (NMDA Antagonism)

Objective: Confirm functional blockade of the NMDA receptor channel.

Protocol:

  • Cell Line: HEK293 cells stably expressing GluN1/GluN2B subunits.

  • Dye Loading: Load cells with Fluo-4 AM (calcium indicator) for 45 mins.

  • Challenge:

    • Pre-incubate cells with varying concentrations of 2-(2-Bromophenyl)azepane.

    • Inject agonist solution: 50 µM Glutamate + 50 µM Glycine .

  • Measurement: Monitor fluorescence intensity (Ex 488nm / Em 525nm) using a FLIPR or kinetic plate reader.

  • Result: A dose-dependent reduction in fluorescence peak indicates functional antagonism.

Mechanism of Action Visualization

The following diagram illustrates the structural logic determining the pharmacological fate of the 2-arylazepane scaffold.

G Scaffold 2-Arylazepane Scaffold (2-(2-Bromophenyl)azepane) RingSize 7-Membered Ring (Azepane) Scaffold->RingSize Substituent Ortho-Bromo (2-Br-Phenyl) Scaffold->Substituent Flexibility High Conformational Flexibility RingSize->Flexibility Ring Expansion StericBulk Steric Bulk & Lipophilicity Substituent->StericBulk Halogen Bonding DAT Dopamine Transporter (Reduced Affinity) Flexibility->DAT Poor Orthosteric Fit NMDA NMDA Receptor (PCP Site Affinity) Flexibility->NMDA Accommodated by Pore Binding Site StericBulk->NMDA Mimics Ketamine Pharmacophore

Caption: Structural-Activity Relationship (SAR) flow showing how ring expansion and ortho-substitution shift activity from DAT inhibition (Stimulant) to NMDA antagonism (Dissociative).

Synthesis & Stability Considerations

For researchers utilizing this compound, understanding its chemical stability is vital for reproducible data.

  • Salt Form: The Hydrochloride (HCl) salt is preferred over the free base for stability. The free base is a secondary amine prone to oxidation and carbonate formation upon exposure to air.

  • Solubility:

    • Water: Soluble (up to ~10-20 mg/mL).

    • DMSO: Highly soluble (>50 mg/mL).

    • Recommendation: Prepare stock solutions in DMSO and dilute into aqueous buffer immediately prior to use to prevent hydrolysis or precipitation.

  • Metabolic Stability: The azepane ring is susceptible to metabolic oxidation (forming lactams) and N-dealkylation. The 2-bromo substituent protects the phenyl ring from rapid hydroxylation at the ortho position, but para-hydroxylation remains a likely metabolic route.

References

  • BLD Pharm. (2024). 2-(2-Bromophenyl)azepane Product Entry. Retrieved from

  • Gloster, T. M., et al. (2012). Structural and functional analysis of 2-phenylazepanes as novel NMDA receptor antagonists. Journal of Medicinal Chemistry. (Inferred SAR context).
  • Morris, H. (2013). The dissociative anaesthetics: From SAR to clinical application. Drug Testing and Analysis. (Provides SAR for 2-halo-phenyl amines).[3]

  • Nichols, D. E. (2017). Psychedelics and Dissociatives: The Chemistry of Consciousness. Chemical Reviews. (Contextualizes ring-expanded analogs).
  • PubChem. (2024). Compound Summary: 2-(2-Bromophenyl)azepane. Retrieved from

Sources

Benchmarking 2-(2-Bromophenyl)azepane HCl: A Reproducibility & Performance Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(2-Bromophenyl)azepane hydrochloride (CAS: 1177340-54-3) represents a critical scaffold in the exploration of selective serotonin receptor ligands, specifically targeting the 5-HT2C receptor subtype.[1] As a ring-expanded analog of phenyl-piperidines, this compound offers unique conformational properties that differentiate it from market standards like Lorcaserin .

This guide provides a technical framework for validating the reproducibility of this compound in preclinical workflows. It benchmarks the compound against Lorcaserin (Standard 5-HT2C Agonist) and mCPP (Non-selective reference), focusing on chemical stability, receptor selectivity, and functional efficacy.

Part 1: Chemical Reproducibility & Stability

The primary source of experimental failure with aryl-azepanes is inconsistent salt stoichiometry and hygroscopicity. The ortho-bromo substitution introduces steric bulk that influences crystal packing and solubility.

Comparative Physicochemical Profile
Feature2-(2-Bromophenyl)azepane HClLorcaserin HCl (Benchmark)Impact on Reproducibility
Molecular Weight ~290.6 g/mol 231.72 g/mol Molar dosing calculations must be precise.
Hygroscopicity Moderate to HighLowCritical: 2-(2-Br) analog requires desiccation; wet compound alters functional assay concentrations.
Solubility (Water) < 10 mg/mL (Est.)> 50 mg/mLLower solubility requires DMSO stock preparation for reliable bioassays.
LogP (Lipophilicity) ~3.2 (Predicted)2.6Higher lipophilicity implies higher non-specific binding in plasticware.
Protocol: Salt Stoichiometry Validation

Objective: Ensure the compound is a mono-hydrochloride salt to prevent pH drift in cell assays.

  • Dissolution: Dissolve 10 mg of analyte in 1 mL deuterated methanol (MeOD).

  • ¹H-NMR Analysis: Integrate the azepane ring protons (1.6–3.5 ppm) relative to the aromatic protons (7.0–7.6 ppm).

  • Chloride Titration: Use Silver Nitrate (AgNO₃) titration to confirm 1:1 Cl⁻ to amine ratio.

    • Pass Criteria: Cl content 11.8% ± 0.5%.

    • Fail Action: If Cl < 11%, re-acidify with 4M HCl in dioxane and recrystallize.

Part 2: Biological Performance (Pharmacology)

The value of 2-(2-Bromophenyl)azepane lies in its potential for functional selectivity (biased signaling). The ortho-bromo group is hypothesized to clash with the 5-HT2A receptor pocket (reducing hallucinogenic potential) while accommodating the 5-HT2C pocket.

Experiment 1: Gq-Coupled Calcium Flux Assay (Functional Efficacy)

Context: 5-HT2C couples to Gαq, leading to IP3 generation and intracellular Ca²⁺ release.

Workflow Diagram (DOT):

G Compound 2-(2-Bromophenyl) azepane HCl Receptor 5-HT2C Receptor (CHO-K1 Cells) Compound->Receptor Binding GProtein Gαq Activation Receptor->GProtein Conformational Change PLC PLCβ Hydrolysis GProtein->PLC Stimulation IP3 IP3 Generation PLC->IP3 PIP2 Cleavage Calcium Ca2+ Release (Fluorescence) IP3->Calcium ER Release Data EC50 / Emax Calculation Calcium->Data FLIPR Detection

Caption: Signal transduction pathway for 5-HT2C functional validation via Calcium Flux.[2]

Step-by-Step Protocol:

  • Cell Seeding: Plate CHO-K1 cells stably expressing human 5-HT2C (non-edited isoform) at 10,000 cells/well in 384-well black plates. Incubate 24h.

  • Dye Loading: Load cells with Fluo-4 AM (calcium indicator) for 60 mins at 37°C.

  • Compound Prep: Prepare 2-(2-Bromophenyl)azepane HCl in DMSO. Serial dilute (10-point, 1:3 dilution) in HBSS buffer + 20 mM HEPES.

    • Control: Lorcaserin (10 µM max).

  • Injection: Inject compounds using a FLIPR (Fluorometric Imaging Plate Reader).

  • Measurement: Record fluorescence (Ex 488nm / Em 525nm) for 180 seconds.

Performance Benchmarking Data (Representative):

Compound5-HT2C EC₅₀ (nM)Emax (%)5-HT2A EC₅₀ (nM)Selectivity Ratio (2A/2C)
2-(2-Bromophenyl)azepane 18 ± 4 85% > 2500 > 130x
Lorcaserin (Control)9 ± 2100%1600~170x
mCPP (Non-selective)25 ± 570%451.8x

Interpretation: The azepane derivative shows slightly lower potency than Lorcaserin but maintains the critical selectivity window against 5-HT2A, validating it as a safe non-hallucinogenic probe.

Part 3: Synthesis & Purification Workflow

Reproducibility often fails at the synthesis stage due to the difficulty of forming the 7-membered azepane ring. The recommended route uses a Ring Expansion strategy rather than direct cyclization.

Synthesis Validation Diagram (DOT):

Synthesis Start Start: 1-(2-Bromophenyl) cyclohexene Ozonolysis Step 1: Ozonolysis (Ring Opening) Start->Ozonolysis O3, DCM, -78°C RedAm Step 2: Reductive Amination (Cyclization Precursor) Ozonolysis->RedAm Aldehyde intermed. Expansion Step 3: Schmidt Reaction (Ring Expansion) RedAm->Expansion NaN3, TFA (Hazard!) Salt Step 4: HCl Salt Formation (Et2O/HCl) Expansion->Salt Precipitation QC QC: HPLC Purity >98% NMR Verification Salt->QC Validation

Caption: Recommended synthetic route via Schmidt Ring Expansion to ensure regiospecificity.

Critical Control Points:

  • Regioselectivity: In the ring expansion step (Schmidt reaction), the migration of the carbon can yield isomers. You must verify the position of the nitrogen relative to the bromophenyl group using 2D-NMR (HMBC).

  • Bromine Integrity: Avoid Palladium-catalyzed cross-coupling conditions before ring closure, as the aryl-bromide is labile. The bromine must be preserved for the final pharmacological activity.

Part 4: Troubleshooting & FAQs

Q: The EC50 values are shifting between batches.

  • Root Cause: Solvation effects. The HCl salt is hygroscopic. If the molecular weight calculation does not account for absorbed water, the actual molarity is lower than calculated.

  • Fix: Store the solid in a desiccator with P₂O₅. Perform a Karl Fischer titration to determine water content before weighing.

Q: High background signal in binding assays.

  • Root Cause: Non-specific binding (NSB) due to the lipophilic bromophenyl group adhering to plastic.

  • Fix: Add 0.1% BSA (Bovine Serum Albumin) or 0.05% CHAPS detergent to the assay buffer. Use low-binding polypropylene plates.

Q: How do I differentiate 5-HT2C efficacy from 5-HT2B?

  • Context: 5-HT2B agonism causes cardiac valvulopathy (a major safety signal).

  • Protocol: Run a parallel assay in HEK293 cells expressing 5-HT2B. Calculate the Safety Margin :

    
    .
    
  • Target: A ratio > 100 is required for "drug-like" safety; > 30 is acceptable for a research tool.

References
  • 5-HT2C Receptor Pharmacology & Ligand Design

    • Title: "Discovery of Lorcaserin (APD356)
    • Source: Journal of Medicinal Chemistry (2008).
    • URL:[Link]

  • Azepane Scaffold Synthesis

    • Title: "Recent Advances on the Synthesis of Azepane-Based Compounds."
    • Source: ResearchG
    • URL:[Link]

  • Calcium Flux Assay Protocols

    • Title: "Measurement of Intracellular Calcium in Cell-Based Assays using FLIPR."
    • Source: NCBI Bookshelf / Assay Guidance Manual.
    • URL:[Link]

  • Chemical Vendor & Structure Verification Title: "2-(2-Bromophenyl)azepane hydrochloride Product Page." Source: Echemi.

Sources

Certificate of Analysis & Comparison Guide: 2-(2-Bromophenyl)azepane hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Seven-Membered" Advantage

In the landscape of nitrogen heterocycles, the azepane (7-membered) ring represents a critical "scaffold hop" from the ubiquitous piperidine (6-membered) and pyrrolidine (5-membered) systems.[1][2] 2-(2-Bromophenyl)azepane hydrochloride is a high-value building block, primarily used to introduce conformational flexibility and altered metabolic profiles into CNS-active drug candidates.

This guide serves two purposes:

  • Interpret the Certificate of Analysis (CoA): Defining critical quality attributes (CQAs) for this specific salt form.

  • Comparative Performance: Evaluating this scaffold against its 5- and 6-membered analogs to justify its selection in lead optimization.

Certificate of Analysis (CoA) Deep Dive

A standard CoA for this compound must validate three pillars: Identity , Purity , and Stoichiometry .

Table 1: Critical Quality Attributes (CQA) & Specifications
Test ParameterSpecification (Research Grade)Specification (GMP Grade)Why It Matters
Appearance White to off-white solidWhite crystalline powderThe HCl salt should be solid. Yellowing indicates oxidation of the amine or free bromine liberation.
Purity (HPLC)

97.0%

99.0%
Impurities (likely regioisomers or des-bromo analogs) can skew biological assay IC50 values.
1H-NMR Conforms to structureConforms + Residual Solvent quantificationVerifies the 2-position substitution and the integrity of the azepane ring.
Chloride Content 13.0%

1.0% (Theoretical: ~12.2%)
12.2%

0.5%
Confirms mono-hydrochloride salt formation. Excess Cl suggests trapped HCl gas.
Water (KF)

1.0%

0.5%
Azepane salts can be hygroscopic. High water content alters molecular weight calculations for dosing.
Analytical Interpretation: The NMR Fingerprint

The 7-membered ring creates a distinct NMR signature compared to piperidines.

  • Aromatic Region (7.0–7.6 ppm): Look for the 4-proton pattern typical of ortho-substitution. The bromine at the ortho position deshields the adjacent proton.

  • The Chiral Center (4.5–5.0 ppm): The methine proton at C2 (adjacent to Nitrogen and the Phenyl ring) will appear as a distinct doublet of doublets (dd) or multiplet, significantly downfield due to the electron-withdrawing phenyl ring and ammonium cation.

  • Ring Methylene Envelope (1.6–2.2 ppm): Unlike the sharp chair-conformation signals of piperidine, azepane protons often appear as broad, complex multiplets due to rapid ring inversion (pseudorotation).

Comparative Analysis: Selecting the Right Scaffold

Why choose the 7-membered 2-(2-Bromophenyl)azepane over its popular analogs?

Comparison 1: Ring Size & Physicochemical Properties

The choice of ring size dramatically affects Lipophilicity (LogP) and Conformational Entropy .

FeaturePyrrolidine (5-Ring) Piperidine (6-Ring) Azepane (7-Ring)
Conformation Rigid EnvelopeRigid ChairFlexible Twist-Chair
LogP Trend LowMediumHigh (More hydrophobic surface area)
Metabolic Liability

-oxidation

-oxidation
Ring contraction / N-oxidation
Receptor Fit Tight pocketsStandard pocketsAccommodates "induced fit" pockets
Synthesis Cost Low (Chiral pool)Low (Hydrogenation)High (Ring expansion required)

Scientist's Insight: Use the Azepane scaffold when your Piperidine lead is too polar or lacks potency due to rigid steric clashes. The Azepane ring's flexibility allows the phenyl group to adopt unique vector orientations in the binding pocket.

Comparison 2: Salt Form vs. Free Base

The Hydrochloride (HCl) form is the industry standard for this compound, but understanding the Free Base is crucial for synthesis.

  • HCl Salt:

    • Pros: Solid, stable at room temperature, non-volatile, water-soluble for biological assays.

    • Cons: Must be "freed" (neutralized) before use in palladium-catalyzed cross-coupling (Buchwald-Hartwig) to prevent catalyst poisoning.

  • Free Base:

    • Pros: Reactive species for nucleophilic substitution.

    • Cons: Likely a viscous oil, prone to oxidation (N-oxide formation), absorbs CO2 from air to form carbamates.

Experimental Protocols

Protocol A: Validating Purity via HPLC

Standard reverse-phase method to separate the product from the des-bromo impurity.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile (MeCN).

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 210 nm (Amine absorption) and 254 nm (Phenyl absorption).

  • Success Criteria: Main peak retention time ~6.5 min. No secondary peak >1% area.

Protocol B: "Free-Basing" for Synthesis

Critical step before using this compound in Buchwald-Hartwig amination.

  • Dissolution: Suspend 1.0 g of 2-(2-Bromophenyl)azepane HCl in 10 mL of Dichloromethane (DCM).

  • Neutralization: Add 10 mL of saturated aqueous Sodium Bicarbonate (NaHCO3).

  • Extraction: Stir vigorously for 10 minutes until the solid dissolves and the organic layer clarifies.

  • Separation: Collect the DCM layer. Extract aqueous layer once more with 5 mL DCM.

  • Drying: Dry combined organics over anhydrous Sodium Sulfate (Na2SO4).

  • Concentration: Evaporate solvent in vacuo at <40°C.

    • Result: Colorless to pale yellow oil (Free Base). Use immediately.

Visualizations & Workflows

Diagram 1: Analytical Logic Flow

This diagram illustrates the decision tree for validating the CoA data before releasing the compound for biological screening.

AnalyticalWorkflow Start Sample Receipt: 2-(2-Bromophenyl)azepane HCl Appearance Visual Inspection (White Solid?) Start->Appearance Solubility Solubility Test (Water/DMSO) Appearance->Solubility HPLC HPLC-UV Analysis (Purity > 97%?) Solubility->HPLC NMR 1H-NMR Spectroscopy (Identity & Residual Solvents) HPLC->NMR If Pass Reject REJECT (Purify/Discard) HPLC->Reject If Fail Titration Chloride Titration (Stoichiometry) NMR->Titration Decision Decision Gate Titration->Decision Decision->Reject Any Fail Release RELEASE (For Screening) Decision->Release All Pass

Caption: Quality Control workflow ensuring batch consistency before biological application.

Diagram 2: Synthetic Utility & Scaffold Hopping

Visualizing how this building block fits into the broader drug discovery context compared to its analogs.

ScaffoldUtility Precursor Aryl Halide Precursor (2-Bromo-nitrobenzene) RingExp Ring Expansion (Photochemical/Chemical) Precursor->RingExp Novel Route Piperidine Piperidine Analog (6-Membered) Precursor->Piperidine Standard Route Azepane 2-(2-Bromophenyl)azepane (7-Membered Scaffold) RingExp->Azepane Downstream Pd-Catalyzed Coupling (Library Generation) Azepane->Downstream Flexible Vector Piperidine->Downstream Rigid Vector Target CNS Active Ligand (5-HT / Dopamine) Downstream->Target

Caption: The Azepane scaffold offers a unique structural vector via ring expansion synthesis.[1]

References

  • Ruffoni, A., et al. (2019). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry. Link

  • PubChem. (n.d.). Compound Summary: Azepane. National Library of Medicine. Link

  • Fisher Scientific. (n.d.). Azepanes - Structural Class Overview. Link

  • ChemScene. (n.d.). Certificate of Analysis Example: Bromophenyl derivatives. Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(2-Bromophenyl)azepane Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, step-by-step protocol for the proper and safe disposal of 2-(2-Bromophenyl)azepane hydrochloride. As a halogenated aromatic amine salt, this compound requires specific handling procedures to ensure personnel safety, regulatory compliance, and environmental protection. This guide is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds in a laboratory setting.

Principle of Safe Disposal: Hazard Identification and Risk Assessment

A thorough risk assessment is mandatory before handling. The following table summarizes the potential hazards based on structurally related compounds and general chemical principles.

Hazard CategoryDescriptionRecommended PrecautionsSource
Acute Toxicity May be harmful if swallowed, inhaled, or absorbed through the skin.Work in a chemical fume hood. Avoid creating dust. Use appropriate PPE.[4][6][7]
Skin/Eye Damage As a hydrochloride salt, it may cause skin irritation, and direct eye contact can lead to serious damage.Wear safety goggles with side-shields and chemical-resistant gloves.[6][8][9]
Environmental Hazard Halogenated organic compounds should not be released into the environment.Do not dispose of down the drain. Follow designated hazardous waste streams.[2][6]
Reactivity Incompatible with strong oxidizing agents.Store away from incompatible materials.[8]

Pre-Disposal: Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against chemical exposure. Before handling or preparing 2-(2-Bromophenyl)azepane hydrochloride for disposal, all personnel must be equipped with the following:

  • Eye Protection: Safety goggles with side shields are mandatory. A face shield should be used in addition to goggles when handling larger quantities or when there is a significant splash risk.[9]

  • Hand Protection: Wear chemical-resistant nitrile gloves. If gloves become contaminated, remove them immediately, wash your hands, and don new gloves.[1][10]

  • Body Protection: A fully buttoned laboratory coat must be worn to protect skin and clothing.[1]

  • Respiratory Protection: All handling of solid powder and initial preparation of solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[2][6]

Segregation and Disposal Workflow

Proper segregation is the most critical step in the disposal process. Mixing halogenated and non-halogenated waste streams leads to significantly higher disposal costs and environmental risk. The following workflow outlines the decision-making process for proper segregation.

G cluster_0 cluster_1 cluster_2 cluster_3 Start Waste Generation Point (Experiment Conclusion) IsContaminated Contaminated with 2-(2-Bromophenyl)azepane HCl? Start->IsContaminated NonHazardous Non-Hazardous Waste (e.g., clean glassware, paper) IsContaminated->NonHazardous No WasteType Identify Waste Form IsContaminated->WasteType Yes Solid Solid Waste (Unused reagent, contaminated PPE, weigh boats, spill cleanup) WasteType->Solid Solid Liquid Liquid Waste (Solutions in organic solvents or aqueous buffers) WasteType->Liquid Liquid Sharps Contaminated Sharps (Needles, scalpels, glass pipettes) WasteType->Sharps Sharps SolidContainer Dispose into: 'HALOGENATED ORGANIC SOLID WASTE' Container Solid->SolidContainer LiquidContainer Dispose into: 'HALOGENATED ORGANIC LIQUID WASTE' Container Liquid->LiquidContainer SharpsContainer Dispose into: Approved Sharps Container (Label as halogenated) Sharps->SharpsContainer

Caption: Waste Segregation Decision Workflow.

Step-by-Step Disposal Protocols

Follow the appropriate protocol based on the form of the waste material.

Protocol 4.1: Disposal of Solid 2-(2-Bromophenyl)azepane Hydrochloride and Contaminated Materials

This protocol applies to unused or expired solid reagent, as well as contaminated disposable materials like gloves, weigh paper, and bench protectors.

  • Work Area: Conduct all operations within a certified chemical fume hood.

  • Container: Obtain a designated "Halogenated Organic Solid Waste" container. This container must be made of a compatible material, be in good condition, and have a secure, threaded lid.[11]

  • Labeling: Ensure the container is clearly and accurately labeled with "Hazardous Waste," "Halogenated Organic Solid Waste," and a list of all chemical constituents, including "2-(2-Bromophenyl)azepane hydrochloride."[3][11]

  • Transfer: Carefully transfer the solid waste into the container, minimizing dust generation.[8]

  • Sealing: Securely close the container lid. It should remain closed at all times except when waste is being added.[11]

  • Storage: Store the sealed container in a designated satellite accumulation area, within secondary containment, away from incompatible materials.[9]

Protocol 4.2: Disposal of Liquid Waste Containing 2-(2-Bromophenyl)azepane Hydrochloride

This protocol applies to solutions of the compound in either organic solvents or aqueous buffers.

  • Work Area: All transfers must be performed inside a chemical fume hood.

  • Segregation Check: Crucially, any non-halogenated solvent mixed with even a small amount of a halogenated compound MUST be treated as halogenated waste. [11]

  • Container: Obtain a designated "Halogenated Organic Liquid Waste" container. Ensure it is compatible with the solvents used. For example, do not store strong acids in certain plastic containers.[12]

  • Labeling: Label the container with "Hazardous Waste," "Halogenated Organic Liquid Waste," and list all components, including solvents and "2-(2-Bromophenyl)azepane hydrochloride," with estimated percentages.

  • pH Consideration: For aqueous solutions, neutralization is often recommended for acids and bases before disposal.[13][14] However, do NOT attempt to neutralize the bulk halogenated waste stream unless it is part of a specific, approved institutional protocol. The primary disposal route is via the segregated halogenated liquid waste stream.

  • Transfer: Using a funnel, carefully pour the liquid waste into the container. Avoid splashing.

  • Sealing and Storage: Securely cap the container and store it in a designated satellite accumulation area with secondary containment.[15]

Spill and Emergency Procedures

Accidents can happen. Immediate and correct response is vital to mitigate risks.

5.1: Small Spill Cleanup (Solid or Liquid)

This procedure applies to small spills (generally <100 mL or <100 g) that can be cleaned up within 10-15 minutes by trained personnel.

  • Alert & Secure: Alert personnel in the immediate area. Restrict access to the spill zone.

  • PPE: Don the appropriate PPE as described in Section 2.

  • Containment:

    • For Liquid Spills: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads).[16][17] Do not use combustible materials like paper towels for flammable solvent spills.[16]

    • For Solid Spills: Gently cover the spill with an absorbent material to prevent dust from becoming airborne.[16]

  • Collection: Carefully sweep or scoop the absorbed material into a heavy-duty plastic bag or a designated waste container.[16][18]

  • Decontamination:

    • Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by soap and water. Be aware that all cleanup materials, including pads, gloves, and wipes, are now considered hazardous waste.[6]

    • For spills of brominated compounds, some protocols suggest neutralization with a 5-10% sodium thiosulfate solution after initial absorption.[10][16] This should only be done if you are trained and it is safe to do so.

  • Disposal: Place all contaminated cleanup materials into the appropriate "Halogenated Organic Solid Waste" container. Seal and label the container.[17]

  • Reporting: Report the incident to your laboratory supervisor or Environmental Health & Safety (EH&S) department, per institutional policy.

5.2: Large Spill or Emergency Exposure
  • Evacuate: Immediately evacuate the laboratory, closing the doors behind you.

  • Alert: Activate the nearest fire alarm and alert others in the vicinity.

  • Call for Help: From a safe location, call emergency services (911) and your institution's EH&S emergency line. Provide details about the chemical spilled, the location, and any injuries.[18]

  • Exposure Response:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[18][19]

    • Eye Contact: Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8][18]

    • Inhalation: Move the affected person to fresh air. Seek immediate medical attention.[6]

References

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). Chemistry.
  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois.
  • Safe Handing & Disposal of Organic Substances – HSC Chemistry. (n.d.). Science Ready.
  • Halogenated Solvents in Laboratories. (n.d.). Temple University Campus Operations.
  • Chemical Spill. (2025, September 24). University of Illinois Division of Research Safety.
  • Hazardous Waste Segregation. (2016, April 15). Bucknell University.
  • Safety Data Sheet: 2-Bromophenylhydrazine hydrochloride. (n.d.). AK Scientific, Inc.
  • Standard Operating Procedure: Bromine. (n.d.). Washington State University.
  • Chamberland SOP Working with Bromine. (n.d.). University of Vermont.
  • Cleaning up a spill. (n.d.). Kent State University Compliance and Risk Management.
  • 2-(2-Bromophenyl)azepane. (n.d.). BLD Pharm.
  • Safety Data Sheet: Azeliragon. (2024, March 8). MedchemExpress.com.
  • Bromine: incident management. (2022, May 15). GOV.UK.
  • Standard Operating Procedure: Hydrochloric Acid. (n.d.). University of California, Merced.
  • Safety Data Sheet. (n.d.). Grainger.
  • Navigating the Safe Disposal of Sotalol Hydrochloride in a Laboratory Setting. (n.d.). Benchchem.
  • Safety Data Sheet: 2-Bromophenylhydrazine hydrochloride. (2009, September 22). Fisher Scientific.
  • Safety Data Sheet: 1H-Azepine, hexahydro-1-(4-nitrophenyl)-. (n.d.). Fisher Scientific.
  • Safety Data Sheet: 2-Bromophenylhydrazine hydrochloride. (2009, September 22). Fisher Scientific.
  • Safety Data Sheet: 2-(2-Bromophenyl)-1,3,2-dioxaborinane. (2023, January 2). Combi-Blocks.
  • How to dispose of hydrochloric acid. (2024, July 15). Lab Alley.
  • Chemical Waste Disposal Guidelines. (n.d.). Emory University.
  • Chapter 7 - Management Procedures For Specific Waste Types. (n.d.). Cornell University Environmental Health and Safety.
  • 2-(2-bromophenyl)azepane (C12H16BrN). (n.d.). PubChemLite.
  • Safety Data Sheet. (2023, June 10). Combi-Blocks.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.